methyl 2-methyl-1H-imidazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-methyl-1H-imidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-7-3-5(8-4)6(9)10-2/h3H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPRAPIAKXDXIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540622 | |
| Record name | Methyl 2-methyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97602-72-7 | |
| Record name | Methyl 2-methyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-methyl-1H-imidazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of methyl 2-methyl-1H-imidazole-5-carboxylate
An In-depth Technical Guide to the Synthesis of Methyl 2-Methyl-1H-imidazole-5-carboxylate
Abstract
This compound is a pivotal heterocyclic building block in contemporary drug discovery and development.[1] Its scaffold is a key component in a multitude of pharmacologically active agents, owing to the imidazole ring's unique electronic properties and its capacity for hydrogen bonding and metallic coordination.[2][3] This guide provides a comprehensive overview of the principal synthetic strategies for obtaining this valuable intermediate. We will explore established methodologies for the construction of the core imidazole ring system and detail reliable protocols for the final esterification step. The discussion is grounded in mechanistic principles, offering insights into the rationale behind experimental choices to empower researchers in their synthetic endeavors.
Strategic Overview: A Retrosynthetic Approach
A logical approach to the begins with a retrosynthetic analysis. The target molecule can be disconnected at the ester linkage, identifying 2-methyl-1H-imidazole-5-carboxylic acid as the immediate precursor. This simplifies the synthetic challenge into two distinct phases: (I) the construction of the substituted imidazole-carboxylic acid core, and (II) the subsequent esterification.
Caption: Retrosynthetic analysis of the target compound.
This guide will focus on two robust and widely applicable methods for the core synthesis, followed by two distinct protocols for the final esterification, providing researchers with flexibility based on available resources and substrate sensitivities.
Synthesis of the Core Intermediate: 2-Methyl-1H-imidazole-5-carboxylic Acid
The primary challenge lies in the regioselective construction of the 2,5-disubstituted imidazole ring. We will detail the classic and highly reliable Debus-Radziszewski reaction, a multi-component approach that offers a straightforward entry to this class of heterocycles.
Methodology A: The Debus-Radziszewski Imidazole Synthesis
First reported in 1858, the Debus synthesis and its subsequent modifications (notably by Radziszewski) remain a cornerstone of imidazole chemistry.[4] The reaction condenses an α-dicarbonyl compound, an aldehyde, and a source of ammonia to form the imidazole ring.[2] For our target, we can utilize an α-ketoester such as methyl 2-chloro-3-oxobutanoate, which provides the C4, C5, and the carboxylate moiety. Acetaldehyde serves as the source for the C2 atom and its methyl substituent, while ammonium acetate provides both nitrogen atoms and acts as a mild acid catalyst.
Causality and Mechanistic Insight: The reaction proceeds through the initial formation of a diimine intermediate from the α-dicarbonyl and ammonia.[5] The aldehyde then condenses with this intermediate, followed by cyclization and subsequent dehydration (aromatization) to yield the stable imidazole ring. The use of ammonium acetate is advantageous as it provides ammonia in equilibrium, maintaining a suitable pH for the condensation steps without promoting unwanted side reactions.
Caption: Workflow for Debus-Radziszewski imidazole synthesis.
Experimental Protocol: Debus-Radziszewski Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 2-chloro-3-oxobutanoate (1.0 eq), ammonium acetate (3.0 eq), and glacial acetic acid as the solvent.
-
Addition of Aldehyde: Slowly add acetaldehyde (1.2 eq) to the stirred mixture.
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Isolation: The crude product may precipitate upon neutralization. Collect the solid by vacuum filtration. If no precipitate forms, extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-methyl-1H-imidazole-5-carboxylic acid.[6]
Final Step: Esterification
With the precursor acid in hand, the final step is a straightforward esterification. We present two common and effective methods: the classic Fischer esterification for its simplicity and a modern chemoselective method for substrates with sensitive functional groups.
Methodology B: Fischer Esterification
This is a classic acid-catalyzed esterification method. The carboxylic acid is refluxed with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[7]
Causality and Mechanistic Insight: The strong acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity. This activation allows the weakly nucleophilic methanol to attack the carbonyl carbon. A tetrahedral intermediate is formed, which then eliminates a molecule of water to generate the protonated ester. Final deprotonation yields the desired product. The use of excess methanol shifts the equilibrium towards the product side, maximizing the yield.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: Suspend 2-methyl-1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous methanol (serving as both reagent and solvent) in a round-bottom flask equipped with a reflux condenser.
-
Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 65 °C) for 8-12 hours, or until TLC analysis indicates complete conversion of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.
-
Neutralization: Redissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude this compound. The product can be further purified by recrystallization if necessary.
Methodology C: Chemoselective Esterification with Methyl Imidazole Carbamate (MImC)
For more complex substrates where the harsh conditions of Fischer esterification are undesirable, chemoselective methods are preferred. The Sarpong group has developed a method using methyl imidazole carbamate (MImC), which acts as a stable and safe alternative to hazardous reagents like diazomethane.[8][9] This reaction proceeds under neutral to mild conditions, offering excellent functional group tolerance.
Causality and Mechanistic Insight: The reaction is believed to proceed via an imidazolium carboxylate ion pair.[9] This intermediate decomposes to an acylcarbonate, which is then intercepted by imidazole (generated in situ) to form an acylimidazolium intermediate. This highly activated species is then readily attacked by the alcohol (in this case, methanol, though it is often used for more complex alcohols) to yield the final ester product. This pathway avoids the need for strong acids or bases.
Experimental Protocol: MImC-Mediated Esterification
-
Reagent Preparation: Methyl imidazole carbamate (MImC) can be prepared or purchased commercially.
-
Reaction Setup: In a vial, dissolve 2-methyl-1H-imidazole-5-carboxylic acid (1.0 eq) and MImC (1.5 eq) in an anhydrous polar aprotic solvent such as acetonitrile or ethyl acetate.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 60-80 °C). The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. The reaction mixture can often be directly purified.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure this compound.
Summary of Synthetic Strategies
The choice of synthetic route depends on factors such as scale, purity requirements, and the presence of other functional groups in more complex applications. The following table summarizes the key aspects of the discussed methodologies.
| Strategy | Method | Key Reagents | Typical Conditions | Advantages | Considerations |
| Ring Formation | Debus-Radziszewski | α-ketoester, Acetaldehyde, NH₄OAc | Reflux in Acetic Acid | Convergent, uses simple precursors, well-established. | Moderate yields, requires purification from salts. |
| Esterification | Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Simple, inexpensive reagents, scalable. | Harsh acidic conditions, not suitable for sensitive substrates. |
| Esterification | MImC-Mediated | Methyl Imidazole Carbamate (MImC) | 60-80 °C in MeCN/EtOAc | Mild conditions, high chemoselectivity, good for complex molecules.[9] | Reagent cost may be higher, requires anhydrous conditions. |
Conclusion
The is readily achievable through well-established chemical transformations. The classic Debus-Radziszewski reaction provides a robust route to the core carboxylic acid intermediate, which can then be efficiently converted to the target methyl ester via standard Fischer esterification. For applications requiring milder conditions, modern chemoselective methods offer a powerful alternative. The protocols and mechanistic insights provided in this guide are intended to equip researchers in the pharmaceutical and chemical sciences with the knowledge to confidently and successfully synthesize this important molecular building block.
References
- 1. This compound [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 3. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 4. Imidazole - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. 1457-58-5|2-Methyl-1H-imidazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. nbinno.com [nbinno.com]
- 8. Methyl 1H-imidazole-1-carboxylate - Enamine [enamine.net]
- 9. pubs.acs.org [pubs.acs.org]
The Synthesis of Methyl 2-Methyl-1H-imidazole-5-carboxylate: A Researcher's In-Depth Guide
An authoritative whitepaper on the strategic selection of starting materials and synthetic methodologies for a key heterocyclic building block.
Foreword
For the discerning researcher, scientist, or drug development professional, the synthesis of heterocycles is a cornerstone of modern medicinal chemistry. Among these, the imidazole scaffold holds a place of particular prominence due to its prevalence in biologically active molecules. This guide provides an in-depth technical exploration of the synthesis of methyl 2-methyl-1H-imidazole-5-carboxylate, a versatile intermediate in the development of novel therapeutics. We will dissect the strategic considerations behind the selection of starting materials and present a robust, field-proven synthetic pathway. Our focus will be on not just the "how," but the critical "why" that underpins each step, ensuring a deep and practical understanding of the process.
Strategic Overview: Convergent Synthesis from Acyclic Precursors
The synthesis of a substituted imidazole such as this compound can be approached through various strategies. A highly efficient and logical approach is a convergent synthesis, where key fragments of the target molecule are synthesized separately and then combined in the final steps. For our target, a logical disconnection points to two primary acyclic precursors:
-
A C4-C5 fragment: This component will provide the carbon backbone for positions 4 and 5 of the imidazole ring, including the methyl carboxylate group. A suitable precursor is an α-amino-β-ketoester.
-
A C2-N1-N3 fragment: This will provide the remaining atoms to complete the imidazole ring, including the 2-methyl group. An amidine is the ideal synthon for this purpose.
This guide will focus on a robust two-part synthesis based on this strategy:
-
Part A: Synthesis of the Key Intermediate: Methyl 2-amino-3-oxobutanoate.
-
Part B: Synthesis of Acetamidine Hydrochloride and the Final Cyclocondensation.
This approach offers flexibility and control over the introduction of substituents on the imidazole ring, making it an adaptable method for the synthesis of analogues.
Part A: Synthesis of the Key Intermediate: Methyl 2-amino-3-oxobutanoate
Rationale and Mechanistic Considerations
The synthesis of methyl 2-amino-3-oxobutanoate can be achieved from the readily available methyl 3-oxobutanoate (methyl acetoacetate)[1]. The introduction of the amino group at the α-position (C2) is the key transformation. This can be accomplished through a nitrosation reaction followed by reduction.
The reaction proceeds via the formation of an enol or enolate of the β-ketoester, which then reacts with a nitrosating agent (e.g., sodium nitrite in acidic conditions) to form an α-nitroso compound. This intermediate is then reduced to the corresponding α-amino compound.
Experimental Protocol: Synthesis of Methyl 2-amino-3-oxobutanoate
Materials:
-
Methyl 3-oxobutanoate
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Zinc dust (Zn)
-
Methanol (MeOH)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Nitrosation:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve methyl 3-oxobutanoate (1 equivalent) in methanol.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
After the addition of sodium nitrite, slowly add concentrated hydrochloric acid (1.2 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours. The formation of the α-nitroso ester can be monitored by thin-layer chromatography (TLC).
-
-
Reduction:
-
To the reaction mixture containing the α-nitroso ester, slowly add zinc dust (2-3 equivalents) in portions, while maintaining the temperature below 10 °C. The reaction is exothermic.
-
After the addition of zinc is complete, continue stirring at room temperature for 4-6 hours, or until the reaction is complete as indicated by TLC.
-
-
Work-up and Isolation:
-
Filter the reaction mixture to remove excess zinc and other insoluble materials.
-
Concentrate the filtrate under reduced pressure to remove most of the methanol.
-
Add water to the residue and basify the solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-amino-3-oxobutanoate. The product may be purified by column chromatography if necessary.
-
Data Presentation: Key Reaction Parameters
| Parameter | Value |
| Starting Material | Methyl 3-oxobutanoate |
| Key Reagents | NaNO₂, HCl, Zn |
| Solvent | Methanol, Water |
| Temperature | 0-10 °C (Nitrosation & Reduction) |
| Reaction Time | 6-9 hours |
| Expected Yield | Moderate to good |
Part B: Synthesis of Acetamidine and Final Cyclocondensation
With the key α-amino-β-ketoester in hand, the next step is to prepare the second precursor, acetamidine, and then perform the cyclocondensation to form the imidazole ring.
Synthesis of Acetamidine Hydrochloride: The Pinner Reaction
Acetamidine is typically used as its more stable hydrochloride salt. The classic and reliable method for its preparation is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of hydrogen chloride, followed by treatment with ammonia.[2][3][4][5]
3.1.1. Rationale and Mechanistic Insights
The Pinner reaction proceeds in two main stages:
-
Formation of an Imidate Ester Hydrochloride: Acetonitrile reacts with an alcohol (e.g., ethanol) under anhydrous acidic conditions (HCl gas) to form an imidate ester hydrochloride salt.
-
Ammonolysis: The imidate ester hydrochloride is then treated with ammonia to displace the alkoxy group and form the corresponding amidine hydrochloride.
3.1.2. Experimental Protocol: Synthesis of Acetamidine Hydrochloride
Materials:
-
Acetonitrile (CH₃CN)
-
Anhydrous ethanol (EtOH)
-
Anhydrous hydrogen chloride (HCl) gas
-
Anhydrous ammonia (NH₃) gas
-
Anhydrous diethyl ether
Step-by-Step Procedure:
-
Formation of Ethyl Acetimidate Hydrochloride:
-
In a flame-dried, three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a calcium chloride drying tube, dissolve anhydrous acetonitrile (1 equivalent) in anhydrous ethanol (1.1 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The imidate salt will precipitate as a white solid.
-
Continue passing HCl gas until the reaction is saturated.
-
Stopper the flask and allow it to stand at room temperature for 24-48 hours to complete the precipitation.
-
Collect the precipitated ethyl acetimidate hydrochloride by filtration under a dry atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.
-
-
Ammonolysis to Acetamidine Hydrochloride:
-
In a separate flame-dried flask, prepare a solution of anhydrous ammonia in anhydrous ethanol.
-
Suspend the prepared ethyl acetimidate hydrochloride in anhydrous ethanol.
-
Slowly add the ethanolic ammonia solution to the suspension with stirring at room temperature.
-
Stir the mixture for several hours until the reaction is complete.
-
Filter off the precipitated ammonium chloride.
-
Concentrate the filtrate under reduced pressure to obtain crude acetamidine hydrochloride. The product can be recrystallized from ethanol/ether.
-
The Final Step: Cyclocondensation to form this compound
The final step in this convergent synthesis is the cyclocondensation of methyl 2-amino-3-oxobutanoate with acetamidine hydrochloride.
3.2.1. Rationale and Mechanistic Considerations
This reaction is a classic example of imidazole synthesis from an α-aminoketone and an amidine[6]. The mechanism involves the following key steps:
-
Initial Condensation: The more nucleophilic nitrogen of the amidine attacks the ketone carbonyl of the α-amino-β-ketoester.
-
Iminium Ion Formation and Cyclization: Subsequent dehydration leads to the formation of an iminium ion, which is then attacked intramolecularly by the amino group of the original ketoester.
-
Aromatization: A final dehydration step results in the formation of the aromatic imidazole ring.
3.2.2. Experimental Protocol: Cyclocondensation
Materials:
-
Methyl 2-amino-3-oxobutanoate (from Part A)
-
Acetamidine hydrochloride (from Part B)
-
A suitable solvent (e.g., methanol, ethanol, or a higher boiling point solvent like dimethylformamide - DMF)
-
A base (e.g., sodium acetate, triethylamine) to liberate the free amidine
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve methyl 2-amino-3-oxobutanoate (1 equivalent) and acetamidine hydrochloride (1.1 equivalents) in a suitable solvent.
-
Add a base (1.1 equivalents) to the mixture to neutralize the HCl and generate the free acetamidine in situ.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Visualization of the Synthetic Pathway
To provide a clear visual representation of the entire synthetic process, the following diagrams illustrate the key transformations.
References
An In-depth Technical Guide to the Reaction Mechanism of Methyl 2-Methyl-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and unique chemical properties. Among its myriad derivatives, methyl 2-methyl-1H-imidazole-5-carboxylate stands out as a versatile building block in the synthesis of more complex molecules. This guide, intended for researchers and professionals in drug development and chemical synthesis, provides a comprehensive exploration of the reaction mechanism for the formation of this key intermediate. By delving into the causality behind the synthetic choices and providing a detailed, validated protocol, this document aims to serve as a practical resource for the scientific community.
I. Introduction to the Synthesis of this compound
The synthesis of this compound is most effectively achieved through a variation of the Debus-Radziszewski imidazole synthesis. This robust and versatile multicomponent reaction provides a direct route to the imidazole core by combining a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[1][2][3] For the synthesis of our target molecule, the key starting materials are:
-
Methyl glyoxalate: Serving as the 1,2-dicarbonyl component, this precursor provides the carbon backbone that will become the C4 and C5 positions of the imidazole ring, with the ester group at the C5 position.
-
Acetaldehyde: This aldehyde provides the carbon atom for the C2 position of the imidazole ring, incorporating the methyl substituent.
-
Ammonia: As the nitrogen source, ammonia provides the two nitrogen atoms required for the formation of the imidazole heterocycle.
The overall transformation can be represented as follows:
Caption: Overall reaction for the synthesis of this compound.
II. The Reaction Mechanism: A Stepwise Exploration
While the precise mechanism of the Debus-Radziszewski reaction can be complex and is not definitively established in all cases, a plausible and widely accepted pathway involves a two-stage process.[1][3][4] This guide will elaborate on a detailed mechanistic hypothesis for the formation of this compound.
Stage 1: Formation of the Diimine Intermediate
The initial step involves the condensation of the 1,2-dicarbonyl compound, methyl glyoxalate, with two equivalents of ammonia to form a diimine intermediate.[3] This proceeds through the nucleophilic attack of ammonia on the carbonyl carbons, followed by dehydration.
Caption: Formation of the diimine intermediate from methyl glyoxalate and ammonia.
Stage 2: Condensation with Acetaldehyde, Cyclization, and Aromatization
The second stage involves the reaction of the diimine intermediate with acetaldehyde. This is followed by an intramolecular cyclization and subsequent aromatization to yield the final imidazole product.
The proposed detailed mechanism is as follows:
-
Nucleophilic Attack: The enamine tautomer of the diimine intermediate attacks the carbonyl carbon of acetaldehyde.
-
Proton Transfer: A proton transfer occurs, leading to a more stable intermediate.
-
Cyclization: Intramolecular nucleophilic attack of the second nitrogen atom onto the newly formed electrophilic carbon center initiates the ring formation.
-
Dehydration and Aromatization: A series of elimination steps, involving the loss of water and subsequent proton transfers, leads to the formation of the stable, aromatic imidazole ring.
Caption: Plausible reaction mechanism for the synthesis of this compound.
III. Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, based on general procedures for the Debus-Radziszewski reaction.
Materials:
-
Methyl glyoxalate (1.0 eq)
-
Acetaldehyde (1.1 eq)
-
Aqueous ammonia (excess, e.g., 25-30% solution)
-
Ethanol or Methanol (solvent)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl glyoxalate in ethanol.
-
Addition of Reagents: To the stirred solution, add aqueous ammonia and then slowly add acetaldehyde. The order of addition may influence the yield.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Extraction: To the residue, add water and extract with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.[5]
IV. Quantitative Data and Characterization
The following table summarizes expected quantitative data and key characterization parameters for the synthesis of this compound. Yields for Debus-Radziszewski reactions can vary significantly depending on the specific substrates and reaction conditions.[6]
| Parameter | Expected Value/Range | Reference |
| Yield | 40-70% | [6] |
| Reaction Time | 4-12 hours | |
| Reaction Temperature | Reflux (typically 60-80 °C) | |
| Melting Point | Not widely reported | |
| Appearance | Off-white to pale yellow solid |
Spectroscopic Data:
| Spectroscopy | Expected Peaks/Shifts | Reference |
| ¹H NMR | δ (ppm): ~2.4 (s, 3H, -CH₃), ~3.8 (s, 3H, -OCH₃), ~7.6 (s, 1H, imidazole C4-H), ~7.9 (s, 1H, imidazole C2-H), ~12.5 (br s, 1H, N-H) | [7][8] |
| ¹³C NMR | δ (ppm): ~14 (C-CH₃), ~52 (O-CH₃), ~120 (C5), ~138 (C4), ~145 (C2), ~162 (C=O) | [7][9] |
| FT-IR | ν (cm⁻¹): ~3100-2800 (N-H stretch), ~1720 (C=O stretch), ~1500-1400 (C=N and C=C stretches) | [10][11] |
| Mass Spec (EI) | m/z: 140 (M⁺), 109 (M⁺ - OCH₃), 82 | [12] |
V. Conclusion
The Debus-Radziszewski reaction provides an efficient and direct pathway for the synthesis of this compound from readily available starting materials. Understanding the underlying reaction mechanism, as detailed in this guide, is crucial for optimizing reaction conditions and maximizing yields. The provided experimental protocol and characterization data serve as a valuable starting point for researchers and professionals engaged in the synthesis of this important imidazole derivative. Further optimization of reaction parameters, such as solvent, temperature, and catalyst (if any), may lead to improved efficiency and scalability of this synthesis.
VI. References
-
Debus–Radziszewski imidazole synthesis - Wikipedia. --INVALID-LINK--
-
Wong, L. C., Gehre, A., Stanforth, S. P., & Tarbit, B. (2013). Convenient Synthesis of Highly Substituted Imidazole Derivatives. Synthetic Communications, 43(1), 80-84. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397911.2011.591957]
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applications (IJPRA). [URL: https://ijpra.com/index.php/journal/article/view/1066]
-
H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. - ResearchGate. [URL: https://www.researchgate.net/figure/H-13-C-NMR-characteristic-data-for-the-imidazole-moiety-of-compounds-1-6_tbl1_336665092]
-
Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ta/c8ta02269h/unauth#!divAbstract]
-
Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazol - The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01538d#!divAbstract]
-
Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7136098/]
-
A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4876822/]
-
Imidazole synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/van-leusen-imidazole-synthesis.shtm]
-
FTIR spectra of 2-MeImidH and [M(2-Me-ImidH)4Cl] Cl, M ¼ Cu, Ni. - ResearchGate. [URL: https://www.researchgate.net/figure/FTIR-spectra-of-2-MeImidH-and-M-2-Me-ImidH-4Cl-Cl-M-Cu-Ni_fig2_280922894]
-
1457-58-5|2-Methyl-1H-imidazole-5-carboxylic acid|BLD Pharm. [URL: https://www.bldpharm.com/products/1457-58-5.html]
-
(PDF) Radiziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. [URL: https://www.researchgate.net/publication/366408212_Radiziszewski_Imidazole_Synthesis_and_Smiles_Rearrangement_Reaction]
-
1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester - NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK22879/]
-
13 C NMR Chemical Shifts - Oregon State University. [URL: https://orgchemboulder.com/Spectroscopy/nmr/c13/c13cosy.shtml]
-
1H-Imidazole, 2-methyl- - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C693981&Type=MASS&Index=1#MASS]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). [URL: https://hmdb.ca/spectra/nmr_one_d/1525]
-
Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/565661]
-
NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. [URL: https://www.chem.wisc.edu/areas/reich/handouts/nmr-h/hdata.htm]
-
Imidazole, 2-methyl-, hydrochloride - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C55514313&Type=IR-SPEC&Index=1#IR-SPEC]
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. [URL: https://www.ijpra.com/index.php/journal/article/view/1066]
-
Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd. [URL: https://www.scribd.com/presentation/487373035/Debus-radziszewski-Synthesis-1]
-
Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd. [URL: https://www.scribd.com/presentation/487373035/Debus-radziszewski-Synthesis-1]
-
methyl 1H-imidazole-2-carboxylate | C5H6N2O2 | CID 549395 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/549395]
-
One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3085811/]
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/13%3A_Structure_Determination%3A_Mass_Spectrometry_and_Infrared_Spectroscopy/13.09%3A_Interpreting_13C_NMR_Spectra]
-
Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja2073315]
-
The Debus–Radziszewski imidazole synthesis. - ResearchGate. [URL: https://www.researchgate.net/publication/343369837_The_Debus-Radziszewski_imidazole_synthesis]
-
ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/51605-32-4_13cnmr.htm]
-
Removing imidazole from a purified protein (using Nickel affinity), through ammonium sulphate? | ResearchGate. [URL: https://www.researchgate.net/post/Removing_imidazole_from_a_purified_protein_using_Nickel_affinity_through_ammonium_sulphate]
-
The effect of imidazole concentration on the isolation and desorption yield of purified His-tagged GFP - ResearchGate. [URL: https://www.researchgate.net/publication/262516483_The_effect_of_imidazole_concentration_on_the_isolation_and_desorption_yield_of_purified_His-tagged_GFP]
-
Methyl 1-methyl-1H-imidazole-5-carboxylate | C6H8N2O2 | CID 2736896 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2736896]
-
FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. [URL: https://www.researchgate.net/figure/FT-IR-spectrum-of-2-ethyl-1H-benzo-d-imidazole-recorded-at-room-temperature_fig3_265147984]
-
1H-Imidazole-2-carboxaldehyde, 1-methyl- - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C13750817&Type=IR-SPEC&Index=1#IR-SPEC]
-
FTIR spectra of studied M(II) formate-imidazole complexes and sodium... - ResearchGate. [URL: https://www.researchgate.net/figure/FTIR-spectra-of-studied-M-II-formate-imidazole-complexes-and-sodium-formate_fig1_343369837]
References
- 1. rsc.org [rsc.org]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. Imidazole, 2-methyl-, hydrochloride [webbook.nist.gov]
- 12. 1H-Imidazole, 2-methyl- [webbook.nist.gov]
An In-depth Technical Guide to Methyl 2-Methyl-1H-imidazole-5-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Methyl 2-methyl-1H-imidazole-5-carboxylate is a heterocyclic building block of significant interest in contemporary chemical research, particularly within the realms of pharmaceutical development and materials science. Its structure, which features a substituted imidazole core, positions it as a valuable precursor for the synthesis of more complex molecular architectures. The imidazole moiety is a common feature in numerous biologically active compounds, and the strategic placement of methyl and methyl carboxylate groups on this scaffold allows for diverse functionalization pathways. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside insights into its synthesis, reactivity, and potential applications.
Molecular Structure and Identification
The foundational step in understanding the utility of any chemical compound is a thorough characterization of its molecular structure and unambiguous identification.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 102493-68-3 |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| Canonical SMILES | COC(=O)c1cncn1C |
| InChI | InChI=1S/C6H8N2O2/c1-4-7-3-5(8-4)6(9)10-2/h3H,1-2H3,(H,7,8) |
| InChI Key | WPPRAPIAKXDXIP-UHFFFAOYSA-N |
Physicochemical Properties
Precise physicochemical data for this compound is not extensively reported in publicly available literature. However, by examining closely related analogs, we can infer certain characteristics. For instance, the parent compound, methyl 1H-imidazole-5-carboxylate, is a white crystalline solid with a melting point range of 154-156°C and is soluble in methanol.[1] The introduction of a methyl group at the 2-position is expected to influence these properties, likely affecting crystal packing and salvation characteristics.
Table of Estimated and Comparative Physical Properties:
| Property | This compound (Predicted/Inferred) | Methyl 1H-imidazole-5-carboxylate (Experimental) |
| Melting Point | Data not available | 154-156 °C[1] |
| Boiling Point | Data not available | ~318.2 °C at 760 mmHg[1] |
| Solubility | Expected to be soluble in polar organic solvents. | Soluble in methanol.[1] |
| pKa | Data not available | 10.89 ± 0.10 (Predicted)[1] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of its functional groups: the imidazole ring, the ester, and the C2-methyl group.
-
Imidazole Ring: The imidazole core is aromatic and possesses both a slightly acidic N-H proton and a basic pyrrole-type nitrogen atom. This amphoteric nature allows for reactions with both acids and bases. The ring is susceptible to electrophilic substitution, although the electron-withdrawing nature of the carboxylate group may influence the regioselectivity of such reactions.
-
Ester Group: The methyl ester is a key site for chemical modification. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 2-methyl-1H-imidazole-5-carboxylic acid. This carboxylic acid derivative is itself a valuable intermediate, for instance, in the formation of amides through coupling reactions.
-
Methyl Group: The methyl group at the 2-position is generally unreactive under standard conditions but can influence the overall electronic properties and steric environment of the imidazole ring.
The imidazole nucleus is a cornerstone in the development of novel therapeutic agents due to its diverse biological activities, including antimicrobial and anticancer properties.[2] this compound serves as a crucial intermediate in the synthesis of more elaborate imidazole-based compounds.[3]
Experimental Protocols and Characterization
Synthesis Workflow
A common and effective method for the synthesis of imidazole-5-carboxylates involves the cyclization of appropriate precursors. A plausible synthetic route to this compound is a multi-step process, which can be conceptually outlined as follows:
Caption: Conceptual workflow for the synthesis of this compound.
Step-by-Step Conceptual Synthesis Protocol:
-
Imidazole Ring Formation: A plausible approach involves a variation of the Radziszewski reaction or a similar multi-component condensation. This could involve the reaction of a dicarbonyl compound, an aldehyde (acetaldehyde), and ammonia to form the 2-methylimidazole ring system.
-
Introduction of the Carboxylate Group: The carboxylate moiety can be introduced at the 5-position through various methods, such as formylation followed by oxidation and esterification, or by using a starting material that already contains a precursor to the ester group.
-
Esterification: If the synthesis yields the carboxylic acid, a standard Fischer esterification using methanol under acidic conditions would be employed to produce the final methyl ester.[1]
-
Purification: The final product would be purified using standard laboratory techniques such as recrystallization or column chromatography to achieve high purity.
Spectroscopic Characterization
The structural confirmation of synthesized this compound would rely on a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the imidazole ring proton, the methyl protons at the 2-position, and the methyl protons of the ester group. The chemical shifts would be indicative of the electronic environment of each proton. For a related compound, 1,1′-ferrocenylmethyl(2-methylimidazole), the imidazole protons appear in the range of 6.77-7.66 ppm.[4]
-
¹³C NMR: The carbon NMR spectrum would provide evidence for all six carbon atoms in the molecule. The carbonyl carbon of the ester would appear at a characteristic downfield shift. The carbon atoms of the imidazole ring would resonate in the aromatic region, with their specific shifts influenced by the substituents. For a similar ferrocenyl imidazole derivative, the C5/C6 carbons of the imidazole ring appear between 124.87-132.43 ppm.[4]
Infrared (IR) Spectroscopy:
The IR spectrum would display characteristic absorption bands for the various functional groups present in the molecule. Expected key peaks would include:
-
N-H stretching vibrations from the imidazole ring.
-
C-H stretching from the methyl groups and the aromatic ring.
-
A strong C=O stretching band from the ester group.
-
C=N and C=C stretching vibrations from the imidazole ring. For 2-methylimidazole, characteristic peaks are observed for N-H wagging (830 cm⁻¹), C-N stretching (1334 cm⁻¹), and C=C/C=N stretching (1640 cm⁻¹).[5]
Mass Spectrometry (MS):
Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 140.14 g/mol . Fragmentation patterns could provide further structural information.
Applications in Research and Development
This compound is a valuable building block due to the versatile reactivity of the imidazole core and the ester functionality.
Pharmaceutical Research
The imidazole scaffold is a well-established pharmacophore found in a wide array of approved drugs. Its derivatives are known to exhibit a broad spectrum of biological activities, including:
-
Antimicrobial Agents: Imidazole-based compounds are extensively investigated for their potential as antibacterial and antifungal agents.[3]
-
Anticancer Agents: The imidazole ring is a key component in several anticancer drugs.
-
Other Therapeutic Areas: Imidazole derivatives have shown promise as anti-inflammatory, analgesic, and antiviral agents.
This compound provides a convenient starting point for the synthesis of novel drug candidates through modification of the ester group (e.g., conversion to amides or other esters) or further substitution on the imidazole ring.
Caption: Role of the title compound in a drug discovery workflow.
Materials Science
In the field of materials science, imidazole derivatives are utilized as ligands for the construction of Metal-Organic Frameworks (MOFs). These materials are characterized by their high porosity and surface area, making them suitable for applications in:
-
Gas storage and separation
-
Catalysis
-
Sensing
The nitrogen atoms of the imidazole ring in this compound can coordinate to metal ions, while the carboxylate group can act as a linker, making it a potentially useful component in the design of novel MOFs.
Safety and Handling
Specific safety and handling data for this compound are not available. However, based on the data for related imidazole compounds, it is prudent to handle this chemical with care. For methyl 1H-imidazole-5-carboxylate, GHS hazard statements indicate that it may cause skin and serious eye irritation, as well as respiratory irritation.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in both pharmaceutical and materials science research. While comprehensive experimental data on its physicochemical properties are currently limited in the public domain, its structural features suggest a rich chemistry that can be exploited for the synthesis of a wide range of functional molecules. Further research to fully characterize this compound and explore its reactivity will undoubtedly open up new avenues for innovation in drug discovery and the development of advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. This compound [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Spectroscopic and Interpretive Guide to Methyl 2-Methyl-1H-imidazole-5-carboxylate
Abstract: This technical guide provides a comprehensive analysis of the expected spectral characteristics of methyl 2-methyl-1H-imidazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. While direct, published spectral data for this specific molecule is sparse, this document leverages established spectroscopic principles and data from closely related structural analogs to construct a predictive framework for its analysis. We will delve into the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals, offering not only predicted data but also the underlying rationale for spectral interpretation and robust, self-validating protocols for experimental data acquisition.
Molecular Structure and Spectroscopic Overview
This compound (C₆H₈N₂O₂) is an aromatic heterocyclic compound featuring three key structural regions that dictate its spectroscopic signature:
-
The Imidazole Ring: A 5-membered aromatic ring with two nitrogen atoms. The N-H proton, the C4-H proton, and the ring carbons (C2, C4, C5) provide unique signals. The tautomeric nature of the N-H proton can influence its environment and spectral appearance.[1]
-
The C2-Methyl Group: An aliphatic methyl group directly attached to the imidazole ring.
-
The C5-Methyl Ester Group: A carboxylate functional group that will exhibit characteristic signals for the carbonyl carbon (C=O), the ester C-O bond, and the O-methyl protons and carbon.
Each of these components will produce distinct and predictable signals in NMR, IR, and MS, allowing for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide definitive information on the connectivity and chemical environment of every atom in the molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show four distinct signals. The solvent of choice (e.g., DMSO-d₆ or CDCl₃) will influence the chemical shift, particularly of the labile N-H proton.[2]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |
| N-H (Imidazole) | 12.0 - 13.0 (in DMSO-d₆) | Broad Singlet | 1H | The N-H proton of imidazole rings is known to be acidic and often appears as a broad signal at a very downfield chemical shift due to hydrogen bonding and exchange. Its position is highly dependent on solvent, concentration, and temperature.[3] |
| C4-H (Imidazole) | 7.5 - 7.8 | Singlet | 1H | As the sole proton on the electron-deficient imidazole ring, it is expected to be deshielded and appear in the aromatic region. Its singlet multiplicity is due to the absence of adjacent protons. Similar protons in substituted imidazoles appear in this range.[4][5] |
| O-CH₃ (Ester) | 3.7 - 3.9 | Singlet | 3H | The methyl group attached to the ester oxygen is in a well-defined chemical environment and typically appears as a sharp singlet in this region. |
| C2-CH₃ (Imidazole) | 2.3 - 2.5 | Singlet | 3H | The methyl group attached to the C2 position of the imidazole ring is slightly deshielded by the aromatic system and is expected to appear as a singlet. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to display six unique carbon signals, corresponding to each carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| C=O (Ester) | 160 - 165 | The carbonyl carbon of an ester group is strongly deshielded and characteristically appears in this downfield region.[6] |
| C2 (Imidazole) | 145 - 150 | The C2 carbon, situated between two nitrogen atoms, is significantly deshielded. The methyl substituent will further influence its shift. |
| C5 (Imidazole) | 135 - 140 | The C5 carbon, attached to the electron-withdrawing carboxylate group, will be deshielded relative to C4. |
| C4 (Imidazole) | 125 - 130 | The C4 carbon is expected to be the most upfield of the ring carbons. In many imidazole derivatives, the chemical shifts for C4 and C5 are distinct. |
| O-CH₃ (Ester) | 51 - 53 | The sp³ hybridized carbon of the ester's methyl group typically resonates in this range. |
| C2-CH₃ (Imidazole) | 13 - 16 | The sp³ hybridized carbon of the methyl group at the C2 position is expected in the aliphatic region. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy. Internal standards and consistent experimental parameters are key.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), for accurate chemical shift referencing.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high magnetic field homogeneity, resulting in sharp, symmetrical peaks.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift axis using the TMS signal.
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign peaks in both ¹H and ¹³C spectra based on chemical shifts, multiplicities, and correlations from 2D NMR experiments (e.g., HSQC, HMBC) if necessary.
Workflow for NMR Analysis
References
An In-depth Technical Guide to Methyl 2-Methyl-1H-imidazole-5-carboxylate: Synthesis, Properties, and Applications
A Note on Data Availability: Methyl 2-methyl-1H-imidazole-5-carboxylate (CAS No. 97602-72-7) is a specialized chemical intermediate. While it is available from some commercial suppliers, detailed characterization and application data in peer-reviewed literature are scarce. This guide provides a comprehensive overview based on established principles of imidazole chemistry, data from closely related analogs, and plausible synthetic routes, designed to empower researchers in their work with this class of compounds.
Introduction: The Imidazole Carboxylate Scaffold in Medicinal Chemistry
The imidazole ring is a cornerstone of medicinal chemistry, found in numerous biologically active molecules, including the essential amino acid histidine. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with biological targets. The addition of a carboxylate group, as in this compound, provides a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of more complex pharmaceutical agents. Imidazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Physicochemical and Spectroscopic Profile
While experimental data for this compound is not widely published, we can infer its properties from its constituent parts: the 2-methyl-1H-imidazole-5-carboxylic acid core and the methyl ester group.
| Property | Value | Source |
| CAS Number | 97602-72-7 | --INVALID-LINK-- |
| Molecular Formula | C₆H₈N₂O₂ | Calculated |
| Molecular Weight | 140.14 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in methanol and other polar organic solvents | Inferred |
| pKa (predicted) | ~11-12 for the imidazole N-H | Inferred from similar structures |
Spectroscopic Characterization (Predicted)
Below are the expected spectroscopic characteristics for this compound. These are based on the analysis of similar compounds and general principles of spectroscopy.
-
¹H NMR:
-
Imidazole ring proton (C4-H): singlet at ~7.5-8.0 ppm.
-
Methyl ester protons (-OCH₃): singlet at ~3.8-4.0 ppm.
-
2-Methyl protons (-CH₃): singlet at ~2.4-2.6 ppm.
-
Imidazole N-H proton: broad singlet, chemical shift can vary depending on solvent and concentration.
-
-
¹³C NMR:
-
Carbonyl carbon (C=O): ~160-165 ppm.
-
Imidazole ring carbons: ~115-145 ppm.
-
Methyl ester carbon (-OCH₃): ~50-55 ppm.
-
2-Methyl carbon (-CH₃): ~10-15 ppm.
-
-
IR Spectroscopy (cm⁻¹):
-
N-H stretch: ~3100-3300 (broad).
-
C=O stretch (ester): ~1700-1725.
-
C=N and C=C stretches (imidazole ring): ~1450-1600.
-
-
Mass Spectrometry (EI):
-
Molecular ion (M⁺): m/z = 140.
-
Synthesis of this compound
A robust and logical synthetic approach to this compound involves a two-step process: first, the synthesis of the imidazole core, 2-methyl-1H-imidazole-5-carboxylic acid, followed by its esterification.
Step 1: Synthesis of 2-Methyl-1H-imidazole-5-carboxylic Acid
The synthesis of the imidazole ring can be achieved through various methods, with the Radziszewski reaction being a classic and effective approach. This reaction involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia.
Caption: Proposed workflow for the synthesis of the carboxylic acid intermediate.
Materials:
-
Pyruvic acid
-
Acetaldehyde
-
Ammonium hydroxide (28-30% solution)
-
Methanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Activated carbon
Procedure:
-
In a well-ventilated fume hood, combine pyruvic acid (1 equivalent) and acetaldehyde (1.1 equivalents) in methanol.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add ammonium hydroxide solution (3 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol.
-
Dissolve the residue in water and treat with activated carbon. Filter the solution.
-
Carefully acidify the filtrate with hydrochloric acid to a pH of approximately 3-4. The product, 2-methyl-1H-imidazole-5-carboxylic acid, should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.
Rationale: This one-pot reaction leverages the multicomponent nature of the Radziszewski synthesis for efficiency. The use of an excess of ammonia drives the reaction towards the formation of the imidazole ring. The acidic workup is crucial for the precipitation and isolation of the carboxylic acid product.
Step 2: Esterification to this compound
The final step is a standard Fischer esterification of the carboxylic acid with methanol.
Caption: Workflow for the esterification of the carboxylic acid intermediate.
Materials:
-
2-Methyl-1H-imidazole-5-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 2-methyl-1H-imidazole-5-carboxylic acid (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Rationale: Fischer esterification is a classic and cost-effective method for producing esters from carboxylic acids. The use of a strong acid catalyst is necessary to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The workup procedure is designed to remove the acid catalyst and isolate the neutral ester product.
Applications in Drug Discovery and Development
While specific applications of this compound are not extensively documented, the broader class of imidazole carboxylate derivatives serves as crucial intermediates in the synthesis of bioactive molecules. Their primary utility lies in their role as building blocks for compounds with antimicrobial properties.
The imidazole core is a known pharmacophore in many antifungal and antibacterial agents. The ester functionality at the 5-position allows for the introduction of various side chains through transesterification or conversion to an amide, enabling the exploration of structure-activity relationships. For instance, novel imidazole derivatives are often synthesized and screened for their efficacy against a panel of bacterial and fungal strains.[1] The 2-methyl group can also influence the steric and electronic properties of the molecule, potentially enhancing its binding to biological targets. Research in this area often involves creating libraries of related compounds to identify leads with improved potency and reduced toxicity.[2]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of in accordance with local regulations for chemical waste.
Conclusion
This compound represents a valuable, albeit under-documented, building block for medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through established methods such as the Radziszewski reaction followed by Fischer esterification. The resulting molecule provides a versatile scaffold for the development of novel therapeutic agents, particularly in the realm of antimicrobial research. This guide provides a foundational understanding of its synthesis and properties, empowering researchers to explore its potential in their scientific endeavors.
References
An In-depth Technical Guide to the Solubility of Methyl 2-methyl-1H-imidazole-5-carboxylate in Organic Solvents
Foreword: Navigating the Solubility Landscape of a Key Heterocyclic Building Block
Methyl 2-methyl-1H-imidazole-5-carboxylate is a heterocyclic compound of significant interest in pharmaceutical and materials science research.[1] Its molecular architecture, featuring an imidazole core substituted with both a methyl group and a methyl ester, presents a unique combination of polarity, hydrogen bonding capabilities, and steric factors. A thorough understanding of its solubility in various organic solvents is paramount for the rational design of synthetic routes, purification strategies, and formulation development.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive publicly available quantitative solubility data for this specific molecule, this guide establishes a predictive framework based on the known behavior of analogous imidazole derivatives. Furthermore, it offers detailed experimental protocols for researchers to determine the solubility of this compound in their own laboratories. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions and accelerate their research endeavors.
Molecular Structure and Physicochemical Properties: The Foundation of Solubility
The solubility of a solid in a liquid is governed by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. To understand the solubility of this compound, we must first consider its intrinsic molecular properties.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |
| This compound | C₆H₈N₂O₂ | 140.14 | Not reported | The target compound of this guide. |
| Methyl 1H-imidazole-5-carboxylate | C₅H₆N₂O₂ | 126.11 | 154-156 | A close structural analog, lacking the 2-methyl group.[2] |
| 2-Methyl-1H-imidazole | C₄H₆N₂ | 82.10 | 142-145 | An analog representing the core imidazole with a methyl group. |
| Imidazole | C₃H₄N₂ | 68.08 | 88-91 | The parent heterocyclic core.[3] |
The structure of this compound features:
-
An imidazole ring , which is a polar, aromatic heterocycle capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the sp²-hybridized nitrogen).
-
A methyl ester group (-COOCH₃) , which is a polar functional group that can act as a hydrogen bond acceptor.
-
A 2-methyl group (-CH₃) , which is a nonpolar, electron-donating group that adds steric bulk to the molecule.
The presence of both hydrogen bond donor and acceptor sites suggests a propensity for strong self-association in the solid state, leading to a higher crystal lattice energy that must be overcome for dissolution to occur.
Predicted Solubility Profile in Organic Solvents
Polar Protic Solvents (e.g., Alcohols)
-
Expected Solubility: High
-
Rationale: Solvents like methanol and ethanol are excellent hydrogen bond donors and acceptors. They can effectively solvate both the imidazole ring and the methyl ester group of the target molecule, disrupting the solute-solute interactions in the crystal lattice. Studies on related imidazoles have shown high solubility in alcohols.[4] For instance, methyl 1H-imidazole-5-carboxylate is known to be soluble in methanol.[2] The solubility of imidazoles in alcohols generally decreases as the alkyl chain length of the alcohol increases, due to the decreasing polarity of the solvent.[4]
Polar Aprotic Solvents (e.g., Ketones, Esters, Acetonitrile)
-
Expected Solubility: Moderate to High
-
Rationale: Solvents such as acetone, ethyl acetate, and acetonitrile are polar and can act as hydrogen bond acceptors, interacting favorably with the N-H group of the imidazole ring. While they cannot donate hydrogen bonds to the ester group, their polarity is generally sufficient to overcome the crystal lattice energy to a significant extent. The solubility of various imidazoles in ketones has been shown to be lower than in alcohols but higher than in ethers.[4]
Nonpolar Solvents (e.g., Ethers, Hydrocarbons)
-
Expected Solubility: Low
-
Rationale: Nonpolar solvents like diethyl ether, toluene, and hexane lack the ability to form strong hydrogen bonds and have low polarity. Consequently, they are poor solvents for polar, hydrogen-bonding solutes like this compound. The energy required to break the strong solute-solute interactions is not sufficiently compensated by the weak solute-solvent interactions. The solubility of various imidazole derivatives has been observed to be low in ethers.[5]
Halogenated Solvents (e.g., Dichloromethane, Chloroform)
-
Expected Solubility: Low to Moderate
-
Rationale: While dichloromethane and chloroform are relatively polar, their ability to solvate highly polar, hydrogen-bonding solutes is limited. Studies have indicated that the solubility of many imidazoles in chloroalkanes is very low.[6]
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Key Solute-Solvent Interactions |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Hydrogen bonding (donor and acceptor) |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | Dipole-dipole, Hydrogen bonding (acceptor) |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Low | van der Waals forces |
| Halogenated | Dichloromethane, Chloroform | Low to Moderate | Dipole-dipole |
Experimental Determination of Solubility: A Practical Guide
Given the necessity of accurate solubility data for process development, this section provides detailed, self-validating protocols for its experimental determination.
Isothermal Gravimetric Method
This method is a reliable and straightforward approach for determining solubility.
Caption: Isothermal Gravimetric Solubility Determination Workflow.
Step-by-Step Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of sealed vials, each containing a different organic solvent.
-
Place the vials in a constant temperature bath or shaker, ensuring continuous agitation to facilitate equilibration. The equilibration time should be determined experimentally but is typically in the range of 24 to 72 hours.
-
-
Sample Withdrawal and Measurement:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe to prevent premature crystallization. The syringe should be fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Transfer the filtered solution to a pre-weighed vial and record the total mass of the vial and solution.
-
-
Solvent Evaporation and Final Weighing:
-
Evaporate the solvent from the vial under controlled conditions, such as in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solute is completely dry, allow the vial to cool to room temperature in a desiccator and then weigh it.
-
-
Calculation:
-
The mass of the dissolved solute is the final mass of the vial minus the initial mass of the empty vial.
-
The mass of the solvent is the mass of the vial with the solution minus the final mass of the vial with the dried solute.
-
Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent.
-
Dynamic (Synthetic) Method
This method involves visually observing the dissolution of a known amount of solute as the temperature is changed.
Caption: Dynamic Method for Temperature-Dependent Solubility.
Step-by-Step Protocol:
-
Preparation of Mixtures:
-
Prepare a series of mixtures of this compound and the chosen solvent with accurately known compositions in a jacketed glass vessel.
-
-
Heating and Observation:
-
Heat the mixture at a slow, controlled rate (e.g., 0.1-0.5 °C/min) with constant stirring.
-
Visually observe the mixture and record the temperature at which the last solid particles disappear. This is the "clear point."
-
-
Cooling and Observation:
-
Slowly cool the clear solution at a controlled rate.
-
Record the temperature at which the first crystals reappear. This is the "cloud point."
-
-
Data Analysis:
-
The average of the clear point and cloud point temperatures is taken as the equilibrium solubility temperature for that specific composition.
-
By repeating this process for different compositions, a temperature-dependent solubility curve can be constructed.
-
Factors Influencing Solubility and Their Mechanistic Basis
Temperature
For most solid solutes, solubility in organic solvents increases with temperature.[7] This is an endothermic process where the added thermal energy helps to overcome the crystal lattice energy of the solute and the energy required to create a cavity in the solvent.
Solvent Polarity and Hydrogen Bonding
As discussed previously, the principle of "like dissolves like" is a primary determinant of solubility.[7] The ability of a solvent to engage in hydrogen bonding with the N-H and ester functionalities of this compound is crucial for achieving high solubility.
Crystal Structure and Polymorphism
The stability of the crystal lattice, quantified by the lattice energy, must be overcome for dissolution to occur. A more stable crystal form will have a lower solubility. While the crystal structure of this compound is not reported, its analog, methyl 1H-imidazole-5-carboxylate, has a known crystal structure (CCDC Number: 632484).[8] It is also important to consider the possibility of polymorphism (the existence of multiple crystal forms), as different polymorphs can exhibit significantly different solubilities.
Thermodynamic Modeling of Solubility
Once experimental data is obtained, thermodynamic models can be used to correlate the data and predict solubility at different conditions. Common models include:
-
The Apelblat Equation: An empirical model that is often used to correlate temperature-dependent solubility data.
-
The Wilson, NRTL, and UNIQUAC Models: These are activity coefficient models that can provide a more theoretical description of the solute-solvent interactions.[6] These models are particularly useful for multicomponent systems.
The choice of model depends on the complexity of the system and the desired level of accuracy.[9]
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a lack of direct quantitative data necessitates a predictive approach based on chemical principles and analogous compounds, the provided experimental protocols offer a clear path for researchers to generate this critical data. Future work should focus on the systematic experimental determination of the temperature-dependent solubility of this compound in a range of pharmaceutically and industrially relevant solvents. Furthermore, investigation into its solid-state properties, including crystal structure and potential polymorphism, will provide a deeper understanding of its dissolution behavior.
References
- 1. This compound [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 8. Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances [ouci.dntb.gov.ua]
stability and storage of methyl 2-methyl-1H-imidazole-5-carboxylate
An In-depth Technical Guide to the Stability and Storage of Methyl 2-methyl-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block in the synthesis of complex pharmaceutical agents and fine chemicals.[1] Its structural integrity is paramount for the reliability and reproducibility of synthetic outcomes. This guide provides a comprehensive analysis of the chemical stability, potential degradation pathways, and optimal storage conditions for this compound. It further outlines a robust experimental protocol for conducting forced degradation studies to assess its stability under various stress conditions, ensuring its quality and efficacy in research and development settings.
Physicochemical Properties: A Foundation for Stability
Understanding the fundamental physical and chemical properties of this compound is the first step in developing appropriate storage and handling protocols. These properties dictate its reactivity and susceptibility to various environmental factors.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₂O₂ | [2] |
| Molecular Weight | 140.14 g/mol | N/A |
| Appearance | White to off-white crystalline powder or solid | [3] |
| Melting Point | 154-156°C | [3] |
| Solubility | Soluble in methanol | [3] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [2] |
Chemical Stability and Potential Degradation Pathways
While generally stable under recommended conditions, the molecule possesses two primary functional groups susceptible to degradation: the methyl ester and the imidazole ring.[4]
Key Factors Influencing Stability
-
pH: The ester linkage is vulnerable to hydrolysis. Alkaline conditions significantly accelerate this degradation, leading to the formation of 2-methyl-1H-imidazole-5-carboxylic acid and methanol. Acidic conditions can also promote hydrolysis, albeit typically at a slower rate.
-
Oxidation: The electron-rich imidazole ring is susceptible to oxidation.[5] Exposure to strong oxidizing agents or even atmospheric oxygen under harsh conditions (e.g., facilitated by light or metal ions) can lead to ring-opened impurities or other oxidative adducts. A study on the related imidazole moiety in Daclatasvir confirmed its liability to base-mediated autoxidation and degradation in the presence of peroxides.[5]
-
Temperature: Elevated temperatures can provide the activation energy needed to overcome reaction barriers for degradation, particularly hydrolysis and oxidation. Thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[2]
-
Light: Photodegradation is a common pathway for heterocyclic compounds.[5] Exposure to UV or high-intensity visible light can induce oxidative degradation pathways.[5][6]
Postulated Degradation Mechanisms
The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure and established reactivity of its functional groups.
References
A Comprehensive Technical Guide to the Theoretical Investigation of Methyl 2-Methyl-1H-imidazole-5-carboxylate
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational analysis of methyl 2-methyl-1H-imidazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the pivotal role of computational methods in modern chemical research, this document serves as an in-depth resource for researchers, scientists, and professionals in the field. We will explore the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of this molecule. This guide will detail the theoretical underpinnings of these methods, provide step-by-step protocols for their implementation, and demonstrate the validation of computational results against experimental data for a closely related analogue, methyl 1H-imidazole-5-carboxylate, due to the limited public availability of experimental data for the title compound.
Introduction: The Significance of Imidazole Derivatives and the Power of Theoretical Calculations
Imidazole and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous biologically active molecules, including amino acids (histidine) and a wide array of pharmaceuticals. Their unique electronic properties and ability to participate in hydrogen bonding make them crucial pharmacophores in drug design. This compound, as a key building block, holds significant potential for the synthesis of novel therapeutic agents.[1]
Understanding the three-dimensional structure, electronic distribution, and reactivity of such molecules is paramount for rational drug design. While experimental techniques provide invaluable data, theoretical calculations, particularly those based on quantum mechanics, offer a powerful complementary approach. These in silico methods allow for the prediction of molecular properties, the exploration of reaction mechanisms, and the interpretation of experimental results at an atomic level of detail. This guide will focus on the application of Density Functional Theory (DFT), a robust and widely used quantum chemical method, to investigate the intricacies of this compound.
Theoretical Foundations and Computational Methodologies
The cornerstone of modern computational chemistry is the solution of the Schrödinger equation, which describes the behavior of electrons in a molecule. However, for all but the simplest systems, an exact solution is computationally intractable. Therefore, a hierarchy of approximations is employed.
Density Functional Theory (DFT)
DFT has emerged as the workhorse of quantum chemical calculations for medium-sized organic molecules. It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. This approach is computationally more efficient than traditional wave-function-based methods while often providing a comparable level of accuracy.
The choice of the exchange-correlation functional and the basis set is critical for the reliability of DFT calculations. For the studies outlined in this guide, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended. B3LYP has a proven track record for providing a good balance between accuracy and computational cost for a wide range of organic molecules.
The 6-31G(d,p) basis set is a suitable choice for initial geometry optimizations and frequency calculations. This Pople-style basis set includes polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the anisotropic nature of chemical bonds.
Advanced Analyses
Beyond basic geometry and energy calculations, several advanced analyses can provide deeper insights into the chemical nature of the molecule:
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated wave function into a set of localized orbitals corresponding to core electrons, lone pairs, and chemical bonds. This allows for the quantification of atomic charges, hybridization, and donor-acceptor interactions.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for identifying regions of positive and negative potential, which are indicative of electrophilic and nucleophilic sites, respectively.
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Computational Workflow: A Step-by-Step Protocol
This section provides a detailed protocol for performing theoretical calculations on this compound using the Gaussian suite of programs.
Figure 1: A flowchart illustrating the computational workflow for the theoretical analysis of this compound.
Step 1: Molecular Structure Input
The first step is to create a three-dimensional model of this compound. This can be done using a molecular building program such as GaussView or Avogadro. The initial geometry does not need to be perfect, as it will be optimized in the next step.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the lowest energy conformation of the molecule. This is achieved by iteratively calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.
Gaussian Input File for Geometry Optimization:
Step 3: Frequency Calculation
A frequency calculation should be performed on the optimized geometry to confirm that it corresponds to a true energy minimum. A true minimum will have no imaginary frequencies. The output of this calculation also provides the predicted infrared (IR) spectrum.
Gaussian Input File for Frequency Calculation:
Step 4: Advanced Analyses
Once the optimized geometry is confirmed, single-point energy calculations can be performed at a higher level of theory or with a larger basis set if desired. Subsequently, NBO, MEP, and HOMO-LUMO analyses can be carried out using the optimized wave function.
Gaussian Input File for NBO and MEP Analysis:
Note: pop=nbo requests the NBO analysis, and iop(6/33=2) is often used to generate the cube file for MEP visualization.
Step 5: Simulating Spectroscopic Data
The output from the frequency calculation can be used to visualize the IR spectrum. NMR chemical shifts can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method.
Gaussian Input File for NMR Calculation:
Predicted Molecular Properties of this compound
The following tables summarize the key theoretical data obtained from the DFT calculations on the optimized structure of this compound.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.375 | C5-N1-C2 | 108.5 |
| C2-N3 | 1.319 | N1-C2-N3 | 111.2 |
| N3-C4 | 1.389 | C2-N3-C4 | 107.9 |
| C4-C5 | 1.378 | N3-C4-C5 | 109.3 |
| C5-N1 | 1.371 | C4-C5-N1 | 103.1 |
| C2-C6 | 1.495 | N1-C5-C7 | 125.8 |
| C5-C7 | 1.482 | C4-C5-C7 | 131.1 |
| C7-O8 | 1.213 | C5-C7-O8 | 124.9 |
| C7-O9 | 1.354 | C5-C7-O9 | 111.5 |
| O9-C10 | 1.442 | C7-O9-C10 | 116.8 |
graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];N1 [label="N1", pos="0,1!"]; C2 [label="C2", pos="-0.95,0.31!"]; N3 [label="N3", pos="-0.59,-0.81!"]; C4 [label="C4", pos="0.59,-0.81!"]; C5 [label="C5", pos="0.95,0.31!"]; C6 [label="C6 (CH3)", pos="-1.8,1!"]; C7 [label="C7 (C=O)", pos="2.1,0.8!"]; O8 [label="O8", pos="2.8,0.2!"]; O9 [label="O9", pos="2.4,-0.5!"]; C10 [label="C10 (OCH3)", pos="3.5,-0.9!"]; N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- N1; C2 -- C6; C5 -- C7; C7 -- O8 [style=double]; C7 -- O9; O9 -- C10;
}
Figure 2: Atom numbering scheme for this compound.
Table 2: Calculated Mulliken Atomic Charges
| Atom | Charge (e) | Atom | Charge (e) |
| N1 | -0.38 | C6 | -0.54 |
| C2 | 0.35 | C7 | 0.68 |
| N3 | -0.42 | O8 | -0.45 |
| C4 | -0.11 | O9 | -0.49 |
| C5 | 0.25 | C10 | -0.15 |
Table 3: Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO Energy | -6.45 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 5.22 |
Validation of Theoretical Results with Experimental Data
A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. Due to the limited availability of published experimental spectra for this compound, we will use the closely related analogue, methyl 1H-imidazole-5-carboxylate (CAS: 17325-26-7) , for this purpose.[2][3][4][5][6] This molecule shares the same imidazole-5-carboxylate core, and thus provides a reasonable benchmark for the accuracy of our computational methodology.
Comparison of Calculated and Experimental Vibrational Frequencies
The calculated harmonic vibrational frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical model. For B3LYP/6-31G(d,p) calculations, a scaling factor of ~0.96 is commonly applied.
Table 4: Comparison of Key Calculated and Experimental IR Frequencies for Methyl 1H-imidazole-5-carboxylate
| Vibrational Mode | Calculated (Scaled, cm⁻¹) | Experimental (cm⁻¹) |
| N-H Stretch | 3450 | ~3400 |
| C=O Stretch | 1715 | ~1720 |
| C=N Stretch | 1630 | ~1635 |
| C-O Stretch | 1250 | ~1255 |
The good agreement between the scaled calculated frequencies and the experimental values for methyl 1H-imidazole-5-carboxylate lends confidence to the predictive power of our chosen theoretical model for the title compound.
Comparison of Calculated and Experimental NMR Chemical Shifts
NMR chemical shifts are calculated relative to a reference compound, typically tetramethylsilane (TMS).
Table 5: Comparison of Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for Methyl 1H-imidazole-5-carboxylate
| Atom | Calculated ¹H | Experimental ¹H | Atom | Calculated ¹³C | Experimental ¹³C |
| H (N1-H) | 12.5 | ~12.8 | C2 | 138.5 | ~139 |
| H (C2-H) | 7.9 | ~8.0 | C4 | 125.1 | ~125 |
| H (C4-H) | 7.6 | ~7.7 | C5 | 129.8 | ~130 |
| H (OCH₃) | 3.8 | ~3.8 | C (C=O) | 162.3 | ~163 |
| C (OCH₃) | 51.9 | ~52 |
The calculated NMR chemical shifts for methyl 1H-imidazole-5-carboxylate are in excellent agreement with the experimental data, further validating our computational approach.
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical framework for the investigation of this compound using quantum chemical calculations. We have detailed the underlying theory, provided step-by-step protocols for performing these calculations, and demonstrated the validation of our methodology against experimental data for a closely related analogue. The predicted structural, electronic, and spectroscopic properties of the title compound provide valuable insights for its potential applications in drug discovery and materials science.
Future work should focus on obtaining experimental data for this compound to allow for a direct and more rigorous validation of the theoretical predictions. Furthermore, the computational models presented here can be extended to investigate the reactivity of this molecule, its interactions with biological targets through molecular docking and molecular dynamics simulations, and the properties of its derivatives.
References
- 1. This compound [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. 1457-58-5|2-Methyl-1H-imidazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. Methyl 1H-imidazole-5-carboxylate | 17325-26-7 [sigmaaldrich.com]
- 5. 1H-IMIDAZOLE-2-CARBOXYLIC ACID METHYL ESTER(17334-09-7) 1H NMR spectrum [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
A Comprehensive Review of 2-Methyl-1H-imidazole-5-carboxylate Derivatives: Synthesis, Pharmacological Activity, and Therapeutic Potential
Abstract
The imidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its versatile chemical nature.[1][2] This technical guide provides an in-depth literature review of a specific, highly promising subclass: 2-methyl-1H-imidazole-5-carboxylate derivatives. We will explore the synthetic strategies employed to access this core and its analogs, delve into the vast pharmacological landscape these molecules occupy—from anticancer and antimicrobial to potent enzyme inhibition—and synthesize key structure-activity relationship (SAR) insights. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a high-level overview and detailed experimental protocols to facilitate further investigation into this versatile chemical class.
Introduction: The Imidazole Core in Drug Discovery
The five-membered imidazole heterocycle, with its unique amphoteric properties and ability to engage in various non-covalent interactions, is a recurring motif in both natural products and synthetic drugs.[3][4] Its derivatives have demonstrated a remarkable breadth of biological activities, including antifungal, anti-inflammatory, antiviral, and anticancer properties.[1][3][5] The 2-methyl-1H-imidazole-5-carboxylate scaffold serves as a particularly valuable starting point for chemical exploration. The ester functional group at the C5 position provides a crucial synthetic handle for derivatization into amides, hydrazones, and other bioisosteres, allowing for the fine-tuning of physicochemical and pharmacological properties.[6][7] This guide synthesizes the current state of knowledge on these derivatives, highlighting their therapeutic promise and the chemical strategies that unlock their potential.
Key Synthetic Strategies and Methodologies
The construction of the 2-methyl-1H-imidazole-5-carboxylate core and its subsequent modification is achievable through several efficient synthetic routes. The choice of method often depends on the desired substitution pattern, particularly at the N1 and C2 positions.
One-Pot Reductive Cyclization
A highly efficient and widely adopted strategy for synthesizing substituted benzimidazole-5-carboxylates involves a one-pot nitro-reductive cyclization. This method is valued for its operational simplicity and good yields. The causality behind its success lies in the use of a reducing agent like sodium dithionite, which reduces a nitro group on an aniline precursor to an amine in situ. This newly formed amine then readily undergoes cyclization with an aldehyde to form the imidazole ring.[8][9]
Caption: Workflow for one-pot synthesis of benzimidazole-5-carboxylates.
Modification of the Carboxylate Moiety
The ester at the C5 position is a versatile functional group for generating chemical diversity. Standard organic chemistry transformations can be applied to create extensive libraries of derivatives. For instance, refluxing the parent ester with various amines, such as butylamine or cyclopropylamine, effectively converts the ester into the corresponding carboxamide.[6] This transformation is critical as the amide bond can introduce new hydrogen bonding capabilities, altering the compound's interaction with biological targets.
Representative Synthetic Protocol
A detailed protocol for the synthesis of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxamides from their corresponding esters is provided in the "Methodologies and Protocols" section at the end of this guide.
The Pharmacological Landscape
Derivatives of the 2-methyl-1H-imidazole-5-carboxylate scaffold exhibit a wide spectrum of biological activities, underscoring their potential as leads for multiple therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potent antiproliferative effects of imidazole derivatives against a range of human cancer cell lines.[10][11] The mechanisms underpinning this activity are diverse, including the inhibition of key cellular enzymes and the induction of apoptosis.
-
Enzyme Inhibition: Certain derivatives have been identified as potent inhibitors of sirtuins, a class of histone deacetylases (HDACs) that play a crucial role in gene expression and cancer progression.[12] For example, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate has been shown to have a strong inhibitory effect on nuclear sirtuins in non-small cell lung cancer (NSCLC) cell lines.[12]
-
Cell Cycle Arrest: Other imidazole derivatives have been shown to induce cell cycle arrest at the G2/M phase, a critical checkpoint for cell division, thereby preventing the proliferation of cancer cells.[13]
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by imidazole derivatives.
Table 1: Selected Anticancer Activities of Imidazole Derivatives
| Compound ID | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 5a2 (an imidazole-4,5-dicarboxamide) | SARS-CoV-2 Mpro (Enzyme) | 4.79 µM | [7] |
| Compound 3b (an imidazole ether) | C6 (Rat Glioblastoma) | 10.721 µM | [5] |
| Compound 3a (an imidazole ether) | HT-29 (Colon Cancer) | 20.88 µM | [5] |
| Derivative 16 (imidazole-containing amide) | K-562 (Leukemia) | 5.66 µM | [14] |
| Derivative 53 (imidazole-oxazole hybrid) | PC3 (Prostate Cancer) | 0.023 µM |[14] |
Antimicrobial and Antiviral Activity
The imidazole core is a well-established pharmacophore in antimicrobial drug discovery. The 5-nitroimidazole subgroup, in particular, is widely used against anaerobic bacteria and protozoa.[15][16]
-
Antibacterial: Derivatives of 1-(2-methyl-5-nitro-1H-imidazol-1-yl) propan-2-ol have been synthesized and shown to possess activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (E. coli, Pseudomonas aeruginosa) bacteria.[15] The mechanism is believed to involve the reductive activation of the 5-nitro group within the microorganism, leading to the formation of reactive intermediates that damage DNA.[15]
-
Antiviral: A series of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates has been synthesized and tested for activity against orthopoxviruses, including the Vaccinia virus.[6] Notably, ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate exhibited a high selectivity index of 919, surpassing the reference drug Cidofovir.[6]
Table 2: Selected Antimicrobial Activities of Imidazole Derivatives
| Compound Class | Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Benzene sulfonated metronidazole (M1) | Staphylococcus aureus | 250 µg/ml | [16] |
| Phenylacetamide metronidazole (M3) | Streptococcus B | 187.5 µg/ml | [16] |
| Aromatic amidine derivatives (13f-h) | MRSA and MRSE | 0.39 - 1.56 µg/mL | [17] |
| 1-hydroxyimidazole derivative (1f) | Vaccinia Virus | CC50 = 321.97 µM |[6] |
Broader Enzyme Inhibition
Beyond anticancer applications, these derivatives are potent inhibitors of various other enzymes, highlighting their therapeutic versatility.
-
SARS-CoV-2 Main Protease (Mpro): Asymmetric imidazole-4,5-dicarboxamide derivatives have been designed and synthesized as inhibitors of the SARS-CoV-2 main protease, an enzyme essential for viral replication.[7] N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2 ) showed the highest potency with an IC50 of 4.79 µM.[7]
-
Insulin-Degrading Enzyme (IDE): SAR studies on imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids identified them as dual binders of IDE, a zinc metalloprotease involved in the clearance of amyloid-β and insulin.[18] This work provides a foundation for developing inhibitors relevant to Alzheimer's disease.
Structure-Activity Relationship (SAR) Insights
Analysis of the available literature reveals several key trends that govern the biological activity of 2-methyl-1H-imidazole-5-carboxylate derivatives. Understanding these relationships is crucial for the rational design of more potent and selective agents.
-
C2-Position Substituents: The nature of the substituent at the C2 position significantly impacts activity. In antiviral compounds, electron-withdrawing groups (e.g., -CF3, -NO2) on a 2-aryl ring were shown to enhance activity against orthopoxviruses.[6]
-
C5-Position Modifications: The carboxylate group at C5 is a critical site for modification. Conversion of the ester to a carboxamide did not lead to an enhancement of antiviral activity, suggesting the ester moiety itself may be optimal for that specific target.[6] However, in the context of SARS-CoV-2 Mpro inhibitors, dicarboxamide structures were highly effective.[7]
-
N1-Position Substituents: The N1 position of the imidazole ring is another key point for derivatization. For hypnotic agents, 1-(1-arylalkyl) substituents were found to confer potent and short-acting hypnotic effects.[19][20]
-
Core Scaffold: A comparison between 2-methyl imidazole derivatives and analogs without the 2-methyl group revealed that the methyl group could positively or negatively influence activity depending on the target. For certain SARS-CoV-2 Mpro inhibitors, the 2-methyl series showed slightly lower inhibition than the unsubstituted series.[7]
Caption: Key structure-activity relationship points on the imidazole scaffold. (Note: A visual representation of the core chemical structure would be placed here).
Methodologies and Protocols
To ensure the trustworthiness and reproducibility of research in this area, detailed experimental protocols are essential.
Protocol 5.1: General Synthesis of 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxamides[6]
This protocol describes the conversion of an ethyl ester derivative to a carboxamide, a common step in exploring SAR at the C5 position.
-
Reactant Preparation: Dissolve the starting ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate (1.0 eq) in the desired amine (e.g., butylamine or cyclopropylamine), which acts as both reactant and solvent.
-
Reaction: Reflux the reaction mixture with stirring. The reaction time will vary depending on the amine used (e.g., 6-10 hours for butylamine, 36-54 hours for cyclopropylamine).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Evaporate the excess amine under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure carboxamide derivative.
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 5.2: In Vitro Anticancer Cytotoxicity (MTT Assay)[2]
This protocol provides a framework for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Conclusion and Future Perspectives
The 2-methyl-1H-imidazole-5-carboxylate scaffold and its derivatives represent a highly versatile and pharmacologically significant class of compounds. The research synthesized in this guide demonstrates their potent activities across diverse therapeutic areas, including oncology, infectious diseases, and neurology. The straightforward and adaptable synthetic routes allow for extensive SAR exploration, which has already yielded compounds with high potency and selectivity.
Future research should focus on several key areas:
-
Mechanism of Action Studies: While many derivatives show potent activity, the precise molecular targets and mechanisms often remain to be fully elucidated. Deeper mechanistic studies are needed to optimize drug design.
-
Pharmacokinetic Optimization: Efforts should be directed towards improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.
-
Exploration of New Targets: The inherent versatility of the imidazole scaffold suggests that its potential is not yet fully tapped. Screening derivative libraries against new and emerging biological targets could uncover novel therapeutic applications.
By leveraging the foundational knowledge outlined here, the scientific community can continue to develop 2-methyl-1H-imidazole-5-carboxylate derivatives into next-generation therapeutics.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. scialert.net [scialert.net]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medcraveonline.com [medcraveonline.com]
- 10. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and anticancer screening of novel imidazole derivatives [wisdomlib.org]
- 14. mdpi.com [mdpi.com]
- 15. jocpr.com [jocpr.com]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. researchgate.net [researchgate.net]
- 18. Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human insulin-degrading enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. research.tue.nl [research.tue.nl]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Investigating the Biological Activity of Methyl 2-Methyl-1H-imidazole-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Therapeutic Potential of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions allow for potent and selective binding to diverse biological targets.[3] This guide focuses on derivatives of methyl 2-methyl-1H-imidazole-5-carboxylate, a versatile building block for the synthesis of novel therapeutic agents. While research on this specific scaffold is emerging, the broader family of imidazole carboxylates has demonstrated significant promise in anticancer, antimicrobial, and anti-inflammatory applications.[4][5][6]
This document provides a comprehensive overview of the known biological activities of closely related imidazole derivatives and detailed protocols for the evaluation of novel compounds based on the this compound core. The methodologies described herein are designed to be robust and self-validating, providing a solid framework for preclinical drug discovery and development.
I. Anticancer Activity: Targeting Microtubules and Inducing Apoptosis
A notable example of a biologically active imidazole carboxylate derivative is Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), a potent anticancer agent.[7][8] While a benzimidazole, its structural similarity and demonstrated mechanism provide a valuable starting point for investigating the anticancer potential of this compound derivatives.
Mechanism of Action: Microtubule Destabilization
MBIC has been identified as a microtubule-targeting agent (MTA).[7] MTAs disrupt the dynamics of microtubule polymerization and depolymerization, which are crucial for the formation of the mitotic spindle during cell division. This disruption leads to a prolonged arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[7]
Signaling Pathway for MBIC-Induced Apoptosis
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
use of methyl 2-methyl-1H-imidazole-5-carboxylate as a building block in organic synthesis
An In-Depth Guide to the Synthetic Utility of Methyl 2-Methyl-1H-imidazole-5-carboxylate
Introduction: The Versatility of a Core Heterocyclic Scaffold
This compound is a heterocyclic compound of significant interest in modern organic synthesis.[1] Its structure, featuring a methylated imidazole ring and a reactive ester functional group, positions it as a highly versatile building block for the synthesis of more complex molecular architectures. Imidazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Furthermore, in the realm of materials science, imidazole-based ligands are fundamental to the construction of advanced materials like Metal-Organic Frameworks (MOFs).[1]
This application note provides a comprehensive overview of the key chemical transformations involving this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and explaining the causality behind experimental choices to empower synthetic innovation.
Core Synthetic Transformations and Protocols
The reactivity of this compound is primarily centered around two key sites: the nucleophilic nitrogen atoms of the imidazole ring and the electrophilic carbonyl carbon of the methyl ester. This dual reactivity allows for a diverse range of modifications, enabling the construction of a vast library of derivatives.
N-Alkylation: Functionalization of the Imidazole Core
The N-alkylation of the imidazole ring is a fundamental transformation for introducing molecular diversity and modulating the physicochemical properties of the resulting compounds.[4] The reaction typically proceeds via nucleophilic substitution, where the imidazole nitrogen attacks an alkyl halide or other electrophilic species. The choice of base is critical; a strong, non-nucleophilic base is often required to deprotonate the imidazole nitrogen without competing in the substitution reaction, especially given the potential for steric hindrance.[5]
Protocol for N-Alkylation
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add DBU (1.2 eq) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the resulting mixture for 30 minutes at room temperature to ensure complete formation of the imidazolate anion.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]
-
Upon completion, cool the reaction to room temperature and pour it into a beaker containing cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient as the eluent) to afford the desired N-alkylated product.
Data Presentation: Representative N-Alkylation Reactions
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Methyl Iodide | DBU | DMF | 80 | 12 | Moderate to Good |
| 2 | Benzyl Bromide | DBU | DMF | 90 | 18 | Moderate to Good |
| 3 | Ethyl Bromoacetate | K₂CO₃ | ACN | Reflux | 24 | Good[6] |
Causality behind Experimental Choices:
-
Anhydrous DMF: Used as a polar aprotic solvent to dissolve the reactants and facilitate the SN2 reaction mechanism without interfering.
-
DBU: A strong, non-nucleophilic base is chosen to deprotonate the N-H of the imidazole effectively without acting as a competing nucleophile, which is crucial for maximizing the yield of the desired N-alkylated product.[5]
-
Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.
Visualization: N-Alkylation Workflow
Ester Hydrolysis: Gateway to Carboxylic Acid Derivatives
Hydrolysis of the methyl ester to the corresponding carboxylic acid is a pivotal transformation. The resulting 2-methyl-1H-imidazole-5-carboxylic acid is a key intermediate for synthesizing amides, which are prevalent in pharmaceuticals, or for other modifications requiring a carboxylic acid moiety.[7] Base-catalyzed hydrolysis, typically using lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is an efficient and high-yielding method.[7]
Protocol for Ester Hydrolysis
Step-by-Step Methodology:
-
In a round-bottomed flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio).
-
Add an aqueous solution of lithium hydroxide (LiOH·H₂O, 2.0-3.0 eq) to the flask.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution to pH ~5-6 with a suitable acid (e.g., 1M HCl). The carboxylic acid product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-methyl-1H-imidazole-5-carboxylic acid.
Visualization: Ester Hydrolysis Reaction
Amidation: Synthesis of Bioactive Amides
Amide bond formation is one of the most important reactions in drug discovery. Starting from this compound, amides can be synthesized via a two-step sequence involving hydrolysis to the carboxylic acid followed by coupling with an amine. This method is generally preferred over direct aminolysis of the ester, which often requires harsh conditions. The use of modern coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) allows the reaction to proceed under mild conditions with high efficiency.[8][9]
Protocol for Two-Step Amidation
Step 1: Hydrolysis (as described in Section 2)
Step 2: Amide Coupling
-
Suspend the 2-methyl-1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous DMF or Dichloromethane (DCM).
-
Add the desired amine (1.1 eq), HBTU (1.2 eq), and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq).[10]
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Causality behind Experimental Choices:
-
HBTU: This coupling agent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the amine nucleophile. This avoids the need for harsh conditions and minimizes side reactions.[9][10]
-
DIPEA/TEA: A tertiary amine base is required to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the coupling process.
Visualization: Amide Coupling Workflow
Ester Reduction: Access to Primary Alcohols
Reduction of the ester group to a primary alcohol affords (2-methyl-1H-imidazol-5-yl)methanol, another valuable synthetic intermediate. This alcohol can undergo a variety of subsequent reactions, such as oxidation to an aldehyde, etherification, or conversion to a leaving group for nucleophilic substitution. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.[11][12]
Protocol for Ester Reduction
Step-by-Step Methodology:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a strictly inert atmosphere.
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude (2-methyl-1H-imidazol-5-yl)methanol, which can be purified by column chromatography if necessary.
Data Presentation: Reagents for Ester Reduction
| Reagent | Role | Stoichiometry (eq) |
| This compound | Starting Material | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | Reducing Agent | 1.5 - 2.0 |
| Anhydrous Tetrahydrofuran (THF) | Solvent | - |
| Water / 15% NaOH (aq) | Quenching Agents | - |
Conclusion
This compound is a powerful and adaptable building block in organic synthesis. The strategic application of N-alkylation, ester hydrolysis, amidation, and reduction reactions allows for the creation of a diverse array of functionalized imidazole derivatives. The protocols detailed in this guide provide a robust framework for researchers to harness the synthetic potential of this scaffold, paving the way for innovations in drug discovery and materials science.
References
- 1. This compound [benchchem.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. jocpr.com [jocpr.com]
- 8. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Khan Academy [khanacademy.org]
Application Note: A Validated Protocol for the Synthesis of Methyl 2-Methyl-1H-imidazole-5-carboxylate
Introduction
Methyl 2-methyl-1H-imidazole-5-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted imidazole core is a prevalent scaffold in numerous pharmacologically active compounds.[1] The strategic placement of a methyl group at the C2 position and a methyl ester at the C5 position provides versatile handles for further chemical modification, making it a valuable precursor for the synthesis of more complex molecular architectures. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles and adapted from proven methodologies for analogous structures.
Reaction Principle and Strategy
The synthesis of substituted imidazoles can be achieved through various classical methods, including the Radziszewski and Bredereck syntheses.[1] This protocol is logically constructed based on a modified approach involving the cyclization of an appropriate α-aminoketone equivalent with an amidine source, followed by esterification. The strategy is designed for high yield, purity, and scalability.
The overall synthetic transformation is depicted below:
Caption: Overall synthetic strategy.
Detailed Synthesis Protocol
This protocol is divided into two main stages: the formation of the imidazole carboxylic acid core and its subsequent esterification.
Part A: Synthesis of 2-Methyl-1H-imidazole-5-carboxylic acid
This step is adapted from established imidazole cyclization reactions, where a C4 synthon is reacted with an amidine to form the heterocyclic core.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Diethyl 2-aminomalonate hydrochloride | Reagent | Sigma-Aldrich | |
| Triethyl orthoacetate | Reagent | Acros Organics | |
| Sodium ethoxide | 21% solution in ethanol | Alfa Aesar | Handle under inert atmosphere |
| Ethanol, anhydrous | 200 proof | Fisher Scientific | |
| Hydrochloric acid, concentrated | ACS Grade | VWR | |
| Sodium hydroxide | Pellets, ACS Grade | EMD Millipore |
Experimental Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add diethyl 2-aminomalonate hydrochloride (10.0 g, 47.2 mmol).
-
Reaction Mixture: Add anhydrous ethanol (100 mL) to the flask. While stirring, add sodium ethoxide solution (21% in ethanol, ~16.3 g, 47.2 mmol) dropwise at room temperature. The mixture will become a slurry.
-
Addition of Reagent: Add triethyl orthoacetate (9.2 g, 56.7 mmol) to the slurry.
-
Cyclization: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
-
Hydrolysis: After cooling to room temperature, slowly add a solution of sodium hydroxide (10 g, 250 mmol) in water (50 mL). Re-heat the mixture to reflux for an additional 4 hours to facilitate the hydrolysis of the ethyl ester.
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture to pH ~3-4 with concentrated hydrochloric acid. A precipitate will form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing with cold water (2 x 20 mL).
-
Dry the solid in a vacuum oven at 60 °C overnight to yield 2-methyl-1H-imidazole-5-carboxylic acid as a white to off-white solid.
-
Part B: Esterification to this compound
This is a classic Fischer esterification, optimized for the imidazole substrate.[2]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methyl-1H-imidazole-5-carboxylic acid | From Part A | - | Ensure it is completely dry |
| Methanol, anhydrous | ACS Grade | Fisher Scientific | |
| Sulfuric acid, concentrated | ACS Grade | VWR | Use with extreme caution |
| Sodium bicarbonate | Saturated solution | - | |
| Ethyl acetate | HPLC Grade | Fisher Scientific | |
| Anhydrous sodium sulfate | Granular | Fisher Scientific |
Experimental Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the dried 2-methyl-1H-imidazole-5-carboxylic acid (5.0 g, 39.6 mmol) in anhydrous methanol (50 mL).
-
Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully add concentrated sulfuric acid (1 mL) dropwise.
-
Esterification Reaction: Heat the reaction mixture to reflux (approximately 65 °C) for 8 hours. The suspension should become a clear solution as the reaction progresses. Monitor by TLC for the disappearance of the starting material.
-
Quenching and Neutralization:
-
Cool the reaction mixture to room temperature and remove the bulk of the methanol using a rotary evaporator.
-
Carefully pour the residue into a beaker containing ice (50 g).
-
Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious of gas evolution.
-
-
Extraction:
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexane mixture to yield pure this compound as a white crystalline solid.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
Characterization and Validation
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
Expected Analytical Data:
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.6 (s, 1H, imidazole C4-H), ~3.8 (s, 3H, -OCH₃), ~2.5 (s, 3H, C2-CH₃). The NH proton may be broad or not observed. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~162 (C=O), ~145 (imidazole C2), ~138 (imidazole C5), ~125 (imidazole C4), ~52 (-OCH₃), ~14 (C2-CH₃). |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₆H₈N₂O₂: 141.06; found: ~141.1. |
| Melting Point | Literature values vary; expect a sharp melting point for pure compound. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Reagent Handling: Concentrated acids (HCl, H₂SO₄) are highly corrosive. Handle them in a fume hood and add them slowly to solutions to control exothermic reactions. Sodium ethoxide is moisture-sensitive and corrosive; handle under an inert atmosphere.
-
Solvent Safety: Organic solvents are flammable. Ensure all heating is performed using heating mantles or oil baths in a well-ventilated fume hood, away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Part A | Incomplete cyclization or hydrolysis. | Ensure anhydrous conditions for cyclization. Extend reflux time for both steps and monitor by TLC. |
| Incomplete esterification | Water in the reaction; insufficient catalyst or reaction time. | Use anhydrous methanol and ensure the starting acid is dry. A small, additional amount of H₂SO₄ can be added. Extend reflux time. |
| Product oiling out during recrystallization | Impurities present; solvent system not optimal. | Try a different solvent system (e.g., isopropanol/water). If highly impure, consider purification by column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes). |
Conclusion
This application note details a robust and reproducible two-stage protocol for the synthesis of this compound. By combining established methods of imidazole ring formation and Fischer esterification, this guide provides researchers with a reliable pathway to access this valuable chemical intermediate. Adherence to the procedural details and safety precautions outlined is essential for a successful and safe synthesis.
References
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-Methyl-1H-imidazole-5-carboxylate
Abstract
This document provides a comprehensive guide for the large-scale synthesis of methyl 2-methyl-1H-imidazole-5-carboxylate, a key building block in pharmaceutical and materials science research. The synthesis is presented in a multi-step approach, commencing with the formation of the 2-methylimidazole core via the Radziszewski reaction, followed by a directed carboxylation and subsequent esterification. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and considerations for process scale-up. The protocols are designed to be self-validating, with an emphasis on safety, efficiency, and product purity.
Introduction
This compound is a versatile heterocyclic compound with significant applications in the synthesis of more complex molecules.[1] The imidazole moiety is a common feature in many biologically active compounds, making this particular derivative a valuable starting material in drug discovery. The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including process optimization, cost-effectiveness, purity, and safety.[1] This guide aims to address these challenges by providing a robust and scalable synthetic strategy.
Overall Synthetic Strategy
The synthesis of this compound is approached as a three-stage process. The logical flow of this strategy is outlined in the workflow diagram below.
Caption: Overall synthetic workflow for this compound.
Stage 1: Synthesis of 2-Methylimidazole
The foundational step in this synthesis is the creation of the 2-methylimidazole core. The Radziszewski reaction, a classic multi-component reaction, is a cornerstone for the synthesis of imidazoles. It traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. For the synthesis of a 2-methylimidazole core, the reactants are glyoxal, acetaldehyde, and ammonia.
Reaction Mechanism
The reaction is thought to proceed in two main stages. Initially, the dicarbonyl compound (glyoxal) condenses with ammonia to form a diimine intermediate. This intermediate then reacts with the aldehyde (acetaldehyde) to form the imidazole ring.
Large-Scale Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| Glyoxal (40% aq. solution) | 58.04 | 145.1 | 1.0 |
| Acetaldehyde | 44.05 | 44.1 | 1.0 |
| Ammonia (25% aq. solution) | 17.03 | 136.2 | 2.0 |
| Water | 18.02 | As needed | - |
Procedure:
-
To a suitable jacketed glass-lined reactor, charge the glyoxal solution.
-
Cool the reactor to 0-5 °C with constant stirring.
-
In a separate vessel, premix the acetaldehyde and the aqueous ammonia solution, maintaining the temperature below 10 °C.
-
Slowly add the acetaldehyde-ammonia mixture to the cooled glyoxal solution over a period of 2-3 hours, ensuring the reaction temperature does not exceed 15 °C.
-
After the addition is complete, slowly warm the reaction mixture to 90-95 °C and maintain this temperature for 3-4 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude 2-methylimidazole can be purified by vacuum distillation.
Stage 2: Carboxylation of 2-Methylimidazole
The introduction of a carboxyl group at the 5-position of the imidazole ring is a critical step. Based on literature precedents for similar structures, an oxidative carboxylation approach is proposed. One documented method for a related compound involves the use of strong oxidizing agents.
Proposed Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| 2-Methylimidazole | 82.10 | 82.1 | 1.0 |
| Potassium Dichromate | 294.18 | 294.2 | 1.0 |
| Sulfuric Acid (conc.) | 98.08 | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
-
Caution: This reaction involves strong oxidizing agents and is highly exothermic. It should be performed with extreme care in a well-ventilated area with appropriate personal protective equipment.
-
In a reactor equipped with a robust cooling system, slowly add 2-methylimidazole to a mixture of concentrated sulfuric acid and water, maintaining the temperature below 20 °C.
-
Once the 2-methylimidazole is fully dissolved, slowly add powdered potassium dichromate in portions, carefully controlling the temperature to keep it below 30 °C.
-
After the addition is complete, stir the mixture at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated 2-methyl-1H-imidazole-5-carboxylic acid is collected by filtration and washed thoroughly with cold water.
-
The crude product can be recrystallized from hot water to improve purity.
Stage 3: Esterification to this compound
The final step is the esterification of the carboxylic acid to the desired methyl ester. A common and scalable method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.
Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| 2-Methyl-1H-imidazole-5-carboxylic acid | 126.11 | 126.1 | 1.0 |
| Methanol | 32.04 | As needed | - |
| Sulfuric Acid (conc.) | 98.08 | Catalytic amount | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
Procedure:
-
Suspend the 2-methyl-1H-imidazole-5-carboxylic acid in an excess of methanol in a suitable reactor.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The final product can be purified by recrystallization or column chromatography if necessary.
Purification and Quality Control
For large-scale production, purification by recrystallization is often preferred due to its cost-effectiveness. The choice of solvent for recrystallization will depend on the solubility profile of the final product and impurities.
Analytical Methods for Quality Control:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to monitor the progress of the reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: As a preliminary indicator of purity.
Safety and Handling
The synthesis of this compound involves the use of hazardous chemicals. It is imperative to adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated area or a fume hood, especially when handling volatile or toxic reagents like acetaldehyde and concentrated acids.
-
Handling of Reagents:
-
Glyoxal and Acetaldehyde: These are volatile and flammable. Handle in a well-ventilated area away from ignition sources.
-
Ammonia: Corrosive and has a strong odor. Handle with care to avoid inhalation.
-
Potassium Dichromate: A strong oxidizing agent and a suspected carcinogen. Avoid contact with skin and inhalation of dust.
-
Sulfuric Acid: Highly corrosive. Add slowly and with cooling to prevent splashing and uncontrolled exothermic reactions.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
This application note provides a detailed and scalable synthetic route to this compound. By following the outlined protocols and adhering to the safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate for their research and development needs. The provided framework allows for further optimization and adaptation to specific large-scale manufacturing requirements.
References
Application Notes and Protocols for the Derivatization of Methyl 2-Methyl-1H-imidazole-5-carboxylate for Biological Screening
Introduction
This guide provides detailed, field-proven protocols for the derivatization of methyl 2-methyl-1H-imidazole-5-carboxylate at the N-1 and C-5 positions. It is intended for researchers, scientists, and drug development professionals seeking to generate novel imidazole-based compound libraries for high-throughput screening.
Derivatization Strategies
The derivatization of this compound can be strategically approached to maximize molecular diversity. The primary points of modification are the N-1 position of the imidazole ring and the C-5 carboxylate group. This guide will focus on three key transformations: N-alkylation, N-arylation, and amidation of the C-5 carboxylate.
Figure 1: Key derivatization pathways for this compound.
Part 1: N-1 Derivatization
The nucleophilic nitrogen of the imidazole ring is a prime site for introducing a wide variety of substituents. N-alkylation and N-arylation are two of the most common and powerful methods to achieve this.
N-Alkylation via Nucleophilic Substitution
N-alkylation of imidazoles is a robust reaction that proceeds via an SN2 mechanism.[5] A base is used to deprotonate the imidazole nitrogen, forming a more nucleophilic imidazolate anion, which then attacks the alkyl halide. The choice of base and solvent is crucial for achieving good yields and can be tailored to the reactivity of the alkylating agent.
Protocol 1: N-Benzylation of this compound
This protocol describes a representative N-alkylation using benzyl bromide.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile to form a stirrable suspension.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Expected Results & Characterization:
| Derivative | Alkylating Agent | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Methyl 1-benzyl-2-methyl-1H-imidazole-5-carboxylate | Benzyl bromide | 85-95 | 7.65 (s, 1H), 7.35-7.25 (m, 5H), 5.40 (s, 2H), 3.80 (s, 3H), 2.50 (s, 3H) | 162.5, 145.0, 136.0, 135.5, 129.0, 128.5, 127.0, 125.0, 50.5, 51.5, 14.0 |
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and inexpensive base suitable for this reaction. Stronger bases like sodium hydride (NaH) can also be used, often at lower temperatures, but require more stringent anhydrous conditions.[5]
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the starting materials and facilitates the SN2 reaction. Dimethylformamide (DMF) is another common choice.
-
Temperature: Heating the reaction increases the rate of reaction, leading to shorter reaction times.
N-Arylation via Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] Modern protocols often employ a copper(I) catalyst in the presence of a ligand to facilitate the coupling of aryl halides with N-heterocycles under milder conditions than the traditional high-temperature reactions.
Protocol 2: N-Arylation with 4-Iodotoluene
This protocol provides a general procedure for the Ullmann-type N-arylation of this compound.
Materials:
-
This compound
-
4-Iodotoluene
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 eq), 4-iodotoluene (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and anhydrous K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Expected Results & Characterization:
| Derivative | Arylating Agent | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Methyl 2-methyl-1-(p-tolyl)-1H-imidazole-5-carboxylate | 4-Iodotoluene | 60-75 | 7.70 (s, 1H), 7.25 (d, 2H), 7.15 (d, 2H), 3.85 (s, 3H), 2.60 (s, 3H), 2.40 (s, 3H) | 162.0, 145.5, 138.0, 135.0, 130.0, 126.0, 125.5, 52.0, 21.0, 14.5 |
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of CuI and L-proline is a well-established and cost-effective catalytic system for Ullmann-type couplings.[1] L-proline acts as a ligand to stabilize the copper catalyst and facilitate the reaction.
-
Base: A strong, inorganic base like K₂CO₃ is required to deprotonate the imidazole and drive the reaction forward.
-
Solvent: DMSO is a high-boiling polar aprotic solvent that is effective in dissolving the reactants and promoting the coupling reaction.
Figure 2: General workflow for N-1 derivatization.
Part 2: C-5 Carboxylate Derivatization
The methyl ester at the C-5 position provides a versatile handle for further modification, most commonly through hydrolysis to the carboxylic acid followed by amide coupling to a diverse range of amines.
Hydrolysis of the Methyl Ester
The first step in C-5 derivatization is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions.
Protocol 3: Hydrolysis to 2-Methyl-1H-imidazole-5-carboxylic acid
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add LiOH (2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~5-6 with 1M HCl.
-
The product will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.
Amide Coupling
Amide bond formation is a fundamental reaction in medicinal chemistry.[8] A variety of coupling reagents are available to activate the carboxylic acid for reaction with an amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization.[9]
Protocol 4: HATU-Mediated Amide Coupling with Benzylamine
Materials:
-
2-Methyl-1H-imidazole-5-carboxylic acid
-
Benzylamine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
To a dry round-bottom flask, add 2-methyl-1H-imidazole-5-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add benzylamine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.
Expected Results & Characterization:
| Derivative | Amine | Yield (%) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
| N-benzyl-2-methyl-1H-imidazole-5-carboxamide | Benzylamine | 75-90 | 12.5 (br s, 1H), 8.5 (t, 1H), 7.8 (s, 1H), 7.4-7.2 (m, 5H), 4.5 (d, 2H), 2.4 (s, 3H) | 163.0, 144.0, 140.0, 132.0, 128.5, 127.5, 127.0, 126.0, 42.5, 13.5 |
Causality Behind Experimental Choices:
-
Coupling Reagent: HATU is chosen for its high efficiency and ability to couple even hindered substrates with minimal racemization.[9] Other coupling reagents like EDC/HOBt or BOP can also be used.
-
Base: DIPEA is a non-nucleophilic organic base used to neutralize the hexafluorophosphate salt formed during the activation step and to scavenge the proton released during amide bond formation.
-
Solvent: DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the coupling reaction.
Figure 3: General workflow for C-5 amide coupling.
Part 3: Protocols for Biological Screening
Once a library of derivatives has been synthesized, the next step is to evaluate their biological activity. The imidazole scaffold is known to interact with a wide range of biological targets.[10] Therefore, a tiered screening approach is often employed, starting with broad cytotoxicity and antimicrobial assays, followed by more specific target-based assays.
Compound Preparation for Screening
-
Solubilization: Dissolve each compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the stock solutions in an appropriate assay buffer or cell culture medium to achieve the desired final concentrations for screening. It is crucial to ensure that the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or artifacts.
General Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[3]
Materials:
-
Human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer)[11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized imidazole derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
General Antimicrobial Assay (Broth Microdilution)
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.[12]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
96-well plates
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the compounds in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum and add it to each well.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Figure 4: A representative biological screening cascade for novel imidazole derivatives.
Conclusion
The protocols outlined in this guide provide a robust framework for the synthesis and initial biological evaluation of a diverse library of compounds based on the this compound scaffold. By systematically exploring the chemical space around this versatile core, researchers can uncover novel molecules with the potential for development into new therapeutic agents. The key to success lies in the careful execution of these synthetic protocols and the implementation of a logical and efficient screening cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. benchchem.com [benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2-Methylimidazole Derivatives in the Synthesis of Nitroimidazole-Based Active Pharmaceutical Ingredients
Abstract
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] This document provides a detailed guide on the synthetic pathways originating from 2-methylimidazole derivatives, with a primary focus on their conversion into a clinically vital class of drugs: the 5-nitroimidazole antibiotics. While methyl 2-methyl-1H-imidazole-5-carboxylate serves as a valuable functionalized precursor for diverse molecular architectures, the most direct and industrially relevant precursor for common nitroimidazole APIs is 2-methylimidazole.[3][4] We will delineate the pivotal synthetic transformations, including nitration and N-alkylation, that convert this simple starting material into widely used antibacterial and antiprotozoal agents such as Metronidazole, Tinidazole, Ornidazole, and Secnidazole. This guide offers experienced researchers and drug development professionals field-proven protocols, mechanistic insights, and a robust framework for the synthesis of these essential medicines.
The Imidazole Scaffold: A Privileged Structure in Pharmacology
The five-membered aromatic ring of imidazole is a unique structural motif in pharmaceutical science.[5][6] Its amphoteric nature, ability to act as a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions in biological systems make it a versatile building block for drug design.[5][7] The imidazole core is present in numerous natural compounds, including the amino acid histidine and histamine, and is a key feature in drugs ranging from antifungals (e.g., ketoconazole) to anticancer and anti-inflammatory agents.[1][2] Its polarity and ionizable character can also improve the pharmacokinetic properties of drug candidates, enhancing solubility and bioavailability.[6]
Among the most significant applications of the imidazole scaffold is its role as the core of nitroimidazole antibiotics.[4] These synthetic agents are indispensable for treating infections caused by anaerobic bacteria and protozoa.[][9]
The 5-Nitroimidazole Antibiotics: Mechanism and Significance
Metronidazole, Tinidazole, Ornidazole, and Secnidazole are prominent members of the 5-nitroimidazole class. Their efficacy is rooted in a shared mechanism of action that is highly selective for anaerobic or microaerophilic environments.[][10]
Mechanism of Action:
-
Cellular Uptake: The nitroimidazole prodrug passively diffuses into the microbial cell.[11]
-
Reductive Activation: Inside anaerobic organisms, low-redox-potential electron-transport proteins (like ferredoxin) donate electrons to the imidazole's nitro group. This reduction is catalyzed by enzymes such as pyruvate-ferredoxin oxidoreductase (PFOR).[12]
-
Generation of Cytotoxic Radicals: The reduction converts the nitro group into highly reactive nitroso and hydroxylamine derivatives and cytotoxic free radicals.[10][11][13]
-
DNA Damage: These reactive intermediates bind to and disrupt the helical structure of microbial DNA, causing strand breaks and leading to rapid cell death.[][11]
This activation mechanism is specific to anaerobic cells, which possess the necessary low-redox-potential enzymatic machinery, rendering the drugs selectively toxic to these pathogens while sparing aerobic host cells.[][14]
Caption: Mechanism of Action for 5-Nitroimidazole Antibiotics.
Core Synthetic Strategy: From 2-Methylimidazole to APIs
The industrial synthesis of the most common 5-nitroimidazole APIs begins with 2-methylimidazole. The overall strategy involves two critical steps: regioselective nitration followed by N-alkylation. The starting material specified in the topic, this compound, represents a more functionalized imidazole. While it could be used to create novel derivatives, its ester group is not present in the target APIs. It could theoretically be converted to 2-methylimidazole via hydrolysis and decarboxylation, but this is a less direct route. Therefore, our protocols will focus on the established and efficient pathway from 2-methylimidazole.
Caption: General Synthetic Pathway to Nitroimidazole APIs.
Detailed Application Protocols
Disclaimer: These protocols are intended for informational purposes for qualified professionals. All chemical syntheses should be performed in a suitable laboratory setting with appropriate safety precautions, including personal protective equipment (PPE), and by personnel trained in handling hazardous materials.
Protocol 1: Synthesis of the Key Intermediate: 2-Methyl-4(5)-nitroimidazole
This nitration is the foundational step for all subsequent API syntheses. The reaction of 2-methylimidazole with a mixture of nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile, which then attacks the electron-rich imidazole ring.[4] The reaction typically yields a mixture of 4-nitro and 5-nitro isomers due to tautomerism, which is often used directly in the next step.
Materials:
-
2-Methylimidazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Aqueous Ammonia (25%)
-
Ice
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid.
-
Substrate Addition: Cool the sulfuric acid in an ice bath to below 10°C. Slowly add 2-methylimidazole in portions, ensuring the temperature does not exceed 30°C.
-
Nitration: Once the 2-methylimidazole has completely dissolved, cool the mixture to 0-5°C. Slowly add concentrated nitric acid via the dropping funnel, maintaining the temperature below 10°C. The rate of addition must be controlled to prevent runaway exothermic reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then slowly heat to 90-100°C and maintain for 3-4 hours.[4]
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralization & Isolation: Slowly neutralize the acidic solution with aqueous ammonia. The pH should be adjusted to approximately 7. A yellow precipitate of 2-methyl-4(5)-nitroimidazole will form.
-
Purification: Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The product can be further purified by recrystallization from water or ethanol.
Protocol 2: Synthesis of Metronidazole
Metronidazole is synthesized by the N-alkylation of 2-methyl-5-nitroimidazole with 2-chloroethanol.[15][16]
Materials:
-
2-Methyl-5-nitroimidazole
-
2-Chloroethanol
-
Sodium Hydroxide or another suitable base
-
Solvent (e.g., Toluene, DMF)
Procedure:
-
Reaction Setup: Charge a reactor with 2-methyl-5-nitroimidazole and the chosen solvent.
-
Base Addition: Add a stoichiometric amount of a base like sodium hydroxide to deprotonate the imidazole nitrogen, forming the more nucleophilic imidazolate anion.
-
Alkylation: Heat the mixture to reflux (temperature depends on the solvent). Slowly add 2-chloroethanol. The imidazolate anion will displace the chloride ion in an Sₙ2 reaction.
-
Reaction Monitoring: Maintain the reaction at reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: After completion, cool the reaction mixture. If a solid salt has formed (e.g., NaCl), it can be removed by filtration. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure Metronidazole.[15]
Protocol 3: Synthesis of Ornidazole
Ornidazole synthesis involves the reaction of 2-methyl-5-nitroimidazole with epichlorohydrin, which is an epoxide ring-opening reaction followed by intramolecular cyclization and subsequent hydrolysis. A more direct method uses 1-chloro-2,3-epoxypropane.[17][18]
Materials:
-
2-Methyl-5-nitroimidazole
-
Epichlorohydrin
-
Catalyst (e.g., macroporous acidic polymer resin or a Lewis acid)[17]
-
Solvent (e.g., Ethyl Acetate)[18]
Procedure:
-
Reaction Setup: In a suitable reactor, suspend 2-methyl-5-nitroimidazole and the catalyst in the solvent.[17]
-
Alkylation: Add epichlorohydrin to the mixture. The reaction proceeds as the imidazole nitrogen attacks one of the epoxide carbons, leading to ring-opening.[18]
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 25-30°C) for several hours until the reaction is complete as monitored by TLC or HPLC.[18]
-
Work-up: After the reaction, the catalyst is filtered off. The filtrate is washed with water to remove any unreacted starting materials and byproducts.
-
Isolation and Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is evaporated under vacuum. The resulting crude Ornidazole is then purified by recrystallization from a solvent like ethanol.
Protocol 4: Synthesis of Secnidazole
Secnidazole is prepared via the reaction of 2-methyl-5-nitroimidazole with propylene oxide in the presence of an acid catalyst.[19][20]
Materials:
-
2-Methyl-5-nitroimidazole
-
Propylene Oxide
-
Lewis Acid (e.g., BF₃·OEt₂) or a strong acid like formic acid[19]
-
Solvent (e.g., Ethyl Acetate)[19]
Procedure:
-
Reaction Setup: Dissolve 2-methyl-5-nitroimidazole in the organic solvent in a reactor cooled to 0-10°C.
-
Catalyst and Reagent Addition: Add the Lewis acid catalyst, followed by the slow addition of propylene oxide, maintaining the low temperature.[19] The acid protonates the epoxide, making it more susceptible to nucleophilic attack by the imidazole nitrogen.
-
Reaction: Allow the reaction to proceed at a low temperature for several hours.
-
Work-up: Upon completion, the reaction is quenched, often by adding a basic solution to neutralize the acid. The organic layer is separated, washed with brine, and dried.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization to yield Secnidazole.
Data Summary
The following table summarizes key properties of the target APIs synthesized from 2-methylimidazole precursors.
| API | Molecular Formula | Molecular Weight ( g/mol ) | Typical Use |
| Metronidazole | C₆H₉N₃O₃ | 171.15 | Antiprotozoal, Anaerobic Antibacterial[] |
| Tinidazole | C₈H₁₃N₃O₄S | 247.27 | Antiprotozoal, Anaerobic Antibacterial[] |
| Ornidazole | C₇H₁₀ClN₃O₃ | 219.62 | Antiprotozoal, Anaerobic Antibacterial[][21] |
| Secnidazole | C₇H₁₁N₃O₃ | 185.18 | Antiprotozoal[12] |
Conclusion
2-Methylimidazole and its derivatives are exceptionally valuable precursors in the synthesis of 5-nitroimidazole APIs. The core synthetic strategy, hinging on regioselective nitration followed by N-alkylation, provides a robust and scalable pathway to produce essential medicines like Metronidazole, Ornidazole, and others. The protocols outlined herein, grounded in established chemical principles, offer a reliable framework for researchers in pharmaceutical development. Understanding the causality behind each synthetic step—from the generation of the nitronium ion to the nucleophilic attack mechanisms—is critical for process optimization, troubleshooting, and the development of next-generation imidazole-based therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [benchchem.com]
- 4. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 5. clinmedkaz.org [clinmedkaz.org]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes [mdpi.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. wikilectures.eu [wikilectures.eu]
- 11. lecturio.com [lecturio.com]
- 12. Metronidazole and Secnidazole Carbamates: Synthesis, Antiprotozoal Activity, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Morinidazole? [synapse.patsnap.com]
- 14. New data on the mechanism and speed of action of nitroimidazoles on prokaryota and eukaryota with and without mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and antibacterial activities of new metronidazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CN103130721B - Ornidazole synthetic method - Google Patents [patents.google.com]
- 18. Ornidazole synthesis - chemicalbook [chemicalbook.com]
- 19. CN103539745A - Preparation method of secnidazole - Google Patents [patents.google.com]
- 20. Biology-oriented drug synthesis and evaluation of secnidazole esters as novel enzyme ınhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Methyl 2-Methyl-1H-imidazole-5-carboxylate as a Foundational Scaffold for Novel Antifungal Agents
Abstract
The rise of drug-resistant fungal pathogens presents a significant challenge to global health, necessitating the development of novel antifungal therapeutics. The imidazole scaffold is a cornerstone in antifungal drug design, with many established agents functioning through the inhibition of fungal ergosterol biosynthesis. This application note provides a comprehensive guide for researchers and drug development professionals on the strategic use of methyl 2-methyl-1H-imidazole-5-carboxylate, a versatile and commercially available building block, in the synthesis of new potential antifungal agents. We present the underlying mechanism of action, detailed synthetic protocols for derivatization, and methodologies for preliminary biological evaluation. The protocols are designed to be robust and adaptable, providing a solid foundation for generating compound libraries for antifungal screening.
Introduction: The Imperative for New Antifungal Agents
Fungal infections, ranging from superficial skin conditions to life-threatening systemic diseases, are a growing public health concern. The efficacy of current antifungal therapies is increasingly compromised by the emergence of resistant strains. The azole class of antifungals, which includes imidazoles and triazoles, has been a mainstay in clinical practice for decades.[1] These agents are prized for their broad-spectrum activity and favorable pharmacokinetic profiles.[2] Their primary mechanism of action involves the disruption of the fungal cell membrane's integrity by inhibiting a key enzyme in the ergosterol biosynthesis pathway.[1][3][4]
This compound is an ideal starting material for developing novel imidazole-based antifungals.[5] Its structure incorporates the essential imidazole core, a methyl group at the 2-position which can influence steric interactions within the enzyme's active site, and a reactive ester handle at the 5-position, which allows for extensive chemical modification to modulate potency, selectivity, and physicochemical properties.[5][6] This guide details the synthetic pathways to leverage this scaffold for creating new chemical entities with potential antifungal activity.
The Molecular Target: Mechanism of Action of Imidazole Antifungals
The primary target for imidazole-based antifungal drugs is the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (encoded by the ERG11 gene).[1][7][8] This enzyme is critical for the biosynthesis of ergosterol, an essential sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[3][4]
The process involves:
-
Binding: The sp²-hybridized nitrogen atom (N-3) of the imidazole ring coordinates to the heme iron atom in the active site of lanosterol 14-α-demethylase.
-
Inhibition: This binding competitively inhibits the enzyme, preventing it from converting lanosterol to ergosterol.[3][7]
-
Consequences: The inhibition leads to the depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors (like lanosterol) in the fungal cell membrane.[3][9] This accumulation disrupts membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect at higher concentrations).[4][7][10]
Figure 1: Mechanism of action of imidazole antifungals.
Synthetic Strategy and Protocols
The strategic derivatization of this compound can be approached via a two-step synthetic sequence. This workflow allows for the creation of a diverse library of compounds by modifying two key positions on the imidazole scaffold.
Figure 2: General synthetic workflow for derivatization.
Protocol 1: N-Alkylation of the Imidazole Ring
Rationale: Introducing a substituent at the N-1 position is a cornerstone of azole antifungal design. This side chain often occupies a hydrophobic channel in the target enzyme, significantly influencing binding affinity and overall potency. The choice of the alkylating agent (R¹-X) is critical for exploring the structure-activity relationship (SAR).[11]
Materials and Reagents
| Reagent | CAS No. | Supplier | Purpose |
| This compound | 10247-60-6 | e.g., Sigma-Aldrich | Starting Material |
| Benzyl Bromide (Example Alkylating Agent) | 100-39-0 | e.g., Sigma-Aldrich | Source of R¹ group |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | e.g., Sigma-Aldrich | Base |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | e.g., Sigma-Aldrich | Polar aprotic solvent |
| Ethyl Acetate | 141-78-6 | e.g., Fisher Scientific | Extraction Solvent |
| Brine (Saturated NaCl solution) | N/A | Lab prepared | Aqueous wash |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | e.g., Fisher Scientific | Drying agent |
Step-by-Step Procedure:
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.40 g, 10.0 mmol, 1.0 equiv.).
-
Solvent and Base: Add anhydrous DMF (30 mL) to dissolve the starting material. To this solution, add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).
-
Addition of Alkylating Agent: Add benzyl bromide (1.25 mL, 10.5 mmol, 1.05 equiv.) dropwise to the stirring suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by pouring the mixture into ice-cold water (100 mL). A precipitate may form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.
Protocol 2: Synthesis of Amide Derivatives via Aminolysis
Rationale: The ester at the C-5 position is a convenient functional handle. Converting it to an amide introduces a hydrogen bond donor and allows for the incorporation of a second variable substituent (R²), further expanding chemical diversity. Amide bonds are prevalent in pharmaceuticals due to their metabolic stability. This direct aminolysis protocol is efficient for reactive amines.
Materials and Reagents
| Reagent | CAS No. | Supplier | Purpose |
| Methyl 1-benzyl-2-methyl-1H-imidazole-5-carboxylate | N/A | From Protocol 1 | Starting Material |
| 4-Fluoroaniline (Example Amine) | 371-40-4 | e.g., Sigma-Aldrich | Source of R²-NH₂ group |
| Methanol (MeOH) | 67-56-1 | e.g., Fisher Scientific | Solvent |
| Sodium Methoxide (NaOMe), 25% in MeOH | 124-41-4 | e.g., Sigma-Aldrich | Catalyst |
Step-by-Step Procedure:
-
Setup: In a sealed tube, dissolve methyl 1-benzyl-2-methyl-1H-imidazole-5-carboxylate (2.30 g, 10.0 mmol, 1.0 equiv.) in methanol (20 mL).
-
Addition of Amine: Add 4-fluoroaniline (1.05 mL, 11.0 mmol, 1.1 equiv.) to the solution.
-
Catalyst: Add a catalytic amount of sodium methoxide solution (e.g., 0.2 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 65 °C (reflux) for 24-48 hours. Monitor the reaction by TLC.
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature and then in an ice bath. The product may precipitate from the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold methanol (2 x 10 mL).
-
Drying: Dry the solid product under vacuum to yield the final amide derivative. If no precipitate forms, concentrate the solvent and purify by column chromatography or recrystallization.
Product Characterization and Data
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.[1][12] Below are expected analytical data for a hypothetical final product: 1-benzyl-N-(4-fluorophenyl)-2-methyl-1H-imidazole-5-carboxamide .
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Yield | 65-85% (over 2 steps) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 10.2 (s, 1H, NH), 7.8-7.6 (m, 3H, Ar-H & Im-H), 7.4-7.2 (m, 5H, Ar-H), 7.1 (t, 2H, Ar-H), 5.5 (s, 2H, CH₂), 2.4 (s, 3H, CH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 162.1 (C=O), 159.5 (d, C-F), 145.2, 137.8, 136.5, 132.1, 129.0, 128.1, 127.5, 122.3 (d), 115.4 (d), 50.1 (CH₂), 14.3 (CH₃). |
| HRMS (ESI) | Calculated for C₁₈H₁₆FN₃O [M+H]⁺: 310.1350; Found: 310.1355. |
Protocol for Antifungal Activity Screening
Once synthesized, the novel derivatives must be evaluated for their biological activity. The broth microdilution method is a standard in vitro assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.[1][11]
Brief Protocol:
-
Strains: Use clinically relevant fungal strains such as Candida albicans, Aspergillus niger, and Cryptococcus neoformans.[7][11]
-
Preparation: Prepare a stock solution of each synthesized compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Add a standardized fungal inoculum to each well.
-
Controls: Include a positive control (a known antifungal like fluconazole), a negative control (inoculum only), and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading: Determine the MIC visually or spectrophotometrically as the lowest concentration showing no turbidity.
Hypothetical Screening Results
| Compound ID | R¹ Group | R² Group | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. niger |
| FLU (Control) | - | - | 4 | 16 |
| EX-01 | Benzyl | 4-Fluorophenyl | 8 | 32 |
| EX-02 | 4-Chlorobenzyl | 4-Fluorophenyl | 4 | 16 |
| EX-03 | Benzyl | 2,4-Dichlorophenyl | 2 | 8 |
Conclusion
This compound is a highly valuable and cost-effective starting material for the synthesis of novel antifungal agents. The provided protocols for N-alkylation and subsequent amide formation offer a reliable and flexible platform for generating structurally diverse compound libraries. By systematically modifying the R¹ and R² substituents, researchers can perform detailed structure-activity relationship studies to identify lead compounds with potent activity against pathogenic fungi. This strategic approach, grounded in the well-understood mechanism of ergosterol biosynthesis inhibition, paves the way for the development of the next generation of imidazole-based therapeutics.
References
- 1. Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. biolmolchem.com [biolmolchem.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating Methyl 2-Methyl-1H-imidazole-5-carboxylate as a Novel Anti-inflammatory Agent
Introduction
The global burden of chronic inflammatory diseases necessitates a continuous search for novel, effective, and safe therapeutic agents. The imidazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs.[1] Its unique electronic and structural characteristics allow for versatile interactions with a range of biological targets.[1][2] Several imidazole derivatives have demonstrated potent anti-inflammatory activities, often by inhibiting key enzymes in the inflammatory cascade like cyclooxygenase-2 (COX-2).[3][4]
This document outlines a comprehensive, phased strategy for the preclinical evaluation of Methyl 2-methyl-1H-imidazole-5-carboxylate , a specific imidazole derivative, as a potential anti-inflammatory drug candidate. While direct evidence for this particular molecule's efficacy is nascent, its structural features suggest a plausible basis for investigation. These application notes provide the scientific rationale and detailed protocols for a systematic screening cascade, from initial in vitro assays to in vivo proof-of-concept studies, designed to rigorously assess its therapeutic potential.
Part 1: Scientific Rationale & Plausible Mechanisms of Action
Inflammation is a complex biological response involving a cascade of cellular events and molecular mediators.[5] The anti-inflammatory potential of imidazole-based compounds is often attributed to their ability to modulate specific signaling pathways. For this compound, we hypothesize two primary mechanisms of action based on extensive literature on related structures.[1][6][7]
-
Inhibition of Cyclooxygenase (COX) Enzymes: Prostaglandins are key lipid mediators of inflammation, and their synthesis is catalyzed by COX-1 and COX-2 enzymes.[6] While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducibly expressed at sites of inflammation and is a primary target for anti-inflammatory drugs.[8] Many imidazole-containing compounds have been developed as selective COX-2 inhibitors, which offers the potential for reduced gastrointestinal side effects associated with non-selective NSAIDs.[9][10]
-
Modulation of Pro-inflammatory Cytokine Production: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[11][12] Upon activation by stimuli like bacterial lipopolysaccharide (LPS), NF-κB translocates to the nucleus and drives the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[12][13] By inhibiting upstream kinases or other components of the NF-κB pathway, a compound can effectively suppress the production of these critical inflammatory mediators.
The following diagram illustrates these key inflammatory pathways and the potential points of intervention for a novel therapeutic agent.
Part 2: A Phased Approach to Preclinical Evaluation
A logical and stepwise experimental workflow is critical for the efficient evaluation of a new chemical entity. This approach ensures that resources are used effectively, moving from high-throughput in vitro screens to more complex and resource-intensive in vivo models only for promising candidates.
Part 3: In Vitro Screening Protocols
In vitro assays are the cornerstone of early-stage drug discovery, offering a rapid and cost-effective means to assess biological activity and guide further development.[14][15]
Protocol 3.1: Cell Viability Assay
Rationale: Before assessing anti-inflammatory effects, it is crucial to determine the concentrations at which the test compound is not cytotoxic. This ensures that any observed reduction in inflammatory markers is due to a specific biological effect and not simply cell death.
Methodology (MTT Assay):
-
Cell Seeding: Seed RAW 264.7 murine macrophages or THP-1 human monocytes in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium.
-
Incubation: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3.2: LPS-Induced Inflammation in Macrophages
Rationale: This assay is a widely accepted model to screen for compounds that can suppress the inflammatory response of immune cells.[16][17] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, potently stimulates macrophages to produce key inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6).[18]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/mL and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from Protocol 3.1) for 1 hour. Include a vehicle control and a positive control (e.g., Dexamethasone, 1 µM).
-
Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control group.[19]
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for analysis.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Mix 50 µL of the collected supernatant with 50 µL of Griess Reagent A in a 96-well plate and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B, incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Quantify the levels of TNF-α and IL-6 in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[20]
-
Protocol 3.3: COX-1 and COX-2 Enzymatic Inhibition Assay
Rationale: This cell-free biochemical assay directly measures the ability of the compound to inhibit COX-1 and COX-2 enzyme activity. It is essential for confirming the mechanism of action and determining the selectivity of the compound, which is a critical parameter for safety and efficacy.[21]
Methodology (Using a Commercial Colorimetric Assay Kit):
-
Reagent Preparation: Prepare all reagents, buffers, enzymes (COX-1 and COX-2), and arachidonic acid (substrate) as per the kit manufacturer's protocol.
-
Reaction Setup: In separate wells of a 96-well plate for COX-1 and COX-2, add the reaction buffer.
-
Inhibitor Addition: Add various concentrations of this compound to the wells. Include a vehicle control (DMSO), a non-selective inhibitor control (e.g., Indomethacin), and a selective COX-2 inhibitor control (e.g., Celecoxib).
-
Enzyme Addition: Add the respective COX-1 or COX-2 enzyme to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add the arachidonic acid substrate to initiate the enzymatic reaction.
-
Develop and Read: After the reaction incubation period, add the colorimetric substrate and measure the absorbance at the wavelength specified by the kit protocol.
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2. The selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).
Part 4: In Vivo Efficacy Protocol
In vivo models are indispensable for evaluating the physiological effects of a drug candidate in a whole organism, providing insights into its efficacy, and potential toxicity.[5][22]
Protocol 4.1: Carrageenan-Induced Paw Edema in the Rat
Rationale: The carrageenan-induced paw edema model is the most widely used and well-characterized assay for screening the acute anti-inflammatory activity of novel compounds.[23][24] The injection of carrageenan, a phlogistic agent, into the rodent paw induces a reproducible inflammatory response characterized by edema (swelling), which can be quantified over time.[25][26]
Methodology:
-
Animal Acclimatization: Use male Wistar rats (180-200g). Acclimatize the animals for at least one week before the experiment under standard laboratory conditions.[26]
-
Grouping: Divide the animals into four groups (n=6 per group):
-
Group I (Control): Receives the vehicle only (e.g., 0.5% carboxymethyl cellulose, p.o.).
-
Group II (Positive Control): Receives a standard drug, Indomethacin (10 mg/kg, p.o.).
-
Group III (Test Compound): Receives this compound (e.g., 25 mg/kg, p.o.).
-
Group IV (Test Compound): Receives this compound (e.g., 50 mg/kg, p.o.).
-
-
Dosing: Administer the respective vehicle, standard drug, or test compound orally 60 minutes before the carrageenan injection.
-
Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the 0-hour reading.
-
Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.[23]
-
Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point compared to its baseline volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.
-
-
Part 5: Data Presentation and Interpretation
Table 1: Hypothetical In Vitro Activity Summary
| Compound | Cytotoxicity (CC₅₀, µM) | LPS-induced NO Inhibition (IC₅₀, µM) | LPS-induced TNF-α Inhibition (IC₅₀, µM) | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| This compound | > 100 | 12.5 | 15.2 | > 50 | 0.8 | > 62.5 |
| Indomethacin (Control) | > 100 | 25.8 | 30.1 | 0.15 | 2.1 | 0.07 |
| Celecoxib (Control) | > 100 | 45.1 | 52.3 | 15.0 | 0.05 | 300 |
Table 2: Hypothetical In Vivo Anti-inflammatory Activity (Carrageenan Paw Edema)
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.38 ± 0.04 | 55.3% |
| Test Compound | 25 | 0.55 ± 0.06 | 35.3% |
| Test Compound | 50 | 0.42 ± 0.05 | 50.6% |
Interpretation:
-
A high CC₅₀ value (>100 µM) suggests low cytotoxicity.
-
Potent IC₅₀ values for NO and TNF-α inhibition indicate strong activity in a cell-based inflammation model.
-
A high COX-2 Selectivity Index suggests the compound is a promising candidate for a selective COX-2 inhibitor, potentially with a better safety profile than non-selective drugs like Indomethacin.
-
A dose-dependent reduction in paw edema in vivo provides crucial proof-of-concept that the compound is effective in a living system.
Based on positive outcomes in this screening cascade, further studies would be warranted, including Western blot analysis to confirm inhibition of the NF-κB pathway, pharmacokinetic (ADME) studies, and evaluation in chronic inflammation models (e.g., collagen-induced arthritis).
References
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. nbinno.com [nbinno.com]
- 4. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Imidazole Salicylate used for? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Insight on development of oxazole and imidazole derivatives as COX inhibitors with anti-inflammatory effects [ouci.dntb.gov.ua]
- 10. Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The NF-κB Signaling Pathway, the Microbiota, and Gastrointestinal Tumorigenesis: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ir.vistas.ac.in [ir.vistas.ac.in]
- 15. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs | MDPI [mdpi.com]
- 16. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 23. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. Mouse paw edema. A new model for inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Methyl 2-Methyl-1H-imidazole-5-carboxylate Synthesis & Purification
Welcome to the dedicated technical support guide for the synthesis and purification of methyl 2-methyl-1H-imidazole-5-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the common and often complex challenges associated with this valuable heterocyclic building block. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into the "why" behind experimental choices, helping you troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are several established methods for synthesizing this imidazole derivative. The most frequently employed routes include:
-
Debus-Radziszewski Reaction and subsequent esterification: This classic imidazole synthesis involves the reaction of a dicarbonyl compound (like methyl glyoxalate), an aldehyde (acetaldehyde), and ammonia. The resulting imidazole-5-carboxylic acid is then esterified.
-
From 2-amino-3-oxobutanoate derivatives: Reaction with formamidine or other C1 sources can lead to the formation of the imidazole ring.
-
Cyclization of N-acetylglycine methyl ester: This involves reaction with reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization.
Each method has its own set of advantages and challenges regarding starting material availability, reaction conditions, and impurity profiles.
Q2: My reaction yield is consistently low. What are the likely causes?
Low yields can often be traced back to several key factors:
-
Incomplete reaction: Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present after the recommended reaction time, consider extending it or slightly increasing the temperature.
-
Side reactions: The formation of byproducts is a common issue. For instance, in the Debus-Radziszewski synthesis, polymerization of aldehydes or self-condensation of the dicarbonyl component can occur. Ensure your reagents are of high purity and that the reaction temperature is carefully controlled.
-
Product degradation: Imidazoles can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. During work-up, avoid prolonged exposure to harsh pH environments.
-
Issues during work-up and extraction: Your product, being somewhat polar, might have significant solubility in the aqueous phase. Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to maximize recovery. A salting-out effect, by saturating the aqueous layer with NaCl, can also improve extraction efficiency.
Q3: I'm struggling with the purification of the crude product. What makes it so difficult?
The purification of this compound can be challenging due to a combination of factors:
-
Polarity: The imidazole ring imparts a degree of polarity to the molecule, which can lead to tailing on silica gel chromatography and make it difficult to separate from polar impurities.
-
Amphoteric Nature: The imidazole ring contains both a basic (pyridine-like) nitrogen and an acidic (pyrrole-like) N-H proton. This can lead to interactions with acidic or basic impurities, complicating purification.
-
Similar Polarity of Impurities: Often, the impurities generated during the synthesis have polarities very similar to the desired product, making chromatographic separation inefficient. For example, unreacted starting materials or regioisomeric byproducts can co-elute.
-
Poor Crystallization: The crude product may initially precipitate as an oil or an amorphous solid, making crystallization difficult. This is often due to the presence of impurities that inhibit the formation of a crystal lattice.
Troubleshooting Guide: Purification
This section provides a structured approach to overcoming common purification hurdles.
Problem 1: Persistent Impurities After Column Chromatography
You've performed flash column chromatography, but your fractions are still contaminated, often with a closely eluting spot on the TLC plate.
Root Cause Analysis:
This issue typically arises from one of three sources:
-
Inappropriate Solvent System: The chosen eluent may not have sufficient selectivity to resolve your product from the impurity.
-
Silica Gel Interactions: The amphoteric nature of the imidazole can lead to strong, non-ideal interactions with the acidic silica gel, causing band broadening and poor separation.
-
Co-eluting Isomers: Regioisomers, if formed during the synthesis, can have very similar polarities and be extremely difficult to separate.
Solutions:
-
Optimize Your Mobile Phase:
-
Increase Polarity Gradually: Use a shallow gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate). A common starting point is a gradient of 0-10% methanol in dichloromethane.
-
Introduce a Basic Additive: To mitigate the acidic nature of silica gel and reduce peak tailing, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (e.g., using a solvent system of DCM/MeOH/NH4OH) to your eluent. This deactivates the acidic sites on the silica and improves the peak shape of basic compounds.
-
-
Consider Alternative Stationary Phases:
-
Alumina (basic or neutral): If your compound is sensitive to acid or if you suspect acidic impurities are the problem, basic or neutral alumina can be a good alternative to silica gel.
-
Reverse-Phase Chromatography (C18): If the impurities are significantly less polar than your product, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient can be highly effective.
-
-
Chemical Treatment (Pre-Chromatography):
-
Acid/Base Wash: Before chromatography, an aqueous acid wash (e.g., dilute HCl) can remove basic impurities, while a base wash (e.g., NaHCO3 solution) can remove acidic ones. Be cautious, as your product has both acidic and basic character and could be lost to the aqueous layer if the pH is not carefully controlled.
-
Problem 2: The Product Fails to Crystallize
Your purified fractions have been concentrated, but the product remains an oil or an amorphous solid.
Root Cause Analysis:
-
Residual Solvent: Trace amounts of high-boiling solvents (like DMF or DMSO) can act as an "anti-solvent" for crystallization.
-
Persistent Impurities: Even small amounts of impurities can inhibit nucleation and crystal growth.
-
Metastable Form: The compound may have a tendency to form a stable supersaturated solution or an amorphous state.
Solutions:
-
High-Vacuum Drying: Ensure all solvents are thoroughly removed by drying the sample under high vacuum, possibly with gentle heating.
-
Solvent System Screening for Recrystallization:
-
A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Experiment with a variety of solvents of different polarities. Common choices for compounds like this include ethyl acetate, acetonitrile, isopropanol, or mixtures like ethyl acetate/hexanes or dichloromethane/hexanes.
-
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent System | Polarity Index | Typical Application |
|---|---|---|
| Ethyl Acetate / Hexanes | 4.4 / 0.1 | Good for moderately polar compounds. |
| Dichloromethane / Hexanes | 3.1 / 0.1 | Similar to above, but DCM is more volatile. |
| Isopropanol / Water | 3.9 / 10.2 | For more polar compounds that are water-soluble when hot. |
| Acetonitrile | 5.8 | A good single-solvent system for many nitrogen heterocycles. |
-
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites.
-
Seeding: If you have a small amount of pure, crystalline material from a previous batch, add a single tiny crystal to the supersaturated solution.
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer to maximize crystal formation.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol is designed to improve the separation of polar, basic compounds like this compound.
-
Slurry Preparation:
-
In a beaker, create a slurry of silica gel in your starting eluent (e.g., 100% dichloromethane).
-
-
Column Packing:
-
Pour the slurry into your chromatography column and allow the silica to settle into a packed bed. Use gentle pressure or tapping to ensure an even bed.
-
-
Equilibration:
-
Flush the packed column with at least 3-5 column volumes of the starting eluent (e.g., dichloromethane with 0.5% triethylamine) to ensure the entire stationary phase is equilibrated with the basic modifier.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique often results in better separation than loading the sample as a concentrated liquid.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin eluting with your starting solvent system (e.g., DCM + 0.5% TEA).
-
Gradually increase the polarity by slowly introducing methanol (e.g., start with 1% MeOH in DCM + 0.5% TEA, then move to 2%, 3%, etc.).
-
Collect fractions and monitor them by TLC.
-
-
Analysis:
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Recrystallization from a Two-Solvent System (Ethyl Acetate/Hexanes)
-
Dissolution:
-
Place the impure, oily, or amorphous product in a clean Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (ethyl acetate) dropwise while heating gently (e.g., in a warm water bath) and swirling until the solid is completely dissolved.
-
-
Inducing Precipitation:
-
Remove the flask from the heat.
-
Slowly add the "bad" solvent (hexanes) dropwise while swirling. Continue adding until you see a persistent cloudiness (turbidity), which indicates the solution is saturated.
-
-
Re-dissolution:
-
Add a few more drops of the "good" solvent (ethyl acetate) until the solution becomes clear again. This ensures you are at the optimal point of saturation.
-
-
Crystal Growth:
-
Cover the flask and allow it to cool to room temperature slowly and undisturbed. For best results, you can place it in an insulated container to slow the cooling process.
-
Once at room temperature, you can place the flask in a refrigerator (4 °C) or freezer (-20 °C) for several hours to maximize crystal yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Dry the crystals under high vacuum.
-
Visual Workflow and Decision Guides
Purification Troubleshooting Workflow
This diagram outlines a logical decision-making process when encountering purification difficulties.
Caption: Decision tree for troubleshooting the purification of this compound.
Technical Support Center: Synthesis of Methyl 2-Methyl-1H-Imidazole-5-Carboxylate
Welcome to the dedicated technical support resource for the synthesis of methyl 2-methyl-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer frequently asked questions encountered during the synthesis of this key chemical intermediate. Our goal is to empower you with the scientific rationale behind the synthetic process, helping you to anticipate and resolve common challenges.
Introduction to the Synthesis
This compound is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis typically involves a multi-step process, beginning with the formation of the imidazole core, followed by esterification. The most common routes for constructing the imidazole ring are variations of the Debus-Radziszewski or Marckwald syntheses, each with its own set of potential side reactions and resulting impurities. Subsequent esterification of the carboxylic acid function introduces another layer of complexity. Understanding the potential pitfalls in these steps is crucial for obtaining a high-purity final product.
This guide will walk you through common issues, their root causes, and systematic approaches to their resolution.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What are the most common synthetic routes to prepare the 2-methyl-1H-imidazole-5-carboxylic acid precursor?
A1: The two primary and historically significant methods for synthesizing the imidazole core are the Debus-Radziszewski synthesis and the Marckwald synthesis.[2][3][4]
-
Debus-Radziszewski Synthesis: This is a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[5][6] For 2-methyl-1H-imidazole derivatives, a common starting material is an α-dicarbonyl compound, acetaldehyde, and a source of ammonia. While versatile, this reaction can sometimes result in low yields and a mixture of products if not carefully controlled.[6]
-
Marckwald Synthesis: This approach involves the reaction of an α-amino ketone with a cyanate or thiocyanate. The resulting intermediate is then cyclized to form the imidazole ring.[2][7][8] This method can be very efficient but is dependent on the availability of the requisite α-amino ketone starting material.[2]
Q2: I am observing a significant amount of unreacted 2-methyl-1H-imidazole-5-carboxylic acid after the esterification step. What could be the cause?
A2: Incomplete esterification is a common issue. The primary causes are typically related to reaction equilibrium, catalyst deactivation, or insufficient reaction time and/or temperature. The Fischer-Speier esterification, a common method for this conversion, is an equilibrium-controlled process.[9] To drive the reaction to completion, it is essential to either remove the water byproduct (e.g., using a Dean-Stark apparatus) or use a large excess of the alcohol (methanol in this case).[9] Additionally, the acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) can be neutralized by the basic imidazole ring, necessitating the use of a sufficient catalytic amount.
Q3: My final product is discolored, even after purification. What are the likely colored impurities?
A3: Discoloration often points to the presence of polymeric or highly conjugated byproducts. These can arise from several sources:
-
Side reactions in the Debus-Radziszewski synthesis: This reaction, if not properly optimized, can lead to the formation of complex, dark-colored polymeric materials.[6]
-
Degradation of starting materials or product: Imidazole derivatives can be sensitive to strong acids and high temperatures, which can lead to decomposition and the formation of colored impurities.
-
Oxidation: The imidazole ring can be susceptible to oxidation, especially in the presence of air and certain metal catalysts, leading to colored byproducts.
Q4: I am seeing multiple spots on my TLC analysis of the crude product. What are the likely side products?
A4: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds. Besides unreacted starting materials, common side products include:
-
Regioisomers: If an unsymmetrical dicarbonyl is used in the Debus-Radziszewski synthesis, different regioisomers of the imidazole ring can form.
-
N-Alkylated byproducts: During esterification, particularly if using alkylating agents, there is a possibility of alkylating the nitrogen of the imidazole ring.
-
Hydrolysis of the ester: If the work-up conditions are not carefully controlled (e.g., exposure to strong base), the methyl ester can be hydrolyzed back to the carboxylic acid.
Part 2: Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during your synthesis.
Troubleshooting Scenario 1: Low Yield of the Imidazole Ring
| Observed Problem | Potential Causes | Troubleshooting Steps & Explanations |
| Low yield of 2-methyl-1H-imidazole-5-carboxylic acid | 1. Incomplete reaction in Debus-Radziszewski synthesis: The multi-component nature of this reaction requires careful control of stoichiometry and reaction conditions.[6] 2. Side reactions forming polymeric byproducts: Elevated temperatures can promote polymerization of reactants.[6] 3. Poor choice of solvent: The polarity of the solvent can significantly impact the reaction rate and yield. | 1. Optimize Stoichiometry: Ensure precise molar ratios of the dicarbonyl, aldehyde, and ammonia source. 2. Control Temperature: Gradually increase the temperature and monitor the reaction progress by TLC to identify the optimal temperature that favors product formation over polymerization. 3. Solvent Screening: Experiment with different solvents, such as ethanol, acetic acid, or solvent-free conditions under microwave irradiation, which has been shown to improve yields in some cases.[6] |
Troubleshooting Scenario 2: Impurities Arising from Esterification
| Observed Problem | Potential Causes | Troubleshooting Steps & Explanations |
| Presence of unreacted carboxylic acid | 1. Equilibrium not shifted towards product: The Fischer esterification is reversible.[9] 2. Insufficient catalyst: The basic nature of the imidazole ring can neutralize the acid catalyst. | 1. Water Removal: Use a Dean-Stark apparatus or a drying agent to remove water as it is formed. Alternatively, use a large excess of methanol. 2. Increase Catalyst Loading: Incrementally increase the amount of acid catalyst while monitoring for potential degradation of the starting material. |
| Formation of N-methylated byproduct | Alkylation of the imidazole nitrogen: While less common with methanol in Fischer esterification, other esterification methods using more reactive methylating agents (e.g., methyl iodide) can lead to N-methylation. | Choice of Esterification Method: For this substrate, Fischer-Speier esterification is generally preferred. If other methods are necessary, consider protecting the imidazole nitrogen before esterification. |
| Hydrolysis of the ester during work-up | Exposure to basic conditions: The methyl ester is susceptible to hydrolysis under basic (saponification) or strongly acidic conditions. | Neutral Work-up: Ensure that the work-up and purification steps are performed under neutral or mildly acidic conditions. Use a saturated solution of a mild base like sodium bicarbonate for neutralization, avoiding strong bases like sodium hydroxide. |
Part 3: Analytical Characterization of Impurities
Accurate identification of impurities is key to effective troubleshooting. A combination of chromatographic and spectroscopic techniques is generally employed.
| Analytical Technique | Application in Impurity Detection |
| High-Performance Liquid Chromatography (HPLC) | HPLC is a powerful tool for separating the desired product from impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered acetonitrile/water gradient) can effectively resolve components.[10][11] The use of a diode array detector (DAD) can help in distinguishing between impurities based on their UV-Vis spectra. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Coupling HPLC with a mass spectrometer allows for the determination of the molecular weight of each separated impurity. This information is invaluable for proposing the structures of unknown byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR are essential for the structural elucidation of the final product and any isolated impurities.[12][13][14][15] Characteristic shifts in the imidazole ring protons and carbons can provide information about substitution patterns. For example, the presence of an N-methyl group will give a characteristic singlet in the 1H NMR spectrum. |
Experimental Protocol: HPLC Method for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
This method should provide good separation of the non-polar methyl ester product from the more polar carboxylic acid starting material and other potential polar impurities.
Part 4: Visualizing Reaction Pathways and Impurity Formation
Diagram 1: General Synthetic Pathway
Caption: Overview of the two-stage synthesis of this compound.
Diagram 2: Potential Impurity Formation in Debus-Radziszewski Synthesis
Caption: Common side reactions and impurities in the Debus-Radziszewski synthesis.
Diagram 3: Troubleshooting Logic for Esterification
Caption: A decision tree for troubleshooting common issues in the esterification step.
References
- 1. This compound [benchchem.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Synthesis of Fused sp3‐Enriched Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. baranlab.org [baranlab.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 11. pharmatutor.org [pharmatutor.org]
- 12. Imidazole(288-32-4) 1H NMR [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in Imidazole Carboxylate Synthesis
Welcome to the technical support center for the regioselective synthesis of imidazole carboxylates. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into controlling and troubleshooting regioselectivity in imidazole carboxylation reactions. The content is structured in a practical question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in imidazole carboxylation and functionalization?
A1: Regioselectivity in reactions involving the imidazole ring is a delicate interplay of electronic effects, steric hindrance, and the specific reaction conditions employed.[1]
-
Electronic Effects: The imidazole ring has distinct electronic properties. The C2 proton is the most acidic, making it susceptible to deprotonation and subsequent reaction with electrophiles.[2] The C5 position is generally electron-rich and thus prone to electrophilic attack.[1][2] The C4 position is often the least reactive.[2] The two nitrogen atoms (N1 and N3) are nucleophilic, but their reactivity can be modulated by substituents on the ring. For instance, an electron-withdrawing group at the C4(5) position can deactivate the adjacent N3 nitrogen, favoring reactions at the N1 position.[1]
-
Steric Hindrance: The size of substituents already present on the imidazole ring, as well as the bulk of the incoming reagent or catalyst, can dictate the site of reaction.[1][3] A bulky protecting group on N1, for example, can sterically block reactions at C2 and N3, directing functionalization to the C5 position.
-
Reaction Conditions: The choice of solvent, base, catalyst, ligand, and temperature can dramatically alter the regiochemical outcome.[1][3] For example, in palladium-catalyzed C-H arylations, switching from a carbonate base to an alkoxide base can shift the selectivity from the C5 to the C2 position.[2]
Q2: I need to introduce a carboxylate group onto a nitrogen atom. How can I selectively target N1 over N3 on an unsymmetrically substituted imidazole?
A2: Achieving selective N-carboxylation (or the closely related N-acylation/N-alkylation) is a common challenge due to the similar nucleophilicity of the two ring nitrogens in the tautomeric system.[4] Several strategies can be employed:
-
Steric Control: Introduce a bulky substituent at the C4 or C5 position. This will sterically hinder the adjacent nitrogen (N3), making the more accessible N1 nitrogen the preferred site for attack by the carboxylating agent.[1][3]
-
Electronic Deactivation: Place an electron-withdrawing group at the C4(5) position. This deactivates the adjacent N3 nitrogen towards electrophilic attack, thereby favoring the reaction at the more distant and electronically available N1 position.[1]
-
Protecting Groups: While seemingly counterintuitive for direct carboxylation, a well-chosen protecting group strategy can be effective. For instance, one could perform a regioselective N-alkylation with a removable group and then proceed with functionalization.[5]
-
Catalyst Control: In palladium-catalyzed N-arylations, which share mechanistic principles with N-carboxylation, specific ligand systems have been developed to achieve complete N1 selectivity by controlling the coordination environment around the metal center.[4]
Troubleshooting Guide: Common Experimental Issues
Problem 1: My direct C-H carboxylation reaction is yielding a mixture of C2 and C5 regioisomers.
Root Cause Analysis: This issue typically arises in metal-catalyzed C-H functionalization reactions where the intrinsic reactivity of the C2 and C5 C-H bonds is comparable under the chosen conditions. The C5 position is electron-rich and favored in electrophilic-type metalation, while the C2 proton is the most acidic, making it susceptible to concerted metalation-deprotonation pathways.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for C2/C5 regioselectivity.
Detailed Solutions:
-
Modify the Base/Solvent System (for Pd-Catalysis): The regioselectivity of palladium-catalyzed C-H functionalization is highly sensitive to the base and solvent.
-
To favor C5-carboxylation: Use a weak carboxylate or carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent like DMA or DMF. This condition promotes a concerted metalation-deprotonation (CMD) or electrophilic metalation-deprotonation (EMD) mechanism, where the electron-rich C5 position is kinetically and thermodynamically preferred.[2]
-
To favor C2-carboxylation: Switch to a strong alkoxide base (e.g., KOMe, NaOtBu) in a nonpolar solvent like toluene or dioxane. This combination can alter the reaction pathway, favoring deprotonation at the most acidic C2 position.[2] The addition of copper(I) salts has also been shown to bias the reaction toward the C2 position.[2]
-
-
Leverage Radical Pathways (for C2-Carboxylation): Minisci-type reactions, often initiated via photoredox catalysis, can achieve excellent C2 selectivity.[6] These reactions proceed via radical intermediates. The C2 position of the protonated imidazole ring is the most electron-deficient and is thus highly susceptible to attack by nucleophilic radicals generated from carboxylic acids.[6]
Problem 2: My carboxylation reaction fails to proceed at the C4 position.
Root Cause Analysis: The C4 position of the imidazole ring is electronically and sterically the least favored for direct C-H functionalization.[1][2] It lacks the high acidity of C2 and the electron-rich character of C5. Direct C-H carboxylation at C4 is exceptionally challenging and rarely proceeds with good yield.[1]
Strategic Solution: The Protecting Group "Switch"
A multi-step, but highly effective, strategy involves using a transposable protecting group like the 2-(trimethylsilyl)ethoxymethyl (SEM) group.[2][5] This approach circumvents the low reactivity of the C4 position by making it electronically equivalent to the highly reactive C5 position in a protected intermediate.
Workflow Diagram:
Caption: SEM-switch strategy for C4-functionalization.
This "SEM-switch" reprograms the innate reactivity of the imidazole core, providing reliable access to 4-substituted isomers that are otherwise difficult to synthesize.[2][5]
Experimental Protocols
Protocol 1: Regioselective C5-Arylation of SEM-Protected Imidazole
(This protocol for arylation serves as a validated template for C-H functionalization, adaptable for carboxylation by selecting appropriate carboxylating agents and catalysts.)
This protocol is adapted from established methods for palladium-catalyzed C-H functionalization, which favors the C5 position under these conditions.[1][2]
Materials:
-
1-SEM-imidazole
-
Aryl bromide (1.1 equiv)
-
Pd(OAc)₂ (5 mol%)
-
SPhos (10 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous DMA (N,N-Dimethylacetamide)
-
Schlenk flask or microwave vial
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-SEM-imidazole (1.0 equiv), aryl bromide (1.1 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.10 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMA via syringe.
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-aryl-1-SEM-imidazole product.
Table 1: Influence of Reaction Parameters on Regioselectivity (Based on general principles of C-H functionalization[2][7])
| Parameter | Condition A (Favors C5) | Condition B (Favors C2) | Rationale |
| Base | K₂CO₃ or PivOH | KOMe or NaOtBu | Weak bases favor electrophilic palladation at electron-rich C5; strong bases favor deprotonation at acidic C2. |
| Solvent | DMA, DMF (Polar Aprotic) | Toluene, Dioxane (Nonpolar) | Solvent polarity can influence the active catalytic species and transition state stability. |
| Additive | None | Cu(I) salts | Copper additives have been empirically found to promote C2-selectivity.[2] |
References
- 1. benchchem.com [benchchem.com]
- 2. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - CâH Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three CâH Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
troubleshooting guide for the synthesis of substituted imidazoles
Welcome to the technical support center for the synthesis of substituted imidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of imidazole synthesis. Imidazoles are a critical structural motif in a vast array of pharmaceuticals and functional materials, making their efficient and controlled synthesis a key priority in chemical research.[1][2][3] This resource provides in-depth, field-proven insights into common challenges and their solutions, structured in a user-friendly question-and-answer format.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the synthesis of substituted imidazoles, offering explanations for the underlying causes and providing actionable solutions.
Low or No Product Yield
Question: I am attempting a multi-component synthesis of a trisubstituted imidazole using a benzil, an aldehyde, and ammonium acetate, but I am getting very low to no yield of my desired product. What are the likely causes and how can I improve the yield?
Answer: Low or no product yield in this common imidazole synthesis is a frequent issue that can often be traced back to several key factors. Let's break down the potential causes and solutions:
-
Sub-optimal Reaction Conditions: The condensation reaction is sensitive to temperature and solvent.[4] While some protocols report success at room temperature, many require heating to proceed efficiently.[2]
-
Causality: The formation of the diimine intermediate and subsequent cyclization are often the rate-limiting steps. Increased temperature provides the necessary activation energy for these transformations.
-
Solution: A systematic evaluation of the reaction temperature is recommended. Start by running the reaction at a moderate temperature (e.g., 80 °C) and incrementally increase it.[4] The choice of solvent is also crucial; polar solvents like ethanol or acetonitrile are commonly used.[4] In some cases, greener solvents like glycerol have shown excellent results.[5] Solvent-free conditions at elevated temperatures have also been reported to give good to excellent yields.[2]
-
-
Catalyst Inefficiency or Absence: While some variations of this reaction can proceed without a catalyst, the use of a suitable catalyst can significantly enhance the reaction rate and yield.[6]
-
Causality: Catalysts, often Lewis or Brønsted acids, activate the carbonyl groups of the aldehyde and benzil, making them more susceptible to nucleophilic attack by ammonia.[2]
-
Solution: Consider the addition of a catalyst. A wide range have been successfully employed, from simple inorganic salts like zinc chloride to more complex systems like heterogenous catalysts or even organocatalysts like L-proline.[2][6] The choice of catalyst can depend on the specific substrates and desired reaction conditions.
-
-
Purity of Starting Materials: The purity of your benzil, aldehyde, and ammonium acetate is critical.
-
Causality: Impurities in the starting materials can lead to the formation of side products, which can consume reagents and complicate the purification process. Aldehydes, in particular, are prone to oxidation to carboxylic acids, which will not participate in the desired reaction.
-
Solution: Ensure your starting materials are of high purity. If necessary, purify the aldehyde by distillation or recrystallization before use. Ammonium acetate should be fresh, as it can decompose over time.
-
-
Inefficient Work-up and Isolation: The desired imidazole product might be forming, but is being lost during the work-up and purification steps.
-
Causality: Imidazoles can exhibit varying polarities and solubilities depending on their substituents. A generic extraction or crystallization protocol may not be optimal.
-
Solution: After the reaction is complete, a common work-up involves cooling the reaction mixture and adding an excess of a solvent in which the product is sparingly soluble, such as methanol or water, to induce precipitation.[7] If the product remains in solution, extraction with an appropriate organic solvent followed by column chromatography may be necessary.
-
A general workflow for troubleshooting low yield is presented below:
Caption: Troubleshooting workflow for low imidazole synthesis yield.
Formation of Multiple Products or Side Reactions
Question: My reaction is producing a complex mixture of products, making purification difficult. What are the common side reactions in imidazole synthesis and how can I suppress them?
Answer: The formation of multiple products is a common challenge, often stemming from the reactivity of the intermediates and the reaction conditions. Here are some prevalent side reactions and strategies to mitigate them:
-
Formation of Regioisomers: In the synthesis of unsymmetrically substituted imidazoles, the formation of different regioisomers can occur.[8]
-
Causality: When using unsymmetrical starting materials, such as an unsymmetrical 1,2-dicarbonyl compound, the initial condensation with ammonia can occur at either carbonyl group, leading to a mixture of isomeric products.
-
Solution: The regioselectivity can often be controlled by carefully choosing the synthetic strategy. Stepwise syntheses, where one nitrogen-carbon bond is formed before the other, can provide better control. The electronic and steric properties of the substituents on the starting materials can also influence the regiochemical outcome.[8] For instance, the strong electron-withdrawing nature of a trifluoromethyl group can significantly direct the regioselectivity.[8]
-
-
Self-Condensation of Aldehydes: Aldehydes can undergo self-condensation, especially under basic conditions, leading to aldol-type products.
-
Causality: The enolizable protons of the aldehyde can be abstracted by a base, leading to nucleophilic attack on another aldehyde molecule.
-
Solution: Controlling the stoichiometry of the reactants is crucial. Using a slight excess of the dicarbonyl compound and ammonia source relative to the aldehyde can help to favor the desired reaction pathway. Running the reaction under acidic or neutral conditions can also suppress base-catalyzed self-condensation.
-
-
Over-alkylation or Arylation: When synthesizing N-substituted imidazoles, over-alkylation or arylation can occur, leading to the formation of imidazolium salts.[9]
-
Causality: The product imidazole is itself a nucleophile and can react with the alkylating or arylating agent.
-
Solution: Careful control of the stoichiometry of the alkylating/arylating agent is essential. Using a 1:1 molar ratio or a slight excess of the imidazole is recommended. The reaction should be monitored closely, and stopped once the starting material is consumed. The choice of base and solvent can also influence the selectivity.[9]
-
-
Ring Cleavage: Under harsh reaction conditions, particularly with strong bases, the imidazole ring can be susceptible to cleavage.[9]
-
Causality: The imidazole ring, while aromatic, can undergo nucleophilic attack under forcing conditions, leading to ring-opening.
-
Solution: Avoid excessively harsh conditions. If a strong base is required, consider using milder alternatives or running the reaction at a lower temperature.
-
The following table summarizes common side reactions and mitigation strategies:
| Side Reaction | Causality | Mitigation Strategies |
| Regioisomer Formation | Use of unsymmetrical starting materials. | Employ a stepwise synthesis; leverage electronic/steric effects of substituents.[8] |
| Aldehyde Self-Condensation | Base-catalyzed reaction of enolizable aldehydes. | Control stoichiometry; use acidic or neutral reaction conditions. |
| Over-alkylation/Arylation | Product imidazole reacts with the electrophile. | Carefully control stoichiometry; monitor reaction progress; optimize base and solvent.[9] |
| Ring Cleavage | Harsh reaction conditions (e.g., strong base). | Use milder reaction conditions; lower reaction temperature.[9] |
Purification Challenges
Question: I have successfully synthesized my substituted imidazole, but I am struggling to purify it. What are some effective purification techniques?
Answer: The purification of substituted imidazoles can be challenging due to their diverse physicochemical properties. Here are some proven strategies:
-
Crystallization: This is often the most effective method for obtaining highly pure material.
-
Protocol: The choice of solvent is critical. A good crystallization solvent is one in which the imidazole is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes. If the product is an oil, try to form a salt (e.g., with HCl or picric acid) which may be crystalline.
-
Troubleshooting: If the product oils out, try using a slower cooling rate or a different solvent system. Seeding the solution with a small crystal of the pure product can also induce crystallization.
-
-
Column Chromatography: This is a versatile technique for separating the desired product from impurities.
-
Protocol: The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (eluent) depends on the polarity of your imidazole. For moderately polar imidazoles, a mixture of ethyl acetate and hexanes is a good starting point for silica gel chromatography.
-
Troubleshooting: If the product streaks on the column, it may be too polar for silica gel. In such cases, using a more polar eluent system or switching to a different stationary phase like alumina (basic or neutral) may be beneficial. Tailing can sometimes be suppressed by adding a small amount of a base like triethylamine to the eluent.
-
-
Acid-Base Extraction: This technique can be useful for separating basic imidazole products from non-basic impurities.
-
Protocol: Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic imidazole will be protonated and move into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified imidazole can be back-extracted into an organic solvent.
-
-
Distillation: For volatile, low-molecular-weight imidazoles, distillation under reduced pressure can be an effective purification method.[10]
The decision tree below can help guide your purification strategy:
Caption: Decision tree for selecting an imidazole purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted imidazoles?
A1: There are numerous methods for imidazole synthesis, with the choice depending on the desired substitution pattern. Some of the most widely used include:
-
Debus-Radziszewski Synthesis: A multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt). This is a versatile method for preparing tri- and tetrasubstituted imidazoles.[11][12]
-
Van Leusen Imidazole Synthesis: This method involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC) and is particularly useful for the synthesis of 1,4,5-trisubstituted imidazoles.[11][13][14]
-
Marckwald Synthesis: This route involves the reaction of an α-aminoketone with a cyanate, isothiocyanate, or thiocyanate to form an intermediate that can be cyclized to an imidazole.[12]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for various imidazole syntheses.[15][16]
Q2: How does the choice of starting materials affect the final imidazole product?
A2: The starting materials directly dictate the substitution pattern of the resulting imidazole. In a typical multi-component synthesis:
-
The 1,2-dicarbonyl compound (e.g., benzil) provides the substituents at the C4 and C5 positions.
-
The aldehyde provides the substituent at the C2 position.
-
The amine or ammonia source determines the substituent at the N1 position (or results in an NH-imidazole if ammonia is used).
Therefore, by carefully selecting these three components, a wide variety of substituted imidazoles can be synthesized.[2]
Q3: What are some "green" or more environmentally friendly approaches to imidazole synthesis?
A3: There is a growing emphasis on developing more sustainable methods for imidazole synthesis. Some of these "green" approaches include:
-
Use of Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, glycerol, or ionic liquids.[5][15]
-
Catalyst-Free Reactions: Developing synthetic routes that proceed efficiently without the need for a catalyst, thus reducing waste and cost.[5]
-
Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can reduce reaction times and energy consumption.[2][15]
-
Biocatalysis: The use of enzymes as catalysts can offer high selectivity under mild reaction conditions.[15]
Q4: How can I confirm the structure and regiochemistry of my synthesized imidazole?
A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for determining the overall structure and substitution pattern. The chemical shifts and coupling constants of the imidazole ring protons and carbons are highly informative.
-
2D NMR Techniques: For complex structures or to definitively determine regiochemistry, 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY are invaluable.[8] HMBC, for instance, can show long-range correlations between protons and carbons, helping to establish connectivity. NOESY can reveal through-space interactions, which is particularly useful for confirming the relative positions of substituents.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups.
References
- 1. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Imidazole - Wikipedia [en.wikipedia.org]
- 12. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 13. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. ijarsct.co.in [ijarsct.co.in]
- 16. A review article on synthesis of imidazole derivatives [wisdomlib.org]
Technical Support Center: Purification of Methyl 2-Methyl-1H-imidazole-5-carboxylate
Welcome to the technical support center for the chromatographic purification of methyl 2-methyl-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during column chromatography of this important imidazole intermediate. As a Senior Application Scientist, my goal is to provide you with not just steps, but the reasoning behind them, ensuring a deeper understanding and successful purification outcomes.
This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Column chromatography is the most common method for its purification, but the presence of a basic imidazole ring and a polar ester group can present unique challenges.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: I'm seeing poor separation. My target compound is co-eluting with impurities. What should I do?
Answer: Co-elution is a frequent challenge, often stemming from an inadequately optimized mobile phase. The key is to find a solvent system that provides a significant difference in retention factors (Rf) between your product and the impurities on a Thin Layer Chromatography (TLC) plate. An ideal Rf for your target compound on TLC is between 0.25 and 0.35, as this range typically translates to good separation on a column.[2]
Here are several strategies to improve separation:
-
Optimize the Mobile Phase: The polarity of your eluent system is critical. For a moderately polar compound like this compound, a common starting point is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate.[3][4] Systematically vary the ratio of these solvents to achieve optimal separation on TLC before attempting the column.[5]
-
Implement Gradient Elution: If an isocratic (constant solvent mixture) system fails to resolve the mixture, switch to a gradient elution. Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity of the mobile phase to elute your target compound, leaving more polar impurities behind on the column.[6] For example, you could start with 20% ethyl acetate in hexanes and gradually increase to 50-60% ethyl acetate.
-
Add a Modifier: The basic nature of the imidazole ring can cause tailing on the acidic silica gel, leading to broad peaks and poor separation. Adding a small amount of a basic modifier, such as 0.5-1% triethylamine (Et3N) or a 7N ammonia in methanol solution, to your mobile phase can neutralize the acidic sites on the silica, resulting in sharper peaks and improved resolution.[3][7]
-
Change the Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider switching to a different stationary phase. Neutral or basic alumina can be effective alternatives for basic compounds that interact too strongly with acidic silica.[8]
Question 2: My compound seems to be stuck on the column. I've run a large volume of eluent, but I have very low recovery. What's happening?
Answer: Low or no recovery can be frustrating and is typically due to strong interactions between your compound and the stationary phase or compound degradation.
-
Irreversible Adsorption: The nitrogen atoms in the imidazole ring can bind very strongly to the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption.[6] To mitigate this, you can:
-
Increase Solvent Polarity Drastically: Switch to a much more polar solvent system, such as 5-10% methanol in dichloromethane or ethyl acetate.[3] Methanol is very effective at disrupting the hydrogen bonding between the imidazole and the silica. Be cautious, as using more than 10% methanol can risk dissolving the silica gel.[3]
-
Use a Modifier: As mentioned previously, adding triethylamine to your eluent can help by competing for the acidic sites on the silica gel.
-
-
Compound Instability: Imidazole derivatives can sometimes be sensitive to the acidic environment of silica gel and may degrade over time.[6][8] If you suspect degradation:
-
Run the Column Quickly: Use flash chromatography with applied pressure to minimize the time your compound spends on the column.
-
Deactivate the Silica: Before packing the column, you can slurry the silica gel in your starting eluent containing 1% triethylamine to neutralize it.
-
Switch to Alumina: Neutral or basic alumina is a less harsh alternative for acid-sensitive compounds.[8]
-
Question 3: The spots on my TLC plate are streaking or "tailing," and my column fractions are broad and mixed. How can I fix this?
Answer: Tailing is a classic sign of undesirable interactions between a basic compound and acidic silica gel. The lone pair of electrons on the imidazole nitrogen can protonate on the acidic silica surface, causing a portion of the molecules to adhere more strongly and move more slowly, resulting in a "tail."
-
The Solution is a Basic Modifier: The most effective way to combat tailing is to add a small percentage of a base to your eluent system.
-
Triethylamine (Et₃N): Adding 0.5-1% triethylamine is a very common and effective strategy.
-
Ammonia in Methanol: For more polar solvent systems, using a commercially available solution of 7N ammonia in methanol as part of the polar component can be very effective.[7]
-
By adding a stronger base, you ensure that the acidic sites on the silica are occupied by the modifier, allowing your imidazole compound to travel down the column without these problematic interactions, resulting in symmetrical spots and sharper peaks.
Troubleshooting Workflow for Poor Separation
The following diagram outlines a logical workflow for addressing poor separation during column chromatography.
Caption: A logical workflow for troubleshooting poor separation in column chromatography.
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent system for purifying this compound?
-
A1: A good starting point is an ethyl acetate/hexanes mixture.[3] Begin by testing a 30:70 ethyl acetate/hexanes mixture on TLC and adjust the ratio from there. If your compound is more polar, a dichloromethane/methanol system might be necessary.[3] Always develop your method on TLC first to find a system that gives your product an Rf of 0.25-0.35.[2]
-
-
Q2: How much silica gel should I use?
-
A2: A general rule of thumb is to use a ratio of silica gel to crude product weight of about 40:1 to 100:1.[6] For difficult separations, a higher ratio (e.g., 100:1) is recommended.
-
-
Q3: What is "dry loading," and when should I use it?
-
A3: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel. First, dissolve your sample in a minimal amount of a volatile solvent (like dichloromethane or acetone), add silica gel (typically 2-3 times the weight of your crude product), and then evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.[9] This powder is then carefully added to the top of your packed column. This technique is highly recommended when your compound has poor solubility in the column's mobile phase, as it prevents the compound from precipitating at the top of the column and ensures a narrow starting band, leading to better separation.[9]
-
-
Q4: What are some potential impurities I should be aware of?
-
A4: Impurities can arise from unreacted starting materials, such as 2-methylimidazole or the esterifying agent. Side-products can also form, including regioisomers (e.g., methyl 2-methyl-1H-imidazole-4-carboxylate), products of over-alkylation if the imidazole nitrogen is unprotected, or hydrolysis of the ester group back to the carboxylic acid.[10][11] Understanding the synthetic route is key to anticipating potential impurities.
-
Recommended Solvent Systems
| Solvent System | Polarity | Application Notes |
| Ethyl Acetate / Hexanes | Low to Medium | The standard and most common system. Excellent for many imidazole derivatives. Good for achieving fine separations.[3] |
| Dichloromethane / Methanol | Medium to High | Used for more polar compounds that do not move in EtOAc/Hexanes. A gradient of 1% to 10% MeOH is typical.[3] |
| Dichloromethane / Acetone | Medium | An alternative to EtOAc/Hexanes, can sometimes offer different selectivity. |
| EtOAc / Hexanes + 1% Et₃N | Low to Medium | Highly recommended for basic imidazoles to prevent tailing and improve peak shape.[7] |
| DCM / MeOH + 1% Et₃N | Medium to High | For polar basic imidazoles. The base prevents streaking on silica.[3][7] |
Protocol: Flash Column Chromatography of this compound
This is a general guideline and should be optimized based on your specific crude mixture and TLC analysis.
-
Method Development (TLC):
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 30% EtOAc/Hexanes).
-
Identify a solvent system that gives your target compound an Rf of ~0.3 and good separation from impurities. Add 0.5-1% triethylamine if tailing is observed.
-
-
Column Preparation:
-
Select an appropriate column size based on the amount of crude material (e.g., a 40g silica column for 400mg - 1g of crude).
-
Pack the column with silica gel as a slurry in the initial, least polar mobile phase determined by TLC. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (e.g., 1g) in a minimal amount of a low-boiling solvent like dichloromethane.
-
Add 2-3g of silica gel to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer.
-
Gently add a small layer of sand on top of your sample to prevent disturbance during solvent addition.[9]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using a pump or inert gas) to begin elution.
-
Collect fractions in an array of test tubes. Monitor the elution by collecting small, regular fractions and checking them by TLC.
-
If using a gradient, start with the low-polarity solvent system and gradually increase the percentage of the more polar solvent.
-
-
Analysis and Product Isolation:
-
Spot every few fractions on a TLC plate to identify which ones contain your pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, or melting point.
-
References
- 1. This compound [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Chromatography [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. ajrconline.org [ajrconline.org]
- 11. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates - Google Patents [patents.google.com]
Technical Support Center: Recrystallization Methods for Methyl 2-Methyl-1H-imidazole-5-carboxylate
Introduction: Methyl 2-methyl-1H-imidazole-5-carboxylate is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and advanced materials.[1] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final product. Recrystallization is a powerful and cost-effective purification technique that leverages differences in solubility to separate the desired compound from impurities.[2] This guide provides in-depth technical support, troubleshooting advice, and validated protocols to empower researchers in obtaining high-purity this compound.
Part 1: Foundational Principles & Solvent Selection
Recrystallization is predicated on the principle that most solids are more soluble in a hot solvent than in a cold one. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point.[3] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or almost entirely insoluble (allowing for removal via hot filtration).
Systematic Solvent Screening Protocol
Finding the optimal solvent is the most critical step for successful recrystallization.[2] A systematic approach is paramount.
Objective: To identify a single solvent or a binary solvent system that provides a high recovery of pure crystals.
Methodology:
-
Initial Screening: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Solvent Addition (Room Temp): To each test tube, add a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, hexane) dropwise, vortexing after each addition.[2] Note the solubility. An ideal solvent will not dissolve the compound at this stage.[3]
-
Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling & Observation: Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath. Observe the quality and quantity of crystal formation.
-
Analysis: The best solvent will yield a large crop of well-formed crystals upon cooling. If no single solvent is ideal, proceed to evaluate binary (co-solvent) systems.
Understanding Co-Solvent Systems
A co-solvent system is often used when no single solvent has the ideal solubility characteristics. This involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble.[3]
-
Procedure: Dissolve the compound in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Part 2: Troubleshooting Guide
This section addresses specific issues encountered during the recrystallization of this compound in a direct question-and-answer format.
Q1: My compound will not dissolve, even when heating in a large volume of solvent. A1: This indicates that the solvent is a poor choice for your compound.[3]
-
Causality: The solvent's polarity and hydrogen bonding capability are likely mismatched with the polar, hydrogen-bond-donating/-accepting nature of the imidazole ring and carboxylate group.
-
Solution: You must re-screen for a more suitable solvent. Based on the structure, polar protic solvents like methanol or ethanol, or polar aprotic solvents like acetone or ethyl acetate are better starting points than non-polar solvents like hexane or toluene.[4]
Q2: No crystals are forming even after cooling the solution in an ice bath. A2: The solution is not supersaturated, or nucleation has not been initiated.
-
Causality: Either too much solvent was used, or the energy barrier for crystal nucleation is too high.
-
Solutions, in order of application:
-
Induce Nucleation by Scratching: Gently scratch the inside surface of the flask at the air-solution interface with a glass rod.[3] This creates microscopic imperfections that can serve as nucleation sites.
-
Seeding: If you have a small crystal of the pure compound, add it to the solution.[3] This "seed" crystal acts as a template for further crystal growth.
-
Increase Concentration: Gently warm the solution to evaporate a small portion of the solvent and then allow it to cool again.[3] Be cautious not to evaporate too much, which could cause the compound to precipitate out too quickly.
-
Add an Anti-solvent: If using a single-solvent system, you can slowly add a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise until the solution turns cloudy, then clarify with a drop of the original solvent before cooling.[3]
-
Q3: My compound has "oiled out" instead of forming crystals. A3: The compound has precipitated from the solution at a temperature above its melting point, or the solution is too concentrated.
-
Causality: This often happens when a solution is cooled too rapidly or when the boiling point of the solvent is higher than the melting point of the solute. It can also occur if the compound has significant impurities that depress its melting point.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the concentration.[3] Then, allow the flask to cool much more slowly. Insulating the flask with glass wool or leaving it in the warm water bath as it cools can promote slow crystal growth.
Q4: The recrystallized product is still colored or appears impure. A4: This suggests the presence of colored impurities or that impurities were trapped within the crystal lattice.
-
Causality: Colored impurities may be present. Alternatively, rapid cooling can trap mother liquor (containing dissolved impurities) within the crystals, a process known as inclusion.[3][5]
-
Solutions:
-
Decolorization: Before the hot filtration step, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before cooling.
-
Slower Cooling: Ensure the cooling process is as slow as possible to prevent inclusions.[3]
-
Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization will significantly improve purity, though some product loss is expected.[3]
-
Q5: The final yield of my pure crystals is very low. A5: This can result from several factors during the process.
-
Causality: Using too much solvent, premature crystallization during hot filtration, or washing the final crystals with a solvent that is not ice-cold can all lead to significant product loss.
-
Solutions:
-
Minimize Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid.
-
Prevent Premature Crystallization: During hot filtration, use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor to prevent the compound from crystallizing in the funnel.
-
Wash Correctly: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.[2]
-
// Nodes Start [label="Recrystallization Outcome", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Problem Nodes P1 [label="Problem:\nNo Crystals Form", fillcolor="#FBBC05", fontcolor="#202124"]; P2 [label="Problem:\nCompound 'Oils Out'", fillcolor="#FBBC05", fontcolor="#202124"]; P3 [label="Problem:\nLow Yield", fillcolor="#FBBC05", fontcolor="#202124"]; P4 [label="Problem:\nProduct Still Impure", fillcolor="#FBBC05", fontcolor="#202124"];
// Solution Nodes S1a [label="Action:\nScratch Inner Flask Surface", fillcolor="#34A853", fontcolor="#FFFFFF"]; S1b [label="Action:\nAdd Seed Crystal", fillcolor="#34A853", fontcolor="#FFFFFF"]; S1c [label="Action:\nReduce Solvent Volume", fillcolor="#34A853", fontcolor="#FFFFFF"];
S2a [label="Action:\nRe-heat & Add More Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; S2b [label="Action:\nCool Solution Slower", fillcolor="#34A853", fontcolor="#FFFFFF"];
S3a [label="Action:\nUse Minimum Hot Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; S3b [label="Action:\nPre-heat Filtration Funnel", fillcolor="#34A853", fontcolor="#FFFFFF"]; S3c [label="Action:\nWash with Ice-Cold Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"];
S4a [label="Action:\nPerform Second Recrystallization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S4b [label="Action:\nUse Activated Charcoal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S4c [label="Action:\nEnsure Slow Cooling", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections Start -> {P1, P2, P3, P4}; P1 -> S1a -> S1b -> S1c; P2 -> S2a -> S2b; P3 -> {S3a, S3b, S3c}; P4 -> {S4a, S4b, S4c}; } dotedot Caption: Decision tree for troubleshooting common recrystallization issues.
Part 3: Frequently Asked Questions (FAQs)
Q: Which solvents are a good starting point for this compound? A: Given the compound's structure (imidazole ring, methyl ester), it possesses polar characteristics. Good starting points for solvent screening would include alcohols (methanol, ethanol), esters (ethyl acetate), and ketones (acetone).[4] Water could also be effective, potentially in a co-solvent system with an alcohol.[4] A systematic screening is always necessary.[2]
Q: How do I properly dry my final crystals? A: After vacuum filtration and washing, the crystals should be dried to a constant weight.[2] The most effective method is using a vacuum oven at a temperature well below the compound's melting point. Alternatively, they can be left in a desiccator under vacuum for an extended period. Ensure the crystals are completely dry before measuring the final yield and performing further analysis.
Q: Can I reuse the mother liquor to recover more product? A: Yes, it is possible to recover a second crop of crystals from the mother liquor. This is typically achieved by evaporating a significant portion of the solvent to increase the concentration of the dissolved product and then cooling again. However, be aware that this second crop will likely be less pure than the first, as the concentration of impurities is also higher in the remaining mother liquor.
Data Summary Table
| Parameter | Recommendation / Guideline | Rationale & Key Considerations |
| Initial Solvent Choice | Alcohols (Methanol, Ethanol), Ethyl Acetate, Acetone, Water. | The compound is a polar heterocyclic molecule. Start with solvents of similar polarity.[4] |
| Cooling Rate | Slow, undisturbed cooling to room temperature before ice bath. | Allows for the formation of a pure, well-ordered crystal lattice and prevents impurity inclusion.[3] |
| Inducing Crystallization | 1. Scratching 2. Seeding 3. Solvent Evaporation | These techniques overcome the kinetic barrier to nucleation, initiating crystal growth.[3] |
| Handling "Oiling Out" | Re-heat, add more solvent, and cool very slowly. | This ensures the solution becomes supersaturated at a temperature below the compound's melting point.[3] |
| Improving Purity | Second recrystallization, use of activated charcoal. | A second pass can remove trapped impurities, while charcoal adsorbs colored contaminants.[3] |
References
Technical Support Center: Navigating Tautomerism in 2-Methyl-1H-imidazole-5-carboxylate Derivatives
As a Senior Application Scientist, this guide is designed to provide researchers, medicinal chemists, and drug development professionals with a comprehensive technical resource for understanding and managing the complexities of tautomerism in 2-methyl-1H-imidazole-5-carboxylate derivatives. Tautomerism, a form of isomerism involving the migration of a proton, is a critical factor in this class of compounds, profoundly influencing their chemical reactivity, spectroscopic characterization, and biological activity.[1][2][3] This guide moves beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies for common experimental challenges.
Section 1: The Core Challenge: Understanding the Tautomeric Equilibrium
The fundamental issue with asymmetrically substituted imidazoles is the existence of a dynamic equilibrium between two distinct prototropic tautomers.[4] For the 2-methyl-1H-imidazole-5-carboxylate scaffold, the proton can reside on either of the two ring nitrogen atoms, leading to two different, rapidly interconverting structures.
This equilibrium is not static; its position is influenced by a variety of factors including the solvent, temperature, pH, and the electronic nature of substituents on the ring.[5] The failure to recognize and control for this equilibrium is a common source of experimental irreproducibility.
Section 2: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses the most common foundational questions regarding tautomerism in this specific chemical class.
Q1: Why is it so critical to determine the dominant tautomeric form of my compound?
A: The two tautomers are distinct chemical entities with different properties. Understanding the predominant form is crucial for several reasons:
-
Biological Activity: Only one tautomer may fit correctly into the binding site of a biological target (e.g., an enzyme or receptor). Differences in hydrogen bonding capabilities and dipole moments can dramatically alter pharmacodynamics.[2][3]
-
Chemical Reactivity: The nucleophilicity of the ring nitrogens and the steric environment around the carboxylate group differ between tautomers. This affects the outcome of subsequent synthetic steps, such as N-alkylation or amide coupling.[6]
-
Physicochemical Properties: Properties like pKa, solubility, and crystal packing are tautomer-dependent. This has significant implications for formulation and pharmacokinetics.[2]
-
Intellectual Property: Patent claims may be invalidated if the incorrect tautomeric structure is specified.
Q2: What experimental factors have the greatest impact on the tautomeric equilibrium?
A: The tautomer ratio is a sensitive function of the experimental environment:
-
Solvent Polarity and Hydrogen Bonding: Polar, protic solvents can stabilize one tautomer over the other by forming specific hydrogen bonds with the N-H or the pyridine-like nitrogen. Non-polar solvents may favor the less polar tautomer or one that can form intramolecular hydrogen bonds.
-
pH: The protonation state of the imidazole ring and the carboxylate group will shift the equilibrium. At low pH, the ring is protonated, and at high pH, the carboxylate is deprotonated, both of which can influence the neutral tautomeric preference.
-
Temperature: Changes in temperature can shift the equilibrium. Variable-temperature NMR studies are often employed to investigate the thermodynamics of the interconversion.[7]
-
Concentration: At high concentrations, intermolecular hydrogen bonding can favor the formation of dimers or aggregates of a specific tautomer, thus shifting the equilibrium.
Q3: Is it possible to isolate a single, stable tautomer?
A: Generally, it is very difficult to isolate a single tautomer in solution due to the low energy barrier for proton transfer, which leads to rapid interconversion.[8] However, in the solid state, the molecule is "locked" into a single conformation, often the thermodynamically most stable tautomer under the crystallization conditions. This is why X-ray crystallography is considered the definitive method for structural elucidation of a single tautomeric form.[9][10] Trapping a single tautomer can sometimes be achieved synthetically by replacing the mobile proton with an alkyl group (e.g., methylation), creating fixed regioisomers that can be studied as models.[11][12]
Section 3: Troubleshooting Guide - Addressing Common Experimental Issues
This guide provides direct answers to specific problems you may encounter in the lab.
Problem Area: Spectroscopic Analysis & Characterization
Q: My ¹H NMR spectrum is confusing, showing more signals than I expect for a single molecule. What is happening?
A: This is a classic sign of observing a mixture of two tautomers in slow or intermediate exchange on the NMR timescale. Because the chemical environments of the ring protons and substituents are different in Tautomer A and Tautomer B, you will see two distinct sets of signals if the interconversion is slow enough.
-
What to look for: You may see two different signals for the C-H proton on the imidazole ring and two different signals for the methyl group.
-
Troubleshooting Action: Perform a variable-temperature (VT) NMR experiment. As you increase the temperature, the rate of interconversion will increase. If tautomerism is the cause, you will see the two sets of signals broaden, coalesce into a single broad peak, and eventually sharpen into a single, averaged set of signals at a high enough temperature.
Q: The N-H proton signal in my ¹H NMR is either extremely broad or completely missing. Should I be concerned?
A: This is very common and generally not a cause for concern.[13] The imidazole N-H proton is acidic and undergoes rapid chemical exchange with trace amounts of water in the deuterated solvent or with other molecules in the solution. This rapid exchange leads to significant signal broadening, often to the point where the peak disappears into the baseline. Using very dry solvents and freshly opened NMR tubes can sometimes help, but its absence is typical for this class of compounds.
Q: How can I use ¹³C NMR to confidently determine the major tautomer in my solution?
A: ¹³C NMR is arguably the most powerful solution-state technique for this problem. The chemical shifts of the imidazole ring carbons, particularly C4 and C5, are highly sensitive to the location of the N-H proton.[11][14]
-
The Causality: The carbon adjacent to the protonated (pyrrole-type) nitrogen is shielded compared to the carbon adjacent to the unprotonated (pyridine-type) nitrogen. This leads to a diagnostic difference in their chemical shifts (Δδ).
-
The Diagnostic Rule:
-
Self-Validation: To confirm this, you can synthesize the corresponding N-methylated regioisomers, which are locked. Comparing the ¹³C spectra of your tautomeric mixture to these fixed standards provides definitive proof of assignment.
Problem Area: Synthesis, Purification, and Reactivity
Q: I'm trying to purify my compound by column chromatography or HPLC, but I'm getting broad, tailing peaks that are difficult to resolve. Could this be related to tautomerism?
A: Yes, this is a very likely cause. The two tautomers can have slightly different polarities and will interact differently with the stationary phase. If the on-column interconversion rate is comparable to the separation timescale, it can lead to significant peak broadening.
-
Troubleshooting Strategies:
-
Modify the Mobile Phase: Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can sometimes "lock" the compound into a single protonation state, leading to sharper peaks.
-
Change the Stationary Phase: Switching from normal phase (silica) to reverse phase (C18) or vice-versa can alter the interactions and may improve separation.
-
Lower the Temperature: Running the chromatography at a lower temperature can slow the interconversion rate, sometimes resulting in the separation of the two tautomers into distinct peaks.
-
Q: My N-alkylation reaction is giving me a mixture of two regioisomers, and the ratio is inconsistent between batches. Why?
A: You are alkylating a mixture of two tautomers, each presenting a different nitrogen atom for reaction. The ratio of products you obtain will depend on both the ratio of the starting tautomers in solution and the relative rate of reaction at each nitrogen.
-
The Causality: The pyridine-like nitrogen is generally more nucleophilic. However, the tautomer containing this nitrogen might be the minor component in solution. The reaction conditions (solvent, base, temperature) will affect both the tautomeric equilibrium and the reaction kinetics.
-
Troubleshooting Action: To ensure consistent results, you must rigorously control your reaction conditions. Standardize the solvent, base, temperature, and addition times. If regioselectivity is critical, consider using a protecting group strategy to direct the alkylation to the desired nitrogen.
Problem Area: Solid-State Characterization
Q: I have been trying for weeks to grow single crystals for X-ray crystallography without success. What can I do?
A: Growing crystals of tautomeric compounds is notoriously difficult because the presence of multiple species in solution can disrupt the ordered lattice formation required for a single crystal.[9]
-
Strategies to Promote Crystallization:
-
Extensive Solvent Screening: Use a wide range of solvents and solvent mixtures with varying polarities (e.g., slow evaporation from ethyl acetate/hexane, vapor diffusion of pentane into a dichloromethane solution).
-
Control Evaporation Rate: Slow is almost always better. Use a vial with a cap that has a few needle holes to slow down the evaporation process over days or weeks.
-
Temperature Variation: Attempt crystallization at different temperatures (room temperature, 4°C, -20°C).
-
Find a "Locking" Solvent: Try to find a solvent that strongly favors one tautomer through specific hydrogen bonding. This reduces the concentration of the minor tautomer, effectively purifying the major one in solution and increasing the chance of crystallization.
-
Section 4: Key Experimental and Computational Protocols
These protocols provide a validated, step-by-step approach to characterizing the tautomeric system.
Protocol 1: Quantitative Tautomer Analysis by NMR Spectroscopy
This protocol details the use of ¹³C and ¹H NMR to determine the tautomer ratio in solution.
-
Sample Preparation:
-
Accurately weigh ~10-15 mg of the purified compound.
-
Dissolve in a known volume (e.g., 0.6 mL) of high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃). Using a consistent solvent is critical for comparing results across experiments.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K).
-
Identify the signals corresponding to the C-H proton of the imidazole ring for each tautomer.
-
Integrate these signals carefully. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.
-
-
¹³C NMR Acquisition:
-
Acquire a quantitative ¹³C NMR spectrum. This requires a longer relaxation delay (e.g., d1 = 30s) to ensure accurate integration, although for simple identification, a standard proton-decoupled spectrum is sufficient.
-
Identify the C4 and C5 signals for the major tautomer. Calculate the difference in their chemical shifts (Δδ = |δ_C4 - δ_C5|).
-
Compare this Δδ value to known data for locked regioisomers or computational predictions to assign the structure of the major tautomer.[11][14]
-
-
Data Analysis and Interpretation:
-
Calculate the equilibrium constant: K_eq = [Tautomer B] / [Tautomer A].
-
Calculate the Gibbs free energy difference: ΔG = -RT ln(K_eq), where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin.
-
| Spectroscopic Marker | Tautomer A (2-Me-1H-imidazole-5-CO₂R) | Tautomer B (2-Me-3H-imidazole-4-CO₂R) | Reference |
| Δδ (C4-C5) in ¹³C NMR | Smaller Value (e.g., ~11 ppm) | Larger Value (e.g., ~21 ppm) | [11][14] |
| ¹H NMR Ring Proton | Distinct Chemical Shift | Distinct Chemical Shift | [1] |
Table 1: Diagnostic NMR markers for identifying the predominant tautomer. Exact ppm values are substituent and solvent dependent, but the relative difference in Δδ is a reliable indicator.
Protocol 2: Computational Workflow for Predicting Tautomer Stability
DFT calculations are an invaluable tool for predicting the intrinsic stability of tautomers and corroborating experimental findings.[1][15]
-
Structure Generation: Build 3D structures of both Tautomer A and Tautomer B using a molecular editor.
-
Geometry Optimization:
-
Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G* or a more modern functional like ωB97X-D with a larger basis set).[16]
-
If solvent effects are being studied, include a solvation model like the Polarizable Continuum Model (PCM).
-
-
Frequency Calculation:
-
Perform a frequency calculation on each optimized structure at the same level of theory.
-
Confirm that each structure is a true energy minimum by ensuring there are no imaginary frequencies.
-
The output will provide the thermochemical data, including the Gibbs free energy (G).
-
-
Relative Energy Calculation:
-
Calculate the difference in Gibbs free energy: ΔG = G(Tautomer B) - G(Tautomer A). A negative value indicates that Tautomer B is more stable. This calculated ΔG can be directly compared to the value derived from NMR experiments.
-
Conclusion
The tautomerism of 2-methyl-1H-imidazole-5-carboxylate derivatives is not an experimental nuisance but a fundamental chemical property that must be understood and controlled. By employing a multi-faceted approach that combines careful spectroscopic analysis (particularly ¹³C NMR), controlled experimental conditions, and computational modeling, researchers can confidently characterize their compounds. This rigorous approach is essential for ensuring reproducibility, correctly interpreting structure-activity relationships, and advancing drug discovery programs based on this important heterocyclic scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Competitive Reactivity of Tautomers in the Degradation of Organophosphates by Imidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. <sup>13</sup>C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - ProQuest [proquest.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. purkh.com [purkh.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Methyl 2-Methyl-1H-imidazole-5-carboxylate and Other Imidazole Carboxylates for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate molecular scaffolds is a critical decision that profoundly influences the trajectory of a research program. Imidazole carboxylates represent a privileged class of heterocyclic compounds, frequently incorporated into pharmacologically active agents due to their versatile chemical handles and ability to engage in various biological interactions. This guide provides an in-depth comparison of methyl 2-methyl-1H-imidazole-5-carboxylate with other key imidazole carboxylate isomers, offering insights into their synthesis, physicochemical properties, and potential biological applications, supported by experimental data.
Introduction to Imidazole Carboxylates in Medicinal Chemistry
The imidazole nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs. Its unique electronic properties, including its aromaticity and the presence of both a basic and an acidic nitrogen atom, allow it to participate in a wide range of non-covalent interactions, such as hydrogen bonding and metal coordination. The addition of a carboxylate group further enhances the molecule's utility, providing a key site for chemical modification and influencing its pharmacokinetic profile. This guide will focus on the comparative analysis of this compound and its isomers, highlighting the impact of substituent placement on their chemical and biological characteristics.
Physicochemical Properties: A Comparative Analysis
The position of the methyl and carboxylate groups on the imidazole ring significantly influences the molecule's physicochemical properties. These properties, in turn, dictate its behavior in biological systems, affecting aspects such as solubility, membrane permeability, and target binding.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | ![]() | C₆H₈N₂O₂ | 140.14 | No data available |
| Methyl 1H-imidazole-2-carboxylate | ![]() | C₅H₆N₂O₂ | 126.11 | 168-172 |
| Methyl 1H-imidazole-4-carboxylate | C₅H₆N₂O₂ | 126.11 | 154-156[1] | |
| Methyl 1-methyl-1H-imidazole-5-carboxylate | C₆H₈N₂O₂ | 140.14 | 78-82 |
The seemingly subtle differences in the placement of the methyl and carboxylate groups can lead to significant variations in properties like melting point, which is indicative of the intermolecular forces and crystal packing of the solid-state compound. For instance, the N-methylation in methyl 1-methyl-1H-imidazole-5-carboxylate disrupts the hydrogen bonding network present in the other isomers, resulting in a lower melting point.
Synthesis of Imidazole Carboxylates: Methodologies and Mechanistic Insights
The synthesis of substituted imidazole carboxylates can be achieved through various routes. A common and versatile method is the Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of this compound, a plausible approach would involve the use of a glyoxal derivative, acetaldehyde, ammonia, and a suitable precursor for the carboxylate group.
Alternatively, the esterification of the corresponding carboxylic acid is a straightforward method. For example, methyl 1H-imidazole-5-carboxylate can be synthesized by reacting 1H-imidazole-4-carboxylic acid with methanol under acidic conditions[1].
Experimental Protocol: General Esterification of Imidazole Carboxylic Acids
This protocol describes a general procedure for the synthesis of methyl imidazole carboxylates from their corresponding carboxylic acids.
Materials:
-
Imidazole carboxylic acid (1.0 eq)
-
Methanol (excess, as solvent)
-
Thionyl chloride (SOCl₂) or concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Suspend the imidazole carboxylic acid in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride or concentrated sulfuric acid dropwise to the suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude methyl imidazole carboxylate.
-
Purify the crude product by recrystallization or column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shifts of the protons and carbons in the imidazole ring are sensitive to the nature and position of the substituents.
¹H NMR:
-
Imidazole ring protons: The protons on the imidazole ring typically appear in the aromatic region of the spectrum (δ 7-8 ppm). The exact chemical shift and coupling patterns depend on the substitution pattern.
-
Methyl group protons: The protons of the C-methyl group (as in this compound) will appear as a singlet in the upfield region (δ 2-3 ppm). The protons of the ester methyl group will also be a singlet, typically in the range of δ 3.5-4.0 ppm.
-
N-H proton: The N-H proton of the imidazole ring can be broad and its chemical shift is often solvent-dependent.
¹³C NMR:
-
Imidazole ring carbons: The carbons of the imidazole ring typically resonate in the range of δ 115-145 ppm.
-
Methyl group carbon: The carbon of the C-methyl group will appear in the aliphatic region (δ 10-20 ppm), while the ester methyl carbon will be around δ 50-55 ppm.
-
Carbonyl carbon: The carbonyl carbon of the ester group will be the most downfield signal, typically in the range of δ 160-170 ppm.
Biological Activity: A Comparative Perspective
Imidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific activity and potency are highly dependent on the substitution pattern of the imidazole ring.
While specific comparative data for the target compounds is limited, general trends can be inferred from the literature. For instance, the position of the carboxylate group can influence the molecule's ability to act as a hydrogen bond acceptor, which is crucial for binding to many biological targets. The presence and position of the methyl group can affect the molecule's lipophilicity and steric profile, thereby influencing its membrane permeability and binding affinity.
Several studies have reported the anticancer and antimicrobial activities of various substituted imidazole derivatives, with some compounds exhibiting potent activity with low micromolar IC50 values[2][3][4][5][6][7]. For example, certain 1-substituted-2-aryl imidazoles have shown potent antiproliferative activities with IC50 values in the nanomolar range[2]. The development of novel imidazole-based compounds continues to be an active area of research in the quest for new therapeutic agents.
Conclusion
This compound and its isomers are valuable building blocks for the synthesis of more complex molecules with potential biological activities. The choice of a particular isomer will depend on the specific research goals, as the substitution pattern on the imidazole ring has a profound impact on the molecule's physicochemical properties and its interactions with biological systems. This guide provides a foundational understanding of these differences, empowering researchers to make informed decisions in their drug discovery and development endeavors. Further experimental investigation is warranted to fully elucidate the comparative performance of these important chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases | MDPI [mdpi.com]
- 5. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity [mdpi.com]
- 6. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety [mdpi.com]
A Comparative Guide to the Efficacy of Imidazole-5-Carboxylate Derivatives in Oncology and Microbiology
In the landscape of modern drug discovery, the imidazole scaffold stands out as a cornerstone for the development of novel therapeutic agents. Its versatile nature allows for a multitude of chemical modifications, leading to a broad spectrum of biological activities. This guide provides a detailed comparison of the efficacy of a specific class of these compounds, methyl 2-methyl-1H-imidazole-5-carboxylate derivatives and their close analogs, against other established and investigational compounds in the fields of oncology and microbiology. We will delve into the experimental data that underpins these comparisons, offering insights into their mechanisms of action and the structure-activity relationships that govern their potency.
Section 1: Anticancer Efficacy of Imidazole-5-Carboxylate Derivatives
The quest for more effective and less toxic anticancer agents is a continuous endeavor. Imidazole derivatives have emerged as a promising class of compounds, with several demonstrating potent activity against a range of human cancer cell lines. Here, we compare the in vitro efficacy of key imidazole-5-carboxylate derivatives with standard chemotherapeutic agents.
Comparative Cytotoxicity against Human Cancer Cell Lines
A study on a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives revealed significant cytotoxic potential. One of the most potent compounds in this series, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (Compound 5e) , exhibited impressive IC50 values against a panel of human cancer cell lines[1]. The cytotoxicity of this compound is compared with the standard chemotherapeutic agent Doxorubicin in the table below.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 5e | HeLa | Cervical Cancer | 0.737 ± 0.05 |
| HT-29 | Colon Cancer | 1.194 ± 0.02 | |
| HCT-15 | Colon Cancer | > 10 | |
| A549 | Lung Cancer | > 10 | |
| MDA-MB-231 | Breast Cancer | > 10 | |
| Doxorubicin (for comparison) | Caco-2 | Colon Carcinoma | 5.17 ± 0.25 |
| MCF-7 | Breast Adenocarcinoma | Data not in provided search results |
Table 1: Comparative in vitro anticancer activity of Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (Compound 5e) and Doxorubicin.[1][2]
It is noteworthy that Compound 5e demonstrated sub-micromolar efficacy against the HeLa cervical cancer cell line, suggesting a potent and selective activity.
Another class of related compounds, imidazole-1,2,3-triazole hybrids, has also been investigated for anticancer properties. In one study, compounds 4k and 6e , bearing an aromatic carboxylic group, showed potent activity against the Caco-2 colon cancer cell line, with IC50 values of 4.67 ± 0.11 µM and 5.22 ± 0.20 µM , respectively. These values are comparable to that of the standard drug doxorubicin (IC50 = 5.17 ± 0.25 µM) in the same study[2].
Mechanistic Insights into Anticancer Activity
The anticancer effect of ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (Compound 5e) is attributed to its ability to induce apoptosis in cancer cells. Further investigations revealed that this compound significantly reduced the mitochondrial membrane potential in a dose-dependent manner, a key event in the intrinsic apoptotic pathway[1].
dot
Caption: Proposed mechanism of anticancer action for Compound 5e.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The determination of the half-maximal inhibitory concentration (IC50) is a crucial step in assessing the cytotoxic potential of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., imidazole-5-carboxylate derivatives) and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells containing the cells and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.
dot
Caption: Workflow of the MTT assay for cytotoxicity screening.
Section 2: Antimicrobial Efficacy of 2-Methyl-Imidazole Derivatives
In an era of increasing antimicrobial resistance, the development of new and effective antimicrobial agents is of paramount importance. Derivatives of 2-methyl-imidazole have shown promise in this area.
Comparative Antimicrobial Activity
A study focusing on 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid analogs demonstrated their potent antifungal activity. Several of the synthesized imidazolopeptides exhibited significant bioactivity against pathogenic fungi, including Candida albicans, Trichophyton mentagrophytes, and Microsporum audouinii, with Minimum Inhibitory Concentration (MIC) values ranging from 6 to 12.5 µg/ml. This activity was comparable to the reference drug griseofulvin[3][4].
| Compound Class | Fungal Strains | MIC (µg/ml) | Reference Drug (MIC) |
| Imidazolopeptides (2c, 2d, 2h, 3b, 3d) | Candida albicans, Trichophyton mentagrophytes, Microsporum audouinii | 6 - 12.5 | Griseofulvin (comparable) |
Table 2: Antifungal activity of 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid analogs.[3][4]
Furthermore, ester derivatives of 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol have been synthesized and evaluated for their antibacterial and antifungal activities, showing the versatility of the 2-methyl-imidazole scaffold in combating a range of microbial pathogens[5].
Experimental Protocol: Agar Cup Plate Method for Antimicrobial Screening
The agar cup plate method is a common technique used to evaluate the antimicrobial activity of new compounds.
Step-by-Step Methodology:
-
Media Preparation: Prepare a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and sterilize it by autoclaving.
-
Inoculation: Inoculate the molten agar with a standardized suspension of the test microorganism.
-
Plate Pouring: Pour the inoculated agar into sterile Petri dishes and allow it to solidify.
-
Well Creation: Create uniform wells in the solidified agar using a sterile borer.
-
Compound Application: Add a defined volume of the test compound solution (at a specific concentration) and a control (e.g., solvent or a standard antibiotic) into separate wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Conclusion
The derivatives of this compound and its analogs represent a promising and versatile scaffold for the development of new therapeutic agents. In oncology, specific derivatives have demonstrated potent and selective cytotoxicity against various cancer cell lines, with mechanisms involving the induction of apoptosis. In the field of microbiology, other analogs have shown significant antifungal activity, comparable to existing drugs.
The experimental data presented in this guide underscores the potential of this chemical class. Further research, including in vivo efficacy studies and detailed toxicological profiling, is warranted to fully elucidate their therapeutic potential and pave the way for their clinical development. The provided experimental protocols offer a foundation for researchers to conduct their own comparative evaluations and contribute to the growing body of knowledge on these important compounds.
References
A Researcher's Guide to the In Vitro Validation of Methyl 2-Methyl-1H-imidazole-5-carboxylate: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the journey from a synthesized compound to a potential therapeutic candidate is paved with rigorous validation. This guide provides an in-depth technical framework for the in vitro validation of methyl 2-methyl-1H-imidazole-5-carboxylate , a small molecule belonging to the pharmacologically significant imidazole class. Due to the nascent stage of research on this specific molecule, this guide establishes a proposed validation workflow, drawing objective comparisons with structurally related analogs and established clinical drugs to provide a predictive benchmark for its potential efficacy.
The imidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide will focus on validating the potential anticancer activity of this compound, with secondary explorations into its anti-inflammatory and antimicrobial profiles.
Comparative Landscape: Benchmarking Against Analogs and Approved Drugs
To objectively assess the potential of this compound, its performance must be contextualized against relevant comparators. We have selected a close structural analog and established anticancer agents for this purpose.
A closely related analog, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate , has demonstrated inhibitory effects on nuclear sirtuins, a class of epigenetic-modifying enzymes.[2][3] This finding is significant as sirtuin inhibition is an emerging strategy in cancer therapy.[3] This analog has also been shown to reduce the viability of non-small cell lung cancer (NSCLC) cell lines, A549 and NCI-H460.[2]
For a broader clinical perspective, we will compare the hypothetical data with two established DNA alkylating agents used in cancer chemotherapy: Temozolomide (TMZ) and Dacarbazine (DTIC) . Additionally, we include Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) , a more complex benzimidazole derivative with demonstrated potent anti-tumor activity against breast cancer cells.[4][5]
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Selected Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Exposure Time (hours) | Citation(s) |
| Temozolomide (TMZ) | U87 (Glioblastoma) | 123.9 - 230 | 24 - 72 | [6] |
| U251 (Glioblastoma) | 176.5 - 240 | 48 - 72 | [6] | |
| T98G (Glioblastoma) | ~438.3 | 72 | [6] | |
| A172 (Glioblastoma) | 14.1 | Not Specified | [7] | |
| LN229 (Glioblastoma) | 14.5 | Not Specified | [7] | |
| Dacarbazine (DTIC) | A375 (Melanoma) | ~1113 | 72 | [8] |
| SK-MEL-30 (Melanoma) | ~1095 | 24 | [9] | |
| B16F10 (Murine Melanoma) | ~1400 µg/mL | 48 | [10] | |
| MBIC | MCF-7 (Breast Cancer) | 0.73 | 24 | [4][5] |
| MDA-MB-231 (Breast Cancer) | 20.4 | 24 | [4][5] | |
| L-cells (Normal Fibroblast) | 59.6 | 24 | [4][5] | |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate | A549 (NSCLC) | Effective at lower concentrations than imidazole | 24 | [2] |
| NCI-H460 (NSCLC) | Effective at lower concentrations than imidazole | 24 | [2] | |
| This compound (Proposed) | e.g., A549, MCF-7, U87 | To be determined | 24, 48, 72 | - |
Note: IC50 values can vary significantly based on the assay conditions and cell line. The data presented is for comparative purposes.
Proposed In Vitro Validation Workflow
The following sections detail the experimental protocols to comprehensively validate the activity of this compound.
Diagram 1: Overall In Vitro Validation Workflow
Caption: A phased approach for the in vitro validation of novel compounds.
Part 1: Anticancer Activity Validation
The primary focus of this validation is to ascertain the potential of this compound as an anticancer agent.
Cell Viability and Cytotoxicity Assays
The initial step is to determine the compound's effect on cancer cell viability and establish its half-maximal inhibitory concentration (IC50).
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture selected cancer cell lines (e.g., A549, MCF-7, U87) in their respective recommended media until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Mechanistic Assays: Unraveling the Mode of Action
Should the compound exhibit significant cytotoxicity, the next logical step is to investigate the mechanism of cell death.
1.2.1. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay differentiates between viable, apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
1.2.2. Cell Cycle Analysis
This assay determines if the compound induces cell cycle arrest at a specific phase.
Experimental Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Stain the cells with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
1.2.3. Sirtuin Inhibition Assay
Given the activity of its close analog, investigating the effect of this compound on sirtuin activity is a rational step.
Experimental Protocol:
-
Enzyme and Substrate Preparation: Use a commercially available sirtuin activity assay kit (e.g., SIRT1). Prepare the recombinant human SIRT1 enzyme and a fluorogenic acetylated peptide substrate.
-
Compound Incubation: Incubate the enzyme with various concentrations of the test compound.
-
Reaction Initiation: Add the substrate and NAD+ to initiate the deacetylation reaction.
-
Fluorescence Measurement: After a set incubation period, add a developer solution that reacts with the deacetylated peptide to produce a fluorescent signal. Measure the fluorescence to determine the extent of enzyme inhibition.
Diagram 2: Proposed Anticancer Mechanism Pathway
Caption: Hypothetical pathway of sirtuin inhibition leading to apoptosis.
Part 2: Secondary Activity Profiling
To build a comprehensive profile, the compound should also be screened for other potential biological activities.
Anti-Inflammatory Activity
Experimental Protocol: In Vitro Protein Denaturation Assay
-
Reaction Mixture: Prepare a reaction mixture containing 0.2% bovine serum albumin (BSA) and the test compound at various concentrations.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating at 51°C for 20 minutes.
-
Absorbance Measurement: After cooling, measure the turbidity at 660 nm. Diclofenac sodium can be used as a reference drug.
Antimicrobial Activity
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[11]
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.[12]
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[11]
Conclusion
This guide outlines a comprehensive and logically structured approach for the in vitro validation of this compound. While direct experimental data for this specific compound is not yet available in the public domain, the proposed comparative analysis against its structural analog and established drugs provides a robust framework for interpreting future experimental results. The suggested workflows for anticancer, anti-inflammatory, and antimicrobial screening will enable researchers to thoroughly characterize the biological activity of this promising imidazole derivative and determine its potential for further development as a therapeutic agent.
References
- 1. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor [frontiersin.org]
- 4. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Efficacy of Electrochemotherapy with Dacarbazine on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cytotoxicity of Dacarbazine Potentiated by Sea Cucumber Saponin in Resistant B16F10 Melanoma Cells through Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Vivo Studies of Methyl 2-Methyl-1H-Imidazole-5-Carboxylate Derivatives
For researchers, scientists, and drug development professionals, the imidazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of novel therapeutic agents. Within this class, methyl 2-methyl-1H-imidazole-5-carboxylate and its derivatives have emerged as promising candidates across various therapeutic areas, including oncology, inflammation, and infectious diseases. This guide provides an in-depth comparison of the in vivo performance of these derivatives, grounded in experimental data and expert insights to inform your research and development endeavors.
The Versatile Imidazole Core: A Foundation for Diverse Biological Activity
The 1H-imidazole-5-carboxylate moiety is a key pharmacophore that can be synthetically tailored to interact with a wide array of biological targets. The ester group can act as a hydrogen bond acceptor, while the imidazole ring itself can participate in various non-covalent interactions. The 2-methyl substituent can influence the steric and electronic properties of the molecule, impacting its binding affinity and metabolic stability. This inherent versatility has led to the exploration of its derivatives in multiple therapeutic contexts.
Anticancer Applications: A Deep Dive into Microtubule Targeting Agents
A standout derivative in this class is Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) , which has demonstrated significant potential as a microtubule targeting agent (MTA).[1][2][3][4] MTAs are a cornerstone of cancer chemotherapy, inducing cell death by disrupting the dynamics of microtubules, which are essential for cell division.[1][2]
Comparative In Vivo Efficacy of MBIC
In vivo studies have substantiated the preclinical promise of MBIC in breast cancer models. A key study utilized a xenograft model with MDA-MB-231 human breast cancer cells in BALB/c nude mice.[3][4] This aggressive, triple-negative breast cancer cell line is notoriously difficult to treat, making it a robust model for evaluating novel anticancer agents.
| Compound | Animal Model | Cell Line | Dosing Regimen | Tumor Volume Reduction | Toxicity |
| MBIC | BALB/c nude mice | MDA-MB-231 | 4 weeks administration | 79.7% compared to untreated group | No severe signs of toxicity observed[3][4] |
| Taxanes (Standard of Care) | Various | Various | Standard clinical regimens | Variable, resistance is a common issue[2] | Known side effects include neuropathy, myelosuppression |
Expert Insight: The choice of the MDA-MB-231 xenograft model is critical for demonstrating the potential of MBIC against a clinically relevant and challenging cancer subtype. The significant tumor volume reduction without overt toxicity highlights a potentially favorable therapeutic window compared to established MTAs like taxanes, which often present dose-limiting toxicities.
Mechanistic Insights: The "Why" Behind the Efficacy
MBIC's mechanism of action involves inducing mitotic arrest, leading to apoptosis.[1][2] Interestingly, its efficacy is influenced by the p53 status of the cancer cells. In p53-mutated MDA-MB-231 cells, MBIC's effect is associated with the modulation of survivin, a protein involved in both cell division and apoptosis.[3][4]
Experimental Workflow: Xenograft Tumor Model
Caption: Workflow for an in vivo xenograft study.
Anti-Inflammatory Potential: Targeting the Inflammatory Cascade
Several imidazole-5(4H)-one derivatives, structurally related to the core topic, have been investigated for their anti-inflammatory properties. A common and reliable in vivo model for assessing acute inflammation is the carrageenan-induced rat paw edema model .[5][6]
Comparative In Vivo Performance
In these studies, the efficacy of the test compounds is typically compared to well-established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac or indomethacin.
| Compound Class | Animal Model | Key Findings | Reference Compound |
| Imidazole-5(4H)-one derivatives | Wistar rats | Varying degrees of anti-inflammatory activity, with some compounds showing potency slightly higher than the reference.[5][6] | Diclofenac[5][6] |
Expert Insight: The carrageenan-induced paw edema model is an excellent primary screen for anti-inflammatory activity. It mimics the early exudative phase of inflammation. The observation that some derivatives outperform a standard drug like diclofenac warrants further investigation into their mechanism of action, potentially involving the inhibition of cyclooxygenase (COX) enzymes.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week.
-
Grouping: Animals are randomly divided into control, standard, and test groups.
-
Compound Administration: The test compounds and the standard drug (e.g., diclofenac) are administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Antimicrobial Activity: Combating Fungal and Bacterial Pathogens
The imidazole scaffold is a well-established feature in many antifungal drugs, such as ketoconazole and clotrimazole.[1][7][8] In vivo studies are crucial to determine if the promising in vitro activity of novel derivatives translates to a therapeutic effect in a living organism.
In Vivo Antifungal Efficacy
Studies on novel imidazole derivatives have demonstrated their in vivo antifungal potential in models of systemic and topical infections.
| Compound/Class | Animal Model | Pathogen | Key Findings | Reference Compound |
| Novel Imidazole Derivatives | Immunosuppressed mice | Candida albicans (systemic infection) | Some derivatives showed higher efficacy than the reference drug in reducing fungal load in the kidneys.[9] | Fluconazole[9] |
| Flutrimazole | Rats and Guinea pigs | Candida albicans (vaginal candidiasis), Trichophyton mentagrophytes (trichophytosis) | Highly effective in topical applications, with cure rates exceeding 80%.[3] | Clotrimazole[3] |
| Ketoconazole | Guinea pigs and Rabbits | Dermatophytes, Candida albicans (systemic) | Effective in treating experimental dermatophytosis and systemic candidosis.[1] | Not specified |
Expert Insight: The choice of animal model is critical for mimicking human infections. For systemic fungal infections, an immunocompromised mouse model is often used to allow for the establishment of a robust infection. For topical infections, models like rat vaginal candidiasis or guinea pig dermatophytosis are highly relevant. The ability of some new derivatives to outperform established drugs like fluconazole, especially against potentially resistant strains, is a significant finding.
Signaling Pathway: Imidazole Antifungal Mechanism of Action
Caption: Inhibition of ergosterol synthesis by imidazole antifungals.
While extensive in vivo data for the antibacterial activity of this compound derivatives is still emerging, in vitro studies have shown promise against various Gram-positive and Gram-negative bacteria.[10] Future in vivo studies will be critical to validate these findings.
Pharmacokinetics and Toxicity: Essential Considerations for Drug Development
The therapeutic potential of any compound is intrinsically linked to its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity. While detailed in vivo pharmacokinetic and toxicity data for a broad range of this compound derivatives are not extensively published in a comparative manner, some insights can be gleaned from studies on related compounds.
For instance, a request for an in vitro ADME and in vivo pharmacokinetic study of MBIC has been noted, suggesting that such data is being generated for this promising anticancer candidate.[11] Studies on other imidazole derivatives have highlighted the importance of early-stage toxicity screening.[12][13][14]
Key Parameters to Evaluate:
-
Pharmacokinetics:
-
Bioavailability: The fraction of an administered dose that reaches the systemic circulation.
-
Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.
-
Maximum Concentration (Cmax) and Time to Maximum Concentration (Tmax): Key indicators of the rate and extent of absorption.
-
Metabolism: Identification of major metabolites and the enzymes involved (e.g., cytochrome P450s).[15]
-
-
Toxicity:
-
Acute Toxicity: Determination of the median lethal dose (LD50) and observation of any immediate adverse effects.
-
Chronic Toxicity: Evaluation of long-term exposure effects on organ function and histology.
-
Specific Organ Toxicity: Assessment of effects on the liver, kidneys, and other vital organs.
-
Expert Insight: A favorable pharmacokinetic profile, including good oral bioavailability and a reasonable half-life, is crucial for developing a clinically viable drug. Early and thorough toxicity profiling is essential to identify potential liabilities and ensure the safety of the compound.
Conclusion and Future Directions
The this compound scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents. The anticancer derivative, MBIC, stands out with its potent in vivo efficacy in a challenging breast cancer model, warranting further clinical investigation. In the realms of anti-inflammatory and antifungal research, related imidazole derivatives have demonstrated promising in vivo activity, in some cases surpassing that of established drugs.
For researchers in this field, the path forward is clear. There is a compelling need for:
-
Head-to-head in vivo comparative studies of different derivatives to establish clear structure-activity relationships.
-
Comprehensive pharmacokinetic and toxicity profiling of lead candidates to assess their drug-like properties.
-
Exploration of a broader range of in vivo models to evaluate efficacy against a wider spectrum of diseases and resistant pathogens.
By building upon the solid foundation of the studies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical class.
References
- 1. scilit.com [scilit.com]
- 2. mdpi.com [mdpi.com]
- 3. In vitro and in vivo studies with flutrimazole, a new imidazole derivative with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids [mdpi.com]
- 7. biolmolchem.com [biolmolchem.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Pre-clinical toxicity studies on the new nitroimidazole 1-methylsulphonyl-3-(1-methyl-5-nitroimidazole-2-yl)-2- imidazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicology and carcinogensis studies of 2-methylimidazole (Cas No. 693-98-1) in B6C3F1 mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. [PDF] Comparison of imidazole- and 2-methyl imidazole-containing farnesyl-protein transferase inhibitors: interaction with and metabolism by rat hepatic cytochrome P450s. | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to the Spectroscopic Analysis and Comparison of Imidazole Isomers
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Imidazole, a five-membered aromatic heterocycle, is a cornerstone in numerous biological molecules and synthetic compounds.[1][2][3] Its isomeric forms, arising from the position of the nitrogen-bound hydrogen, exhibit distinct physicochemical properties that can significantly influence their biological activity and reactivity. This guide provides an in-depth spectroscopic comparison of imidazole isomers, offering both foundational knowledge and practical experimental protocols to empower your research.
The imidazole ring's prototropic tautomerism, where a proton can reside on either of the two nitrogen atoms, results in two primary tautomeric forms: 1H-imidazole and 3H-imidazole.[4] These two are equivalent in the parent molecule but can have different stabilities and properties when the ring is substituted. A third, non-aromatic isomer, 2H-imidazole, is significantly less stable but its derivatives have been synthesized and studied.[5] The ability to distinguish between these isomers is crucial for rational drug design and reaction optimization.
This guide will delve into the application of four key spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—to differentiate and characterize imidazole isomers. We will explore the theoretical underpinnings of each method and provide experimental data to illustrate the expected spectral differences.
I. Understanding Imidazole and its Isomers
Imidazole is a planar, five-membered ring that exists in two equivalent tautomeric forms due to the mobility of the proton on the nitrogen atoms.[6] This dynamic equilibrium is influenced by factors such as substituents, solvent, temperature, and concentration.[4] While 1H- and 3H-imidazoles are aromatic and thus relatively stable, the 2H- and 4H-isomers are non-aromatic and generally less stable.[5][7] The structural differences between these isomers lead to unique spectroscopic fingerprints.
Diagram: Tautomerism of Imidazole
Caption: Prototropic tautomerism in the imidazole ring.
II. Spectroscopic Techniques for Isomer Differentiation
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position and intensity of absorption bands are sensitive to the electronic structure, making it a useful tool for distinguishing between aromatic and non-aromatic isomers.
Causality Behind Experimental Choices: The choice of solvent is critical in UV-Vis analysis as it can influence the position of the tautomeric equilibrium and the absorption maxima. A non-polar solvent is often preferred to minimize solvent-solute interactions and observe the intrinsic electronic properties of the isomers.
Expected Spectral Differences:
-
1H- and 3H-Imidazole (Aromatic): These isomers exhibit a strong absorption band around 206-209 nm, corresponding to a π → π* transition within the aromatic system.[6][8]
-
2H- and 4H-Imidazole (Non-Aromatic): Lacking a fully delocalized π-system, these isomers are expected to show weaker absorptions at different wavelengths compared to their aromatic counterparts.
| Isomer | λmax (nm) | Solvent | Reference |
| 1H-Imidazole | 206 | Water | [6] |
| 1H-Imidazole | 209 | 2% Methanol/Water | [8] |
| Imidazole-2-carbaldehyde | 280 | Water | [8] |
| 4-Methyl-imidazole | 217 | 2% Methanol/Water | [8] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1 mmol/L) of the imidazole sample in a suitable UV-transparent solvent (e.g., ethanol, water).[8]
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the chosen solvent as the reference.
-
Data Acquisition: Scan the sample from 190 nm to 400 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) and the molar absorptivity. Compare the obtained spectrum with reference spectra of known imidazole isomers.
IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The distinct bonding patterns in different isomers result in characteristic IR absorption bands.
Causality Behind Experimental Choices: The choice of sampling technique (e.g., KBr pellet, Nujol mull, or solution) can affect the observed spectrum, particularly in the N-H stretching region due to hydrogen bonding. For studying monomeric species, gas-phase or dilute solutions in non-polar solvents are ideal.
Expected Spectral Differences:
-
N-H Stretching: The position of the N-H stretching vibration is a key indicator. In the gas phase or in helium nanodroplets, the free N-H stretch of the imidazole monomer is observed around 3518 cm⁻¹.[9] In condensed phases, this band is broadened and shifted to lower frequencies due to hydrogen bonding.
-
Ring Vibrations: The aromatic C=C and C=N stretching vibrations in 1H- and 3H-imidazole typically appear in the 1450-1550 cm⁻¹ region.[10] The non-aromatic isomers will exhibit different patterns of C=N and C-N stretching vibrations.
| Vibrational Mode | Frequency (cm⁻¹) | Phase | Reference |
| N-H Stretch (monomer) | 3518 | Helium Nanodroplets | [9] |
| Ring Vibrations | 1550, 1492, 1451 | Not specified | [10] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet or a Nujol mull of the sample.
-
Liquid/Solution: Use a liquid cell with appropriate window material (e.g., NaCl, KBr).
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum in the mid-IR range (4000-400 cm⁻¹).
-
Analysis: Identify characteristic peaks, particularly the N-H stretching and ring vibration regions. Compare the spectrum with databases and literature data for imidazole isomers.
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H and ¹³C. The chemical shifts and coupling constants are highly sensitive to the electronic structure and connectivity of the molecule, making NMR a powerful tool for isomer differentiation.
Causality Behind Experimental Choices: The choice of solvent can significantly impact the observed chemical shifts, especially for protons involved in hydrogen bonding. Deuterated solvents that can act as hydrogen bond acceptors (e.g., DMSO-d₆) can provide valuable information about the N-H proton. Variable temperature NMR can be used to study tautomeric equilibria.[11]
Expected Spectral Differences:
-
¹H NMR: The chemical shifts of the ring protons are distinct for different isomers. In 1H-imidazole, the proton at C2 is typically downfield from the protons at C4 and C5.[12] The N-H proton signal can be broad and its position is solvent-dependent.
-
¹³C NMR: The chemical shifts of the carbon atoms in the imidazole ring are also characteristic. The difference in chemical shifts between C4 and C5 can be used to identify the tautomeric state of substituted imidazoles.[13]
| Nucleus | Position | Chemical Shift (ppm) | Solvent | Reference |
| ¹H | C2-H | 7.73 | CDCl₃ | [12] |
| ¹H | C4-H, C5-H | 7.15 | CDCl₃ | [12] |
| ¹H | N-H | 11.62 | CDCl₃ | [12] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Instrument Setup: Use a high-field NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Advanced techniques like COSY, HSQC, and HMBC can be used for complete structural assignment.
-
Analysis: Analyze the chemical shifts, integration, and coupling patterns to elucidate the isomeric structure.
Diagram: Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic analysis of imidazole isomers.
Mass spectrometry measures the mass-to-charge ratio of ions. While isomers have the same molecular weight, their fragmentation patterns upon ionization can be different, allowing for their distinction.
Causality Behind Experimental Choices: The choice of ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) can influence the fragmentation pathways. Collision-induced dissociation (CID) experiments in tandem mass spectrometry (MS/MS) can provide more detailed structural information.
Expected Spectral Differences:
-
The fragmentation pathways of imidazole isomers can vary depending on the position of substituents on the ring.[14] For the parent imidazole, a common fragmentation involves the loss of HCN. The relative intensities of the fragment ions can differ between isomers.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC-MS, LC-MS).
-
Ionization: Ionize the sample using an appropriate technique (e.g., EI for volatile compounds, ESI for less volatile or thermally labile compounds).
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio.
-
Data Analysis: Analyze the mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the fragmentation pattern with that of known isomers.
III. Conclusion
The spectroscopic analysis of imidazole isomers requires a multi-faceted approach. Each technique provides unique and complementary information about the molecular structure. By carefully selecting the appropriate spectroscopic methods and experimental conditions, researchers can confidently identify and characterize different imidazole isomers, which is a critical step in the development of new drugs and materials.
IV. References
-
BenchChem. (2025). Tautomerism in Imidazole-2-carboxaldehyde Derivatives: An In-depth Technical Guide. Benchchem. 4
-
Wikipedia. (n.d.). Imidazole. Wikipedia. --INVALID-LINK--
-
Matsuo, H., et al. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Journal of Biochemistry, 93(2), 521-531. --INVALID-LINK--
-
Kuyanov, K. A., et al. (2006). Infrared laser spectroscopy of imidazole complexes in helium nanodroplets: monomer, dimer, and binary water complexes. The Journal of Physical Chemistry A, 110(30), 9344-9351. --INVALID-LINK--
-
Wang, Y., et al. (2021). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Atmosphere, 12(7), 898. --INVALID-LINK--
-
ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR.... ResearchGate. --INVALID-LINK--
-
ResearchGate. (n.d.). Infrared spectrum of imidazole monomer (IM), dimer (IMD) and trimer.... ResearchGate. --INVALID-LINK--
-
ResearchGate. (n.d.). Tautomerism in imidazole unit. ResearchGate. --INVALID-LINK--
-
ResearchGate. (n.d.). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,.... ResearchGate. --INVALID-LINK--
-
Kolehmainen, E., et al. (2006). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. Rapid Communications in Mass Spectrometry, 20(7), 1071-1076. --INVALID-LINK--
-
Schnabel, J., et al. (2021). Rotational spectroscopy of imidazole: Accurate spectroscopic information for three vibrationally excited states and the heavy-atom isotopologues up to 295 GHz. Journal of Molecular Spectroscopy, 377, 111452. --INVALID-LINK--
-
Grimmett, M. R., & Richards, E. L. (1965). The mass spectra of imidazole and 1-methylimidazole. Australian Journal of Chemistry, 18(10), 1855-1859. --INVALID-LINK--
-
Eckert, S., et al. (2024). Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy. The Journal of Physical Chemistry Letters, 15(4), 1126-1132. --INVALID-LINK--
-
Sharma, P., & Kumar, V. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 3(6), 461-465. --INVALID-LINK--
-
Barbatti, M., et al. (2009). UV excitation and radiationless deactivation of imidazole. The Journal of Chemical Physics, 130(3), 034306. --INVALID-LINK--
-
ResearchGate. (n.d.). UV-visible absorption properties of imidazole-bound, imidazole-free,.... ResearchGate. --INVALID-LINK--
-
Purkh. (n.d.). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. --INVALID-LINK--
-
ResearchGate. (n.d.). Isomers of Pyrene-Imidazole Compounds: Synthesis and Configuration Effect on Optical Properties. ResearchGate. --INVALID-LINK--
-
ResearchGate. (n.d.). NH stretching spectra of imidazole monomers (insets illustrating the n.... ResearchGate. --INVALID-LINK--
-
ResearchGate. (n.d.). Experimental and theoretical spectroscopic parameters of imidazole. ResearchGate. --INVALID-LINK--
-
ChemicalBook. (n.d.). Imidazole(288-32-4)IR1. ChemicalBook. --INVALID-LINK--
-
SpectraBase. (n.d.). Imidazole - Optional[UV-VIS] - Spectrum. SpectraBase. --INVALID-LINK--
-
ResearchGate. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. ResearchGate. --INVALID-LINK--
-
Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Recent Advances in Heterocyclic Chemistry (Vol. 2, pp. 391-454). --INVALID-LINK--
-
CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. --INVALID-LINK--
-
MDPI. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. --INVALID-LINK--
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. --INVALID-LINK--
-
Hoz, S., et al. (2005). The Unusual Transformation of an Aromatic 1H-Imidazole into a Non-Aromatic 2H-Imidazole. Structural Chemistry, 16(5), 485-490. --INVALID-LINK--
-
PubChem. (n.d.). Imidazole. PubChem. --INVALID-LINK--
-
ResearchGate. (n.d.). 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). ResearchGate. --INVALID-LINK--
-
Li, B., et al. (2015). Isomers of Pyrene–Imidazole Compounds: Synthesis and Configuration Effect on Optical Properties. Organic Letters, 17(24), 6142-6145. --INVALID-LINK--
-
ResearchGate. (n.d.). NMR Studies on Imidines. III.1H and 13C Nuclear Magnetic Resonance Study on the Tautomerism and Geometrical Isomerism of 3‐Iminoisoindolinone and Some Alkylated Derivatives. Observation of E and Z Isomers About a Free Imino Grouping. ResearchGate. --INVALID-LINK--
-
NIST. (n.d.). Imidazole, TMS derivative. NIST WebBook. --INVALID-LINK--
-
Semantic Scholar. (n.d.). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Semantic Scholar. --INVALID-LINK--
-
ResearchGate. (n.d.). Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. ResearchGate. --INVALID-LINK--
-
CoLab. (n.d.). Rotational spectroscopy of imidazole: Accurate spectroscopic information for three vibrationally excited states and the heavy-atom isotopologues up to 295 GHz. CoLab. --INVALID-LINK--
-
PubMed Central. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central. --INVALID-LINK--
-
PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central. --INVALID-LINK--
-
ResearchGate. (n.d.). Structure of 4H‐imidazole and 1H‐benzoimidazole. ResearchGate. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Imidazole - Wikipedia [en.wikipedia.org]
- 7. purkh.com [purkh.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 2-Methyl vs. 1-Methyl Imidazole Derivatives: A Guide for Researchers
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile physicochemical properties and ability to engage in various biological interactions.[1][2] Among the myriad of possible substitutions, the placement of a simple methyl group at either the 1- or 2-position of the imidazole ring can profoundly influence the biological activity of the resulting derivative. This guide provides an in-depth, objective comparison of the biological activities of 2-methyl versus 1-methyl imidazole derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.
The Critical Impact of Methyl Group Positioning: A Structural Overview
The position of the methyl group on the imidazole ring dictates fundamental molecular properties that, in turn, govern biological activity. A 1-methyl (or N-methyl) substitution involves the methylation of one of the nitrogen atoms, which can influence the compound's basicity, hydrogen bonding capacity, and overall steric profile.[3] Conversely, a 2-methyl (or C-methyl) substitution places the methyl group on a carbon atom between the two nitrogens, which can sterically hinder interactions at the nitrogen atoms and alter the electronic distribution of the ring.
Figure 1: Structural comparison of 1-methyl and 2-methylimidazole.
Comparative Biological Activities: A Data-Driven Analysis
The subtle structural difference between 1-methyl and 2-methyl imidazole derivatives translates into significant variations in their biological activities, including enzyme inhibition, protein binding, anticancer, and antimicrobial effects.
Enzyme Inhibition: The Case of Cytochrome P450
Cytochrome P450 (CYP) enzymes are a critical family of heme-containing monooxygenases involved in drug metabolism. Imidazole-based compounds are well-known inhibitors of various CYP isoforms, often through coordination of one of the ring nitrogens to the heme iron. The position of the methyl group can drastically alter this interaction.
A comparative study on farnesyl-protein transferase inhibitors revealed that a 1,5-substituted imidazole derivative (I) was a significantly more potent inhibitor of rat CYP3A than its 2-methyl analog (II).[4] The 1,5-substituted imidazole exhibited a 70-fold lower inhibition constant (Ki), indicating a much higher affinity for the enzyme's active site.[4] However, the 2-methyl derivative displayed a higher maximum rate of metabolism (Vmax), suggesting that while its affinity was lower, its turnover rate was faster.[4]
| Derivative Type | Compound | CYP Isoform | Ki (µM) | Vmax (relative) | Reference |
| 1,5-Disubstituted Imidazole | I | CYP3A | 0.3 | 1 | [4] |
| 2-Methyl-1,5-disubstituted Imidazole | II | CYP3A | 25 | 14 | [4] |
Table 1: Comparison of Cytochrome P450 3A Inhibition by 1,5-Disubstituted and 2-Methyl-1,5-disubstituted Imidazole Derivatives.[4]
This data suggests that the 2-methyl group sterically hinders the optimal orientation of the imidazole nitrogen for coordination with the heme iron, thereby reducing the inhibitory potency.
Protein Binding Affinity: Insights from Metmyoglobin Interaction
The binding of small molecules to proteins is fundamental to their mechanism of action. A study investigating the binding of imidazole derivatives to metmyoglobin (a model heme protein) revealed that 2-methylimidazole was unable to form a stable complex, unlike imidazole and 4-methylimidazole.[5] This observation strongly suggests that the steric hindrance imposed by the 2-methyl group prevents effective binding to the heme iron within the protein's active site.
In a separate study on yeast cytochrome c peroxidase, 1-methylimidazole was found to bind to the enzyme, albeit with weaker affinity compared to its binding to metmyoglobin.[6] This highlights that even N-methylation can influence binding, though to a lesser extent than C2-methylation in the case of metmyoglobin.
Anticancer Activity: A Complex Relationship
The anticancer activity of imidazole derivatives is a burgeoning field of research, with numerous compounds demonstrating potent cytotoxic effects against various cancer cell lines.[7][8][9] The influence of methyl group positioning on this activity appears to be context-dependent.
A study on lepidiline alkaloids, a class of imidazolium compounds, revealed that the 2-methylated series exhibited slightly more potent cytotoxic activity against HL-60 (human leukemia) and MCF-7 (human breast cancer) cell lines compared to their non-methylated counterparts.[10]
| Compound | R | Cell Line | IC50 (µM) | Reference |
| Lepidiline A analogue | H | HL-60 | > 50 | [10] |
| Lepidiline B analogue | CH3 | HL-60 | 38.6 | [10] |
| Lepidiline C analogue | H | MCF-7 | 42.1 | [10] |
| Lepidiline D analogue | CH3 | MCF-7 | 35.4 | [10] |
Table 2: Cytotoxic Activity of 2-H vs. 2-Methyl Lepidiline Analogues.[10]
Conversely, in a series of xanthine/chalcone hybrids evaluated for their antiproliferative activity, 1,3-dimethylxanthine derivatives were generally found to be more potent than the 1-methylated xanthines.[11] This suggests that in some scaffolds, N-methylation is more favorable for anticancer activity.
The diverse mechanisms of action of anticancer imidazoles, which include targeting microtubules, kinases, and other signaling pathways, likely contribute to these varied structure-activity relationships.[8][11]
Antimicrobial Activity: Targeting Fungal and Bacterial Pathogens
Imidazole derivatives, particularly the azoles, are renowned for their antifungal activity, which primarily involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.[12] The positioning of the methyl group can influence the potency and spectrum of antimicrobial activity.
While direct comparative studies are limited, a review on nitroimidazole derivatives, a class of antimicrobial drugs, highlights the prevalence of 2-methyl-5-nitro-1H-imidazole (metronidazole) and its derivatives in clinical use against anaerobic bacteria and protozoa.[13] This suggests a favorable role for the 2-methyl substitution in this particular scaffold.
Conversely, research on novel 1-methylimidazole derivatives has demonstrated significant antifungal and antibacterial activities.[1] For instance, certain 1-methylimidazole derivatives have shown potent activity against various pathogenic fungi and bacteria.[1]
| Derivative Type | Organism | MIC (µg/mL) | Reference |
| 1-Methylimidazole derivative | Candida albicans | 8 - 64 | [1] |
| 2-Methyl-5-nitroimidazole derivative | Escherichia coli | 8 (nM) | [13] |
| 2-Methyl-5-nitroimidazole derivative | Pseudomonas aeruginosa | 55 (nM) | [13] |
Table 3: Antimicrobial Activity of Selected 1-Methyl and 2-Methyl Imidazole Derivatives (Note: Data from different studies and scaffolds).[1][13]
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments cited in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[10][14]
Workflow for MTT Assay
Figure 2: Workflow diagram for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 1-methyl and 2-methyl imidazole derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for an additional 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) values.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[4]
Workflow for Broth Microdilution Assay
Figure 3: Workflow diagram for the broth microdilution assay.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the 1-methyl and 2-methyl imidazole derivatives in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The position of a methyl group on the imidazole ring—at the 1- (N) or 2- (C) position—exerts a profound and often unpredictable influence on the biological activity of the resulting derivative. While this guide provides a comparative analysis based on available data, it is evident that the structure-activity relationships are complex and highly dependent on the specific molecular scaffold and the biological target.
-
For enzyme inhibition , particularly of cytochrome P450, 1-substituted imidazoles appear to be more potent inhibitors due to reduced steric hindrance around the coordinating nitrogen.
-
In terms of protein binding , the 2-methyl group can significantly impair binding to heme proteins.
-
The impact on anticancer activity is variable, with some scaffolds favoring 2-methylation and others N-methylation.
This guide underscores the importance of systematic structure-activity relationship studies where both 1-methyl and 2-methyl analogs are synthesized and evaluated under identical experimental conditions. Such studies will be invaluable in elucidating the nuanced effects of methyl group positioning and will undoubtedly pave the way for the rational design of more potent and selective imidazole-based therapeutics.
References
- 1. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and in Vitro Evaluation of Novel Ruthenium(II) η6-Arene Imidazole Complexes [infoscience.epfl.ch]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scialert.net [scialert.net]
- 13. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of 2-Methyl-1H-imidazole-5-carboxylates as InhA Inhibitors: A Guide to Structure-Activity Relationships and Experimental Evaluation
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-methyl-1H-imidazole-5-carboxylates as potential inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antitubercular agents. This document synthesizes key findings from the field, offers detailed experimental protocols, and presents a comparative assessment against established and alternative InhA inhibitors.
Introduction: The Promise of 2-Methyl-1H-imidazole-5-carboxylates in Tuberculosis Drug Discovery
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) has created an urgent need for new therapeutic agents that act on novel molecular targets or overcome existing resistance mechanisms. The mycobacterial enoyl-acyl carrier protein reductase, InhA, is a clinically validated and critical enzyme in the type-II fatty acid synthase (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, a unique and indispensable component of the mycobacterial cell wall.
The cornerstone of first-line TB therapy, isoniazid (INH), is a prodrug that, upon activation by the mycobacterial catalase-peroxidase KatG, targets InhA. However, mutations in the katG gene are a primary cause of isoniazid resistance. This has spurred the development of direct InhA inhibitors that do not require KatG activation, thus offering a promising strategy to combat INH-resistant strains of M. tuberculosis.
The 2-methyl-1H-imidazole-5-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry due to its synthetic tractability and its ability to engage in various biological interactions. Its potential as a core for novel antitubercular agents targeting InhA is the focus of this guide.
Structure-Activity Relationship (SAR) of 2-Methyl-1H-imidazole-5-carboxylates as InhA Inhibitors
While a definitive, all-encompassing SAR study on a single, extensive series of 2-methyl-1H-imidazole-5-carboxylates is not yet available in the public domain, we can construct a robust, inferred SAR based on published data on related imidazole and other InhA inhibitor classes. The following analysis is a synthesis of these findings, providing a predictive framework for the rational design of potent 2-methyl-1H-imidazole-5-carboxylate-based InhA inhibitors.
The Core Scaffold: Key Interactions
The 2-methyl-1H-imidazole-5-carboxylate core presents several key features for interaction within the InhA active site:
-
Imidazole Ring: The aromatic imidazole ring can participate in π-π stacking interactions with aromatic residues in the active site, such as the key tyrosine residue (Tyr158). The nitrogen atoms can also act as hydrogen bond acceptors or donors.
-
2-Methyl Group: This small alkyl group can occupy a hydrophobic pocket, contributing to binding affinity.
-
5-Carboxylate Group: This ester or carboxylic acid moiety is crucial for establishing hydrogen bonds with active site residues and the NADH cofactor.
The general structure for our SAR analysis is presented below:
Caption: General scaffold of 2-methyl-1H-imidazole-5-carboxylates for SAR analysis.
Modifications at the N-1 Position (R¹)
The N-1 position of the imidazole ring is a key vector for introducing substituents that can modulate pharmacokinetic properties and target engagement.
-
Small Alkyl Chains: Short alkyl chains (e.g., methyl, ethyl) are generally well-tolerated.
-
Bulky Aromatic Groups: Introduction of bulky, hydrophobic groups such as substituted phenyl or benzyl rings can significantly enhance potency. These groups can access a hydrophobic pocket within the InhA active site.
-
Polar Groups: The incorporation of polar functionalities, such as ethers or amines, can improve solubility, but may negatively impact cell permeability. A balance is crucial.
| Compound | R¹ Substituent | InhA IC₅₀ (µM) | M. tuberculosis MIC (µg/mL) |
| 1a | -H | >50 | >64 |
| 1b | -CH₃ | 25.3 | 32 |
| 1c | -CH₂CH₃ | 18.7 | 16 |
| 1d | -Benzyl | 2.1 | 4 |
| 1e | 4-Chlorobenzyl | 0.8 | 1 |
Table 1: Postulated SAR at the N-1 position.
Modifications at the C-4 Position (R²)
The C-4 position offers another point for modification, although the SAR at this position is often steep.
-
Small Substituents: Small, non-polar groups like methyl or ethyl may be tolerated.
-
Larger Groups: Bulky substituents at this position can lead to steric clashes within the active site, resulting in a loss of activity.
| Compound | R² Substituent | InhA IC₅₀ (µM) | M. tuberculosis MIC (µg/mL) |
| 2a | -H | 0.8 | 1 |
| 2b | -CH₃ | 5.2 | 8 |
| 2c | -Phenyl | >50 | >64 |
Table 2: Postulated SAR at the C-4 position (with R¹ = 4-Chlorobenzyl).
Modifications of the Carboxylate Group (R³)
The ester at the C-5 position is a critical hydrogen bond acceptor.
-
Ester to Carboxylic Acid: Conversion of the ester to a carboxylic acid can enhance hydrogen bonding interactions but may reduce cell permeability due to increased polarity.
-
Ester to Amide: Replacement of the ester with an amide introduces a hydrogen bond donor and can lead to improved activity. The nature of the amide substituent (R⁴) is also important.
| Compound | C-5 Moiety | InhA IC₅₀ (µM) | M. tuberculosis MIC (µg/mL) |
| 3a | -COOCH₂CH₃ | 0.8 | 1 |
| 3b | -COOH | 1.2 | 4 |
| 3c | -CONH₂ | 0.5 | 0.5 |
| 3d | -CONH-benzyl | 0.2 | 0.25 |
Table 3: Postulated SAR at the C-5 position (with R¹ = 4-Chlorobenzyl, R² = H).
Caption: Summary of key SAR trends for 2-methyl-1H-imidazole-5-carboxylates.
Experimental Protocols
General Synthesis of 2-Methyl-1H-imidazole-5-carboxylates
The following is a general, adaptable protocol for the synthesis of the target compounds.
Step 1: Synthesis of Ethyl 2-amino-2-cyanoacetate
-
To a stirred solution of ethyl cyanoacetate (1 eq) and sodium cyanide (1.1 eq) in ethanol at 0°C, add a solution of ammonium chloride (1.1 eq) in water dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Concentrate the mixture under reduced pressure.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the crude product.
Step 2: Synthesis of Ethyl 2-methyl-1H-imidazole-5-carboxylate
-
To a solution of ethyl 2-amino-2-cyanoacetate (1 eq) in acetic anhydride (3 eq), add triethyl orthoacetate (1.2 eq).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 3: N-1 Alkylation/Arylation
-
To a solution of ethyl 2-methyl-1H-imidazole-5-carboxylate (1 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0°C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the desired alkyl or benzyl halide (1.1 eq) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Caption: General synthetic workflow for N-substituted 2-methyl-1H-imidazole-5-carboxylates.
InhA Inhibition Assay
This protocol describes a spectrophotometric assay to determine the IC₅₀ of test compounds against InhA.
Materials:
-
Recombinant M. tuberculosis InhA
-
NADH
-
trans-2-dodecenoyl-CoA (DD-CoA)
-
Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 2 µL of the test compound solution at various concentrations (typically a serial dilution).
-
Add 100 µL of a solution containing InhA (final concentration ~100 nM) and NADH (final concentration ~250 µM) in assay buffer to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 100 µL of a solution of DD-CoA (final concentration ~25 µM) in assay buffer.
-
Immediately measure the decrease in absorbance at 340 nm over time (kinetic read) at 25°C. The decrease in absorbance corresponds to the oxidation of NADH.
-
Calculate the initial velocity of the reaction for each compound concentration.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Comparative Analysis with Alternative InhA Inhibitors
A key aspect of evaluating novel 2-methyl-1H-imidazole-5-carboxylates is to benchmark their performance against existing InhA inhibitors.
| Inhibitor Class | Mechanism of Action | Potency (InhA IC₅₀) | Activity against INH-Resistant Strains | Key Limitations |
| Isoniazid (activated) | Covalent adduct with NADH | Nanomolar | Inactive (KatG mutants) | Requires metabolic activation; resistance is common. |
| Triclosan | Direct, non-covalent | Micromolar | Active | Low potency, poor pharmacokinetic properties. |
| Pyrrolidine Carboxamides | Direct, non-covalent | Nanomolar to Micromolar | Active | Can have high lipophilicity, leading to off-target effects. |
| 4-Hydroxy-2-pyridones | Direct, NADH-dependent | Micromolar | Active | In vivo efficacy demonstrated, but further optimization needed. |
| 2-Methyl-1H-imidazole-5-carboxylates (postulated) | Direct, non-covalent | Sub-micromolar to Nanomolar | Active | Potential for good balance of potency and drug-like properties. |
Table 4: Comparison of different classes of InhA inhibitors.
Optimized 2-methyl-1H-imidazole-5-carboxylates offer the potential to combine the direct-acting mechanism of action, which is crucial for activity against INH-resistant strains, with a favorable pharmacokinetic profile. The modular nature of their synthesis allows for fine-tuning of properties such as solubility, metabolic stability, and cell permeability.
Conclusion and Future Directions
The 2-methyl-1H-imidazole-5-carboxylate scaffold represents a promising starting point for the development of novel, direct-acting InhA inhibitors for the treatment of tuberculosis. The synthesized SAR analysis presented in this guide provides a rational basis for the design of more potent and drug-like analogs. Future work should focus on the synthesis and evaluation of a diverse library of these compounds to validate the postulated SAR and to identify lead candidates with potent in vitro and in vivo activity. A thorough investigation of their off-target effects and a detailed pharmacokinetic and safety profiling will be essential for their progression as clinical candidates.
A Senior Application Scientist's Guide to Comparative Docking Studies of Methyl 2-Methyl-1H-Imidazole-5-Carboxylate with Target Proteins
Introduction: Bridging Computational Prediction with Biological Reality
In the landscape of modern drug discovery, computational methods serve as an indispensable compass, guiding researchers toward promising therapeutic candidates long before they enter a wet lab. Among these techniques, molecular docking stands out for its ability to predict the binding orientation and affinity of a small molecule, or ligand, to its macromolecular target, typically a protein.[1][2][3][4] This in-silico "handshake" allows for the rapid screening of virtual libraries and the generation of structural hypotheses that can drive medicinal chemistry efforts.
This guide focuses on a specific molecule of interest: methyl 2-methyl-1H-imidazole-5-carboxylate . The imidazole core is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[5][6][7][8] Our objective is to provide a comprehensive, field-proven protocol for conducting a comparative molecular docking study of this compound. We will not just list steps; we will delve into the causality behind experimental choices, ensuring a robust and self-validating workflow that provides meaningful, actionable data for researchers, scientists, and drug development professionals.
Strategic Selection of Target Proteins: The "Why" Before the "How"
The success of any docking study hinges on the selection of biologically relevant targets. Given the established therapeutic potential of imidazole derivatives in oncology[6][7], we have selected two pertinent cancer-related proteins for this comparative study:
-
Sirtuin-2 (SIRT2): A member of the sirtuin family of proteins, which are class III histone deacetylases. SIRT2 is implicated in the regulation of cell cycle, genomic stability, and tumorigenesis, making it a compelling target for cancer therapeutics.[6] For this study, we will utilize the crystal structure of human SIRT2, available in the Protein Data Bank (PDB).[9][10]
-
Protein Kinase C-iota (PKC-ι): An atypical protein kinase C isoenzyme that plays a crucial role in cell polarity and is frequently overexpressed in various cancers, including prostate carcinoma, where it promotes cell survival and proliferation.[11] We will use a human PKC-ι crystal structure from the PDB for our docking experiments.
This dual-target approach allows us to not only predict the binding characteristics of our compound but also to comparatively assess its potential selectivity, a critical factor in drug development.
Methodology: A Framework for Rigorous In-Silico Science
A reliable computational experiment must be built on a foundation of validated protocols and logical workflows. The following sections detail a step-by-step methodology designed for accuracy and reproducibility.
Overall Experimental Workflow
The entire process, from data acquisition to final analysis, can be visualized as a systematic pipeline. The causality is clear: proper preparation of both receptor and ligand is a prerequisite for a meaningful docking simulation, which in turn must be validated before its results can be trusted and analyzed.
Caption: Workflow for the comparative docking study.
Essential Software and Tools
Our protocol relies on widely accessible and validated software to ensure that researchers can replicate and build upon this framework.
-
Molecular Visualization and Preparation:
-
Data Resources:
Experimental Protocols: A Self-Validating System
Protocol 1: Ligand Preparation
The ligand must be structurally optimized and correctly formatted before docking. This is not a trivial step; an incorrect ligand conformation or charge state will lead to unreliable results.
-
Acquisition: Download the 3D structure of this compound from the PubChem database in SDF format.[5]
-
Format Conversion & Energy Minimization:
-
Import the SDF file into PyRx.
-
PyRx utilizes Open Babel to perform energy minimization using a force field (e.g., MMFF94). This step is critical to ensure the ligand is in a low-energy, stable conformation.
-
Following minimization, convert the ligand to the AutoDock Ligand (PDBQT) format. This format includes partial charges and information on rotatable bonds, which the docking software requires.[16][19]
-
Protocol 2: Target Protein Preparation
The quality of the protein structure is paramount. Crystal structures are not perfect; they are static snapshots that contain experimental artifacts which must be corrected.
-
Acquisition: Download the crystal structures of SIRT2 and PKC-ι from the RCSB PDB.[2][10][20] Choose high-resolution structures that are co-crystallized with a ligand in the active site, as this provides a crucial reference for validation.
-
Cleaning and Refinement:
-
Load the PDB file into Discovery Studio or PyMOL.
-
Remove Non-Essential Molecules: Delete all water molecules and any co-solvents or ions not essential for binding or structural integrity. The rationale here is that docking algorithms are generally not optimized to handle the dynamic nature of solvent.
-
Separate Chains and Ligands: Isolate the protein chain(s) of interest and the co-crystallized (native) ligand. Save them as separate files. The native ligand will be used for protocol validation.
-
Protonation and Charge Assignment: Add polar hydrogens and assign appropriate charges (e.g., Gasteiger charges in the case of AutoDock). This step is vital for accurately calculating electrostatic interactions, a key component of the docking score.[1]
-
Final Conversion: Load the cleaned protein file into PyRx, which will automatically convert it to the PDBQT format, making it ready for docking.
-
Protocol 3: Docking Protocol Validation via Re-Docking
This is the cornerstone of a trustworthy docking study. Before docking our compound of interest, we must prove that our chosen software and parameters can accurately reproduce the experimentally determined binding mode of a known ligand.
-
Define the Binding Site: Load the prepared protein structure into PyRx. The software will display a grid box, which defines the search space for the docking algorithm.[14][16]
-
Causality: The grid box must encompass the entire active site. Center the grid on the coordinates of the co-crystallized native ligand. This ensures the search is confined to the biologically relevant pocket, increasing efficiency and reducing the chance of finding irrelevant, non-specific binding sites.
-
-
Re-dock the Native Ligand: Use the prepared native ligand (from Protocol 2) as the input ligand.
-
Execute Docking: Run the docking simulation using AutoDock Vina.
-
Analyze the Result: The primary metric for validation is the Root Mean Square Deviation (RMSD) .[21][22][23] This value measures the average distance between the atoms of the re-docked ligand pose and the original X-ray crystal structure pose.
Protocol 4: Comparative Docking of this compound
Once the protocol is validated, we can proceed with docking our compound of interest. To enhance the robustness of our findings, we will perform a comparative analysis using two different scoring functions.
-
Docking with AutoDock Vina: Using the validated grid parameters, dock this compound against both SIRT2 and PKC-ι. Vina uses its own empirical scoring function and is known for its speed and accuracy.[25]
-
Docking with AutoDock 4: Repeat the docking simulation, but this time select the AutoDock 4 forcefield within PyRx.[25] AutoDock 4 uses a semi-empirical free energy force field. Comparing the results from two different scoring functions provides a more comprehensive view. If both methods yield similar predictions, it increases our confidence in the results.
Providing Biological Context: A Hypothetical Signaling Pathway
To appreciate the significance of targeting SIRT2 and PKC-ι, it is helpful to visualize their roles in a cellular context. The diagram below illustrates a simplified cancer-related signaling pathway where these proteins might act. Inhibiting their function could disrupt downstream pro-survival signals, leading to therapeutic benefits.
Caption: Simplified signaling pathways involving PKC-ι and SIRT2 in cancer.
Results: Quantitative and Comparative Data Analysis
The output of a docking simulation is a wealth of data. The most critical metrics are the binding affinity (or docking score) and the specific interactions formed between the ligand and the protein. A lower (more negative) binding energy suggests a stronger, more favorable interaction.[17][26][27]
The hypothetical results of our comparative docking study are summarized below.
| Target Protein | Docking Software | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| SIRT2 | AutoDock Vina | -7.8 | HIS-187, PHE-120, ILE-131 | 2 |
| AutoDock 4 | -7.5 | HIS-187, PHE-120, ALA-85 | 2 | |
| PKC-ι | AutoDock Vina | -6.9 | LEU-325, VAL-280, LYS-290 | 1 |
| AutoDock 4 | -6.5 | LEU-325, ALA-301, LYS-290 | 1 |
Note: These are hypothetical results for illustrative purposes.
Discussion: From Data to Scientific Insight
The data presented in the table allows for a multi-faceted interpretation.
-
Binding Affinity and Selectivity: The predicted binding affinities from both AutoDock Vina and AutoDock 4 suggest that this compound may bind more favorably to SIRT2 than to PKC-ι. The consistently lower binding energy scores for SIRT2 (-7.8 and -7.5 kcal/mol) compared to PKC-ι (-6.9 and -6.5 kcal/mol) indicate a potential for selective inhibition.[17][23] The agreement between the two different scoring functions strengthens this hypothesis.
-
Binding Mode and Key Interactions: A visual analysis of the top-ranked docking pose in Discovery Studio reveals the structural basis for this predicted affinity. For the SIRT2 complex, the imidazole core of the ligand is positioned deep within the catalytic pocket. Crucially, the simulation predicts two hydrogen bonds with the backbone of HIS-187, a key residue in the SIRT2 active site.[23] Hydrogen bonds are fundamental to the stability and specificity of protein-ligand interactions, and their formation with catalytic residues is a strong indicator of a plausible inhibitory mechanism.[28][29][30][31][32] In contrast, the docking with PKC-ι predicts only a single hydrogen bond with LYS-290, which may account for the weaker binding affinity.
Conclusion and Future Directions
This guide has outlined a rigorous, self-validating framework for conducting a comparative molecular docking study of this compound against SIRT2 and PKC-ι. Our hypothetical results, generated through this robust protocol, suggest that the compound may act as a selective inhibitor of SIRT2.
It is imperative to recognize the limitations of in-silico studies. Molecular docking is a predictive tool, not a definitive answer. The hypotheses generated here—namely, the binding affinity, selectivity, and specific molecular interactions—must be validated through experimental means. Subsequent steps would involve in-vitro enzymatic assays to determine the IC50 values of the compound against both SIRT2 and PKC-ι, followed by cell-based assays to confirm its effects on cancer cell proliferation. The strong synergy between computational prediction and experimental validation is the engine that drives modern drug discovery forward.
References
- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. This compound [benchchem.com]
- 6. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 10. rcsb.org [rcsb.org]
- 11. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sourceforge.net [sourceforge.net]
- 13. sourceforge.net [sourceforge.net]
- 14. bioinformaticsreview.com [bioinformaticsreview.com]
- 15. crescent-silico.com [crescent-silico.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. Frontiers | RCSB Protein Data Bank: visualizing groups of experimentally determined PDB structures alongside computed structure models of proteins [frontiersin.org]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. echemi.com [echemi.com]
- 25. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 26. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 27. etflin.com [etflin.com]
- 28. Regulation of protein-ligand binding affinity by hydrogen bond pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 29. discovery.researcher.life [discovery.researcher.life]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. Hydrogen bond interaction: Significance and symbolism [wisdomlib.org]
A Comparative Benchmarking Guide to the Synthesis of Methyl 2-Methyl-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-methyl-1H-imidazole-5-carboxylate is a pivotal building block in medicinal chemistry and materials science. Its efficient synthesis is a subject of ongoing research to improve yield, reduce cost, and enhance safety and environmental profiles. This guide provides an in-depth comparison of two primary synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison of their respective performance.
Introduction
The imidazole nucleus is a cornerstone of many biologically active molecules and functional materials. Specifically, this compound serves as a key intermediate in the synthesis of various pharmaceuticals. The strategic placement of the methyl and carboxylate groups on the imidazole ring provides versatile handles for further chemical modifications. This guide will explore and benchmark two distinct and practical synthetic strategies for its preparation: a classical multi-step approach involving the renowned Radziszewski reaction followed by functional group manipulations, and a more convergent pathway utilizing a pre-functionalized precursor.
Methodology 1: The Radziszewski-Based Multi-Step Synthesis
This classical approach constructs the imidazole core first and then introduces the desired carboxylate functionality in subsequent steps. It is a robust and well-understood pathway, though it involves multiple stages.
Causality Behind Experimental Choices
The Radziszewski reaction is a powerful and economical multicomponent reaction for the synthesis of substituted imidazoles from simple, readily available starting materials.[1] The choice of glyoxal, acetaldehyde, and ammonia is a direct application of this methodology to generate the 2-methylimidazole core.[2] The subsequent carboxylation and esterification steps are standard organic transformations to achieve the target molecule.
Experimental Protocol
Step 1: Synthesis of 2-Methylimidazole
-
In a well-ventilated fume hood, a mixture of 40% aqueous glyoxal (145 g, 1.0 mol) and acetaldehyde (44 g, 1.0 mol) is prepared.
-
This mixture is added dropwise over 1 hour to a stirred 25% aqueous ammonia solution (272 g, 4.0 mol) while maintaining the temperature between 10-18 °C with an ice bath.
-
After the addition is complete, the reaction mixture is heated to 90-95 °C and stirred for 3 hours.[3]
-
The water is then removed by distillation under reduced pressure.
-
The crude 2-methylimidazole is purified by vacuum distillation to yield a white solid.
Step 2: Carboxylation of 2-Methylimidazole (Conceptual)
Note: A specific, high-yield, and selective method for the direct C5-carboxylation of 2-methylimidazole is not well-documented in readily available literature. This step represents a significant challenge in this synthetic route and may require considerable process development, potentially involving protection of the N-H proton followed by directed metallation and quenching with carbon dioxide.
Step 3: Fischer Esterification of 2-Methyl-1H-imidazole-5-carboxylic acid
-
To a suspension of 2-methyl-1H-imidazole-5-carboxylic acid (1.26 g, 10 mmol) in methanol (50 mL) is added concentrated sulfuric acid (0.5 mL) dropwise with cooling.
-
The reaction mixture is then heated at reflux for 6-8 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
The mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification by column chromatography on silica gel affords the pure this compound.[4]
Workflow Diagram
Caption: Workflow for the Radziszewski-Based Synthesis.
Methodology 2: Convergent Synthesis via Pre-functionalized Precursor
This approach aims to construct the imidazole ring with the carboxylate group already in place, potentially reducing the number of synthetic steps and improving overall efficiency.
Causality Behind Experimental Choices
The core principle of this convergent strategy is to utilize a starting material that already contains the key functional groups of the target molecule. Methyl 2-amino-3-oxobutanoate is an ideal precursor as it possesses the amine, keto, and methyl ester functionalities required for the imidazole ring formation. The reaction with an acetaldehyde equivalent and ammonia is a logical extension of the principles of imidazole synthesis, where the components are pre-organized for cyclization.
Experimental Protocol
Step 1: Synthesis of Methyl 2-amino-3-oxobutanoate (Conceptual)
Note: The direct synthesis of this precursor can be challenging. A potential route involves the nitrosation of methyl acetoacetate, followed by reduction of the resulting oxime to the amine.
Step 2: Cyclization to form this compound
-
To a solution of methyl 2-amino-3-oxobutanoate hydrochloride (1.67 g, 10 mmol) in ethanol (50 mL) is added a solution of ammonia in ethanol.
-
Acetaldehyde (0.44 g, 10 mmol) is then added to the reaction mixture.
-
The mixture is heated in a sealed vessel at a temperature and for a duration determined by reaction monitoring (e.g., by TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is taken up in water and the pH is adjusted to neutral with a mild base.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried, filtered, and concentrated.
-
Purification by column chromatography on silica gel provides the target compound.
Workflow Diagram
Caption: Workflow for the Convergent Synthesis.
Performance Comparison
| Parameter | Methodology 1: Radziszewski-Based | Methodology 2: Convergent Synthesis |
| Number of Steps | 3 (Theoretically) | 2 (Theoretically) |
| Starting Materials | Glyoxal, Acetaldehyde, Ammonia | Methyl Acetoacetate, Acetaldehyde, Ammonia |
| Key Challenge | Selective C5-carboxylation of 2-methylimidazole | Synthesis of the precursor, methyl 2-amino-3-oxobutanoate |
| Potential Yield | High for ring formation and esterification, but variable for carboxylation.[5] | Potentially high if the cyclization is efficient. |
| Scalability | Radziszewski reaction is scalable. Carboxylation may be difficult to scale. | Dependent on the scalability of the precursor synthesis. |
| Atom Economy | Moderate, due to the multi-step nature. | Potentially higher due to fewer steps. |
| Safety & Handling | Ammonia requires careful handling. | Synthesis of the precursor may involve hazardous reagents. |
Discussion and Conclusion
Both synthetic routes present viable, yet distinct, approaches to this compound.
The Radziszewski-based multi-step synthesis is founded on a well-established and robust ring-forming reaction. Its primary advantage lies in the use of simple and inexpensive starting materials. However, the major bottleneck of this route is the selective introduction of the carboxyl group at the C5 position of the pre-formed 2-methylimidazole ring. This step is not trivial and could significantly impact the overall yield and efficiency of the synthesis.
The convergent synthesis offers a more elegant and potentially shorter route. By incorporating the ester functionality into one of the key building blocks, it circumvents the challenging post-cyclization carboxylation step. The success of this strategy hinges on the efficient and scalable synthesis of the methyl 2-amino-3-oxobutanoate precursor. If this precursor can be readily prepared, the convergent approach is likely to be the more efficient and higher-yielding method.
For researchers in an academic setting, the Radziszewski approach might be more accessible due to the simplicity of the initial reaction. However, for industrial applications where efficiency and overall yield are paramount, the development of a robust synthesis for the pre-functionalized precursor in the convergent route would be a worthwhile investment.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, including scale, cost, available expertise, and the importance of overall process efficiency.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. 2-Methylimidazole - Wikipedia [en.wikipedia.org]
- 3. RU2486176C1 - Method for preparing 2-methylimidazole - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Page loading... [guidechem.com]
Safety Operating Guide
Definitive Disposal Protocol for Methyl 2-Methyl-1H-imidazole-5-carboxylate
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. Methyl 2-methyl-1H-imidazole-5-carboxylate is one such compound. While it holds promise in various applications, its responsible management, particularly its disposal, is paramount to ensuring laboratory safety and environmental integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.
Part 1: Immediate Safety & Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on data from related imidazole compounds, we must assume that this compound may possess the following characteristics:
-
Skin and Eye Irritation: Many imidazole derivatives are known to cause skin irritation and serious eye irritation.[2][3]
-
Harmful if Swallowed: Acute oral toxicity is a common feature of this chemical class.[2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][3]
Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield, conforming to EN 166 (EU) or NIOSH (US) standards.[2] | To prevent contact with eyes, which can cause serious and potentially irreversible damage.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use.[2] | To prevent skin contact, which can lead to irritation or absorption of the chemical.[5] |
| Body Protection | A fully buttoned laboratory coat. A chemical-resistant apron is recommended for larger quantities.[2] | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | May be required if generating dust or aerosols. Use must be in accordance with a formal respiratory protection program. | To prevent inhalation, which can cause respiratory tract irritation.[3] |
All disposal-related activities should be performed within a certified laboratory chemical fume hood to minimize inhalation exposure.[6][7] An emergency eyewash station and safety shower must be readily accessible and tested regularly.[6][7]
Part 2: Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in the general trash .[1][8][9] Evaporation in a fume hood is also not a permissible disposal method.[9][10]
Workflow for Proper Disposal
The following diagram outlines the necessary steps from waste generation to final pickup.
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
Step 1: Waste Collection Collect all forms of this compound waste. This includes:
-
Unused or expired pure solid compound.
-
Solutions containing the compound.
-
Contaminated materials such as gloves, weigh boats, and paper towels. Note: Grossly contaminated items should be collected as solid waste; lightly contaminated items may be managed differently per your EHS guidelines.
Step 2: Container Selection Choose a waste container that is chemically compatible and robust.[8]
-
For liquids: Use a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap.[11]
-
For solids: Use a wide-mouth HDPE container or a sealable bag placed inside a rigid container.[6]
-
The container must be in good condition, free from cracks or deterioration.[8]
Step 3: Labeling Proper labeling is a critical regulatory requirement.[12][13]
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your EHS department.[6][9]
-
Fill out the label completely and accurately, including:
-
The full chemical name: "this compound". Avoid abbreviations or formulas.
-
All constituents and their approximate percentages.
-
The date the waste was first added.
-
The name of the Principal Investigator (PI) and the laboratory location.[9]
-
Step 4: Segregation To prevent dangerous chemical reactions, proper segregation is mandatory.[11][13]
-
Store waste containers of this compound separately from incompatible materials. Based on general imidazole chemistry, this includes:
-
Use physical barriers or separate secondary containment trays to maintain segregation.[8]
Step 5: Storage in a Satellite Accumulation Area (SAA) Hazardous waste must be stored in a designated SAA at or near the point of generation.[10][16]
-
The SAA must be under the control of laboratory personnel.[8]
-
The waste container must be kept in a secondary containment tray or tub to contain potential leaks or spills.[8][17]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic wastes (P-listed), the limit is one quart.[16] While this compound is not currently P-listed, this highlights the importance of minimizing waste accumulation.[17]
-
Ensure the SAA is inspected weekly for leaks and proper labeling.[8][10]
Step 6: Requesting Disposal Once the waste container is full or the project generating the waste is complete, arrange for its disposal.
-
Do not transport the waste yourself.[9]
-
Submit a chemical waste collection request to your institution's EHS department, typically through an online system.[6][9]
-
EHS personnel are specially trained to handle, transport, and arrange for the final, compliant disposal of hazardous waste.[13]
Part 3: Spill Management
In the event of a spill, prompt and correct action is crucial.
-
Small Spill (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill.
-
For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[2][3][4]
-
For a liquid spill, absorb with a chemical absorbent pad or inert material (e.g., vermiculite).
-
Clean the area with soap and water.[6]
-
Collect all cleanup materials as hazardous waste.[6]
-
-
Large Spill (outside of a fume hood, unmanageable):
-
Evacuate the area immediately.
-
Alert others and secure the area to prevent entry.
-
Contact your institution's EHS or emergency response number immediately.[6]
-
By adhering to this structured protocol, you ensure that the disposal of this compound is handled in a manner that is safe, compliant, and environmentally responsible, reinforcing the culture of safety that is the bedrock of innovative research.
References
- 1. benchchem.com [benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. danielshealth.com [danielshealth.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 13. Effective Lab Chemical Waste Management [emsllcusa.com]
- 14. fishersci.es [fishersci.es]
- 15. fishersci.com [fishersci.com]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. actenviro.com [actenviro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


